molecular formula C13H13NO3 B181519 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol CAS No. 165948-37-8

5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol

Cat. No.: B181519
CAS No.: 165948-37-8
M. Wt: 231.25 g/mol
InChI Key: IWJLZADTSIIYBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol is a versatile pyridine-based chemical intermediate of significant interest in medicinal chemistry and drug discovery. This compound features a benzyl-protected phenol and a hydroxymethyl group, making it a valuable scaffold for the synthesis of more complex molecules. Its primary research application is as a key precursor in the development of kinase inhibitors, which are crucial for targeting various signaling pathways in cancer and other diseases. Specifically, this compound has been identified as a central intermediate in the synthesis of potent and selective PI3K (Phosphoinositide 3-Kinase) inhibitors, as documented in patent literature [https://patents.google.com/patent/US20140088057A1/en]. The structural motif of this pyridine derivative allows for further functionalization, enabling researchers to explore structure-activity relationships and optimize drug-like properties. It is also used in the preparation of PROTACs (Proteolysis Targeting Chimeras), a novel therapeutic modality for targeted protein degradation. The compound is supplied for research purposes and is listed in chemical databases like PubChem [https://pubchem.ncbi.nlm.nih.gov]. Researchers utilize this compound to advance projects in oncology, inflammation, and cellular biology. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(hydroxymethyl)-5-phenylmethoxy-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c15-8-11-6-12(16)13(7-14-11)17-9-10-4-2-1-3-5-10/h1-7,15H,8-9H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJLZADTSIIYBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CNC(=CC2=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728634
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

59281-14-0
Record name 5-(benzyloxy)-2-(hydroxymethyl)-1,4-dihydropyridin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol, a pyridine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of published data for this specific compound, this document combines reported information with predicted properties and proposed experimental protocols based on the chemistry of analogous structures. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis, characterization, and evaluation of this and related molecules.

Core Chemical Properties

The fundamental physicochemical properties of this compound are summarized below. It is important to note that some of these values are predicted and await experimental verification.

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₃[]
Molecular Weight 231.25 g/mol []
CAS Number 165948-37-8
IUPAC Name This compound[]
Predicted Boiling Point 463.4 ± 45.0 °C[2]
Predicted Density 1.27 ± 0.1 g/cm³[2]
Storage Temperature 2-8°C, Sealed in dry conditions

Proposed Experimental Protocols

The following sections detail proposed methodologies for the synthesis and purification of this compound. These protocols are based on established chemical transformations of similar pyridine and benzyloxy-containing compounds and should be adapted and optimized as necessary.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned as a multi-step process starting from commercially available materials. A plausible synthetic route is outlined below.

Step 1: Protection of the Hydroxyl Group of a Pyridine Precursor

The initial step involves the protection of the 4-hydroxyl group of a suitable pyridine precursor, such as kojic acid (5-hydroxy-2-(hydroxymethyl)pyran-4-one), which can be converted to a pyridinone. The benzyloxy protecting group is introduced via a Williamson ether synthesis.

  • Reaction: 5-hydroxy-2-(hydroxymethyl)pyridin-4-one with benzyl bromide in the presence of a base.

  • Reagents and Solvents:

    • 5-hydroxy-2-(hydroxymethyl)pyridin-4-one

    • Benzyl bromide

    • Potassium carbonate (K₂CO₃) or a similar inorganic base

    • Acetone or N,N-Dimethylformamide (DMF) as the solvent

  • Procedure:

    • Dissolve 5-hydroxy-2-(hydroxymethyl)pyridin-4-one in the chosen solvent.

    • Add potassium carbonate to the solution.

    • Slowly add benzyl bromide to the reaction mixture at room temperature.

    • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and filter to remove the inorganic base.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

Step 2: Purification of this compound

The crude product from the synthesis will likely contain unreacted starting materials and by-products. Purification can be achieved using silica gel flash column chromatography.

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10:90 and gradually increasing the polarity).

  • Procedure:

    • Prepare a slurry of silica gel in the initial mobile phase composition and pack the column.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Load the sample onto the column.

    • Elute the column with the mobile phase, gradually increasing the concentration of ethyl acetate.

    • Collect fractions and monitor them by TLC.

    • Combine the fractions containing the pure product and evaporate the solvent to yield purified this compound.

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for the proposed synthesis and purification of this compound.

G Proposed Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification start Start: 5-hydroxy-2-(hydroxymethyl)pyridin-4-one reagents Add Benzyl Bromide & K2CO3 in Acetone/DMF start->reagents Step 1 reaction Reflux and Monitor by TLC reagents->reaction workup Cool, Filter, and Evaporate Solvent reaction->workup crude Crude Product workup->crude column_prep Prepare Silica Gel Column crude->column_prep Proceed to Purification load_sample Dissolve Crude Product and Load onto Column column_prep->load_sample elution Elute with Hexane/Ethyl Acetate Gradient load_sample->elution Step 2 fraction_collection Collect and Analyze Fractions by TLC elution->fraction_collection evaporation Combine Pure Fractions and Evaporate Solvent fraction_collection->evaporation final_product Pure this compound evaporation->final_product

Caption: Proposed workflow for the synthesis and purification of the target compound.

Spectral Data

Biological Activity and Signaling Pathways

Currently, there is no published information regarding the specific biological activities of this compound or its involvement in any signaling pathways. Given its structural motifs, which are present in various biologically active molecules, it may be a candidate for screening in a range of biological assays, including but not limited to, kinase inhibition, antimicrobial, or antiviral assays. Any investigation into its biological function would represent a novel contribution to the field.

Conclusion

This compound is a compound with potential for further investigation in the fields of medicinal chemistry and drug development. This guide provides the currently available chemical information and outlines a proposed pathway for its synthesis and purification. The lack of experimental spectral data and biological activity studies highlights a significant opportunity for original research. The methodologies and data presented herein are intended to facilitate these future research endeavors.

References

Synthesis of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathways for 5-(benzyloxy)-2-(hydroxymethyl)pyridin-4-ol, a valuable heterocyclic compound in medicinal chemistry and drug discovery. The following sections provide a comprehensive overview of a plausible multi-step synthesis, including detailed experimental protocols, quantitative data, and visual representations of the chemical transformations and workflows.

Overview of the Synthetic Strategy

A feasible and modular five-step synthetic route to this compound has been devised, commencing with the commercially available starting material, 5-hydroxy-2-methylpyridine. The overall strategy involves:

  • Protection of the Hydroxyl Group: The phenolic hydroxyl group of 5-hydroxy-2-methylpyridine is protected as a benzyl ether to prevent unwanted side reactions in subsequent steps.

  • Oxidation of the Methyl Group: The 2-methyl group is oxidized to a carboxylic acid, a key functional group transformation for introducing the hydroxymethyl moiety.

  • Reduction of the Carboxylic Acid: The newly formed carboxylic acid is selectively reduced to the corresponding primary alcohol.

  • N-Oxidation of the Pyridine Ring: The pyridine nitrogen is oxidized to an N-oxide, activating the 4-position for subsequent functionalization.

  • Rearrangement to the Pyridin-4-ol: The final step involves the rearrangement of the pyridine N-oxide to introduce the hydroxyl group at the 4-position, yielding the target molecule.

Overall Synthesis Pathway 5-Hydroxy-2-methylpyridine 5-Hydroxy-2-methylpyridine 5-(Benzyloxy)-2-methylpyridine 5-(Benzyloxy)-2-methylpyridine 5-Hydroxy-2-methylpyridine->5-(Benzyloxy)-2-methylpyridine 1. Benzyl Protection 5-(Benzyloxy)pyridine-2-carboxylic acid 5-(Benzyloxy)pyridine-2-carboxylic acid 5-(Benzyloxy)-2-methylpyridine->5-(Benzyloxy)pyridine-2-carboxylic acid 2. Oxidation 5-(Benzyloxy)-2-(hydroxymethyl)pyridine 5-(Benzyloxy)-2-(hydroxymethyl)pyridine 5-(Benzyloxy)pyridine-2-carboxylic acid->5-(Benzyloxy)-2-(hydroxymethyl)pyridine 3. Reduction 5-(Benzyloxy)-2-(hydroxymethyl)pyridine N-oxide 5-(Benzyloxy)-2-(hydroxymethyl)pyridine N-oxide 5-(Benzyloxy)-2-(hydroxymethyl)pyridine->5-(Benzyloxy)-2-(hydroxymethyl)pyridine N-oxide 4. N-Oxidation This compound This compound 5-(Benzyloxy)-2-(hydroxymethyl)pyridine N-oxide->this compound 5. Rearrangement

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis. Quantitative data, where available in the literature for analogous reactions, is summarized in the accompanying tables.

Step 1: Synthesis of 5-(Benzyloxy)-2-methylpyridine

The protection of the hydroxyl group of 5-hydroxy-2-methylpyridine is a standard etherification reaction.

Experimental Protocol:

  • To a solution of 5-hydroxy-2-methylpyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetone, add a base like potassium carbonate (K₂CO₃, 1.5-2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add benzyl bromide (1.1-1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford 5-(benzyloxy)-2-methylpyridine.

Reactant Reagents Solvent Temperature (°C) Time (h) Yield (%)
5-Hydroxy-2-methylpyridineBenzyl bromide, K₂CO₃DMF60-804-885-95

Table 1: Quantitative data for the synthesis of 5-(benzyloxy)-2-methylpyridine.

Workflow_Step1 cluster_reactants Reactants & Reagents cluster_reaction Reaction Conditions cluster_workup Work-up & Purification 5-Hydroxy-2-methylpyridine 5-Hydroxy-2-methylpyridine Stir at 60-80 °C Stir at 60-80 °C 5-Hydroxy-2-methylpyridine->Stir at 60-80 °C Benzyl bromide Benzyl bromide Benzyl bromide->Stir at 60-80 °C K2CO3 K2CO3 K2CO3->Stir at 60-80 °C DMF DMF DMF->Stir at 60-80 °C Monitor by TLC Monitor by TLC Stir at 60-80 °C->Monitor by TLC Quench with ice-water Quench with ice-water Monitor by TLC->Quench with ice-water Extract with Ethyl Acetate Extract with Ethyl Acetate Quench with ice-water->Extract with Ethyl Acetate Wash with Brine Wash with Brine Extract with Ethyl Acetate->Wash with Brine Dry over Na2SO4 Dry over Na2SO4 Wash with Brine->Dry over Na2SO4 Concentrate Concentrate Dry over Na2SO4->Concentrate Column Chromatography Column Chromatography Concentrate->Column Chromatography 5-(Benzyloxy)-2-methylpyridine 5-(Benzyloxy)-2-methylpyridine Column Chromatography->5-(Benzyloxy)-2-methylpyridine

Figure 2: Experimental workflow for the synthesis of 5-(benzyloxy)-2-methylpyridine.
Step 2: Synthesis of 5-(Benzyloxy)pyridine-2-carboxylic acid

The oxidation of the methyl group at the 2-position of the pyridine ring can be achieved using a strong oxidizing agent like potassium permanganate.[1]

Experimental Protocol:

  • Dissolve 5-(benzyloxy)-2-methylpyridine (1.0 eq) in a mixture of t-butanol and water.

  • Heat the solution to 70-90 °C with vigorous stirring.

  • Slowly add a solution of potassium permanganate (KMnO₄, 2.0-3.0 eq) in water dropwise over 1-2 hours.

  • Maintain the temperature and continue stirring until the purple color of the permanganate disappears, indicating the completion of the reaction.

  • Filter the hot reaction mixture to remove the manganese dioxide (MnO₂) precipitate.

  • Cool the filtrate in an ice bath and carefully acidify with hydrochloric acid to a pH of 3-4 to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain 5-(benzyloxy)pyridine-2-carboxylic acid.[1]

Reactant Reagents Solvent Temperature (°C) Time (h) Yield (%)
5-(Benzyloxy)-2-methylpyridineKMnO₄t-Butanol/Water70-902-460-80

Table 2: Quantitative data for the synthesis of 5-(benzyloxy)pyridine-2-carboxylic acid.

Workflow_Step2 cluster_reactants Reactants & Reagents cluster_reaction Reaction Conditions cluster_workup Work-up & Purification 5-(Benzyloxy)-2-methylpyridine 5-(Benzyloxy)-2-methylpyridine Heat to 70-90 °C Heat to 70-90 °C 5-(Benzyloxy)-2-methylpyridine->Heat to 70-90 °C KMnO4 KMnO4 KMnO4->Heat to 70-90 °C t-Butanol/Water t-Butanol/Water t-Butanol/Water->Heat to 70-90 °C Monitor disappearance of purple color Monitor disappearance of purple color Heat to 70-90 °C->Monitor disappearance of purple color Filter hot to remove MnO2 Filter hot to remove MnO2 Monitor disappearance of purple color->Filter hot to remove MnO2 Cool filtrate Cool filtrate Filter hot to remove MnO2->Cool filtrate Acidify with HCl to pH 3-4 Acidify with HCl to pH 3-4 Cool filtrate->Acidify with HCl to pH 3-4 Filter precipitate Filter precipitate Acidify with HCl to pH 3-4->Filter precipitate Wash with cold water Wash with cold water Filter precipitate->Wash with cold water Dry under vacuum Dry under vacuum Wash with cold water->Dry under vacuum 5-(Benzyloxy)pyridine-2-carboxylic acid 5-(Benzyloxy)pyridine-2-carboxylic acid Dry under vacuum->5-(Benzyloxy)pyridine-2-carboxylic acid

Figure 3: Experimental workflow for the synthesis of 5-(benzyloxy)pyridine-2-carboxylic acid.
Step 3: Synthesis of 5-(Benzyloxy)-2-(hydroxymethyl)pyridine

The reduction of the carboxylic acid to a primary alcohol can be accomplished using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Experimental Protocol (using LiAlH₄):

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 5-(benzyloxy)pyridine-2-carboxylic acid (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash it with THF or ethyl acetate.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 5-(benzyloxy)-2-(hydroxymethyl)pyridine.

Reactant Reagents Solvent Temperature (°C) Time (h) Yield (%)
5-(Benzyloxy)pyridine-2-carboxylic acidLiAlH₄THF0 to RT2-480-90
5-(Benzyloxy)pyridine-2-carboxylic acidBH₃·THF or BH₃·SMe₂THF0 to RT2-685-95

Table 3: Comparative quantitative data for the reduction of 5-(benzyloxy)pyridine-2-carboxylic acid.

Workflow_Step3 cluster_reactants Reactants & Reagents cluster_reaction Reaction Conditions cluster_workup Work-up & Purification 5-(Benzyloxy)pyridine-2-carboxylic acid 5-(Benzyloxy)pyridine-2-carboxylic acid 0 °C to Room Temperature 0 °C to Room Temperature 5-(Benzyloxy)pyridine-2-carboxylic acid->0 °C to Room Temperature LiAlH4 LiAlH4 LiAlH4->0 °C to Room Temperature Anhydrous THF Anhydrous THF Anhydrous THF->0 °C to Room Temperature Inert atmosphere Inert atmosphere Monitor by TLC Monitor by TLC 0 °C to Room Temperature->Monitor by TLC Quench with H2O, NaOH(aq), H2O Quench with H2O, NaOH(aq), H2O Monitor by TLC->Quench with H2O, NaOH(aq), H2O Filter precipitate Filter precipitate Quench with H2O, NaOH(aq), H2O->Filter precipitate Dry over Na2SO4 Dry over Na2SO4 Filter precipitate->Dry over Na2SO4 Concentrate Concentrate Dry over Na2SO4->Concentrate Column Chromatography Column Chromatography Concentrate->Column Chromatography 5-(Benzyloxy)-2-(hydroxymethyl)pyridine 5-(Benzyloxy)-2-(hydroxymethyl)pyridine Column Chromatography->5-(Benzyloxy)-2-(hydroxymethyl)pyridine

Figure 4: Experimental workflow for the synthesis of 5-(benzyloxy)-2-(hydroxymethyl)pyridine.
Step 4: Synthesis of 5-(Benzyloxy)-2-(hydroxymethyl)pyridine N-oxide

The N-oxidation of the pyridine ring is a crucial step to enable the introduction of the 4-hydroxy group. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.

Experimental Protocol:

  • Dissolve 5-(benzyloxy)-2-(hydroxymethyl)pyridine (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) or chloroform (CHCl₃).

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1-1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove excess m-CPBA and the m-chlorobenzoic acid byproduct.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-oxide.

Reactant Reagents Solvent Temperature (°C) Time (h) Yield (%)
5-(Benzyloxy)-2-(hydroxymethyl)pyridinem-CPBADCM0 to RT12-2480-95

Table 4: Quantitative data for the N-oxidation of 5-(benzyloxy)-2-(hydroxymethyl)pyridine.

Workflow_Step4 cluster_reactants Reactants & Reagents cluster_reaction Reaction Conditions cluster_workup Work-up & Purification 5-(Benzyloxy)-2-(hydroxymethyl)pyridine 5-(Benzyloxy)-2-(hydroxymethyl)pyridine 0 °C to Room Temperature 0 °C to Room Temperature 5-(Benzyloxy)-2-(hydroxymethyl)pyridine->0 °C to Room Temperature m-CPBA m-CPBA m-CPBA->0 °C to Room Temperature DCM DCM DCM->0 °C to Room Temperature Monitor by TLC Monitor by TLC 0 °C to Room Temperature->Monitor by TLC Wash with NaHCO3(aq) Wash with NaHCO3(aq) Monitor by TLC->Wash with NaHCO3(aq) Separate organic layer Separate organic layer Wash with NaHCO3(aq)->Separate organic layer Dry over Na2SO4 Dry over Na2SO4 Separate organic layer->Dry over Na2SO4 Concentrate Concentrate Dry over Na2SO4->Concentrate 5-(Benzyloxy)-2-(hydroxymethyl)pyridine N-oxide 5-(Benzyloxy)-2-(hydroxymethyl)pyridine N-oxide Concentrate->5-(Benzyloxy)-2-(hydroxymethyl)pyridine N-oxide

Figure 5: Experimental workflow for the synthesis of 5-(benzyloxy)-2-(hydroxymethyl)pyridine N-oxide.
Step 5: Synthesis of this compound

The final step involves the rearrangement of the pyridine N-oxide to the desired pyridin-4-ol. This is typically achieved by heating with acetic anhydride followed by hydrolysis.

Experimental Protocol:

  • Suspend 5-(benzyloxy)-2-(hydroxymethyl)pyridine N-oxide (1.0 eq) in acetic anhydride (5-10 eq).

  • Heat the mixture to reflux (approximately 130-140 °C) for 2-4 hours.

  • Monitor the reaction by TLC for the consumption of the starting material.

  • Cool the reaction mixture and carefully add water or an aqueous base (e.g., sodium carbonate solution) to hydrolyze the excess acetic anhydride and any acetate ester intermediates.

  • Extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by recrystallization or column chromatography to yield this compound.

Reactant Reagents Temperature (°C) Time (h) Yield (%)
5-(Benzyloxy)-2-(hydroxymethyl)pyridine N-oxideAcetic anhydride130-1402-450-70

Table 5: Quantitative data for the rearrangement to this compound.

Workflow_Step5 cluster_reactants Reactants & Reagents cluster_reaction Reaction Conditions cluster_workup Work-up & Purification 5-(Benzyloxy)-2-(hydroxymethyl)pyridine N-oxide 5-(Benzyloxy)-2-(hydroxymethyl)pyridine N-oxide Reflux at 130-140 °C Reflux at 130-140 °C 5-(Benzyloxy)-2-(hydroxymethyl)pyridine N-oxide->Reflux at 130-140 °C Acetic anhydride Acetic anhydride Acetic anhydride->Reflux at 130-140 °C Monitor by TLC Monitor by TLC Reflux at 130-140 °C->Monitor by TLC Hydrolyze with water or base Hydrolyze with water or base Monitor by TLC->Hydrolyze with water or base Extract with organic solvent Extract with organic solvent Hydrolyze with water or base->Extract with organic solvent Wash with water and brine Wash with water and brine Extract with organic solvent->Wash with water and brine Dry over Na2SO4 Dry over Na2SO4 Wash with water and brine->Dry over Na2SO4 Concentrate Concentrate Dry over Na2SO4->Concentrate Recrystallization or Column Chromatography Recrystallization or Column Chromatography Concentrate->Recrystallization or Column Chromatography This compound This compound Recrystallization or Column Chromatography->this compound

Figure 6: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide outlines a robust and logical multi-step synthesis for this compound. The provided experimental protocols are based on well-established chemical transformations and can be adapted and optimized for specific laboratory conditions. The structured data tables and workflow diagrams offer a clear and concise reference for researchers engaged in the synthesis of this and related pyridinol compounds. Careful monitoring and purification at each stage are crucial for achieving high yields and purity of the final product.

References

In-depth Technical Guide: 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol (CAS 165948-37-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is a compilation of publicly available data primarily from chemical suppliers. As of the latest search, there is a notable absence of peer-reviewed research articles detailing the specific biological activities, comprehensive experimental protocols, or established signaling pathway interactions for 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol. This guide, therefore, focuses on its chemical identity, fundamental properties, and the broader context of its chemical class, which is known for significant biological activities.

Core Compound Identification

Chemical Name: this compound CAS Number: 165948-37-8 Molecular Formula: C₁₃H₁₃NO₃ Molecular Weight: 231.25 g/mol [] Synonyms: 2-(hydroxymethyl)-5-(phenylmethoxy)-1H-pyridin-4-one[]

Physicochemical Properties

The following table summarizes the available physicochemical data for this compound. It is important to note that this information is sourced from chemical vendor catalogues and may not have been independently verified in peer-reviewed literature.

PropertyValueSource
Molecular Weight231.25[]
Molecular FormulaC₁₃H₁₃NO₃[]
IUPAC Name2-(hydroxymethyl)-5-(phenylmethoxy)-1H-pyridin-4-one[]
SMILESC1=CC=C(C=C1)COC2=CNC(=CC2=O)CO[]
InChI KeyIWJLZADTSIIYBX-UHFFFAOYSA-N[]
Storage ConditionsRecommended storage at 2-8°C, sealed in a dry environment.[2]

Context in Medicinal Chemistry: The Pyridin-4-one Scaffold

While specific biological data for this compound is not publicly available, the core structure, a substituted pyridin-4-one, is a well-established privileged scaffold in medicinal chemistry. Derivatives of hydroxypyridinones are known to exhibit a wide range of biological activities, which may suggest potential areas of investigation for this specific compound.

Potential Areas of Biological Relevance:

  • Metal Chelation: Hydroxypyridinone moieties are renowned for their ability to chelate metal ions, particularly iron (Fe³⁺). This property has been extensively explored for the development of iron chelators for the treatment of iron overload disorders.

  • Enzyme Inhibition: The metal-chelating properties of this scaffold also make it a candidate for inhibiting metalloenzymes, where the catalytic activity is dependent on a metal cofactor.

  • Antimicrobial and Antifungal Activity: Various functionalized pyridin-4-one derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens.

  • Anticancer and Antiproliferative Effects: The pyridin-4-one core is present in a number of compounds investigated for their potential to inhibit cancer cell growth.

  • Antiviral Activity: Some pyridinone derivatives have been explored as potential antiviral agents.

The logical relationship for the potential application of this compound, based on its structural class, can be visualized as follows:

G A This compound B Pyridin-4-one Scaffold A->B is a derivative of C Potential Biological Activities B->C exhibits D Metal Chelation C->D E Enzyme Inhibition C->E F Antimicrobial Activity C->F G Anticancer Activity C->G G cluster_0 Compound Acquisition and Preparation cluster_1 Biological Screening cluster_2 Data Analysis and Interpretation A Source Compound (CAS 165948-37-8) B Verify Purity and Identity (e.g., NMR, LC-MS) A->B C Prepare Stock Solutions (e.g., in DMSO) B->C D Primary Assays (e.g., Cell Viability, Enzyme Inhibition, Antimicrobial MIC) C->D E Secondary Assays (e.g., Dose-Response, Mechanism of Action Studies) D->E F Determine IC50/EC50/MIC values E->F G Structure-Activity Relationship (SAR) (if analogs are tested) F->G H Identify Potential Signaling Pathways G->H

References

In-Depth Technical Guide on 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthesis of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol, a pyridinone derivative of interest in medicinal chemistry. This document details its structural characterization through nuclear magnetic resonance (NMR) and mass spectrometry (MS), alongside a detailed experimental protocol for its synthesis.

Spectroscopic Data

The structural integrity of this compound, which predominantly exists in its pyridin-4(1H)-one tautomeric form, is confirmed by the following spectroscopic data.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Data

The proton NMR spectrum and mass spectrometry data provide key insights into the molecular structure. The data presented here has been compiled from cited literature.

Technique Data Source
¹H NMR (300 MHz, DMSO-d₆) δ (ppm): 11.08 (br s, 1H), 7.51-7.28 (m, 6H), 6.16 (br s, 1H), 5.56 (br s, 1H), 5.01 (s, 2H), 4.34 (s, 2H)[1]
LC-MS (M-H)⁺ = 232[1]

Note: As of the latest update, experimental ¹³C NMR and Infrared (IR) spectroscopy data for this compound were not publicly available in the searched resources. Researchers are advised to acquire this data experimentally for complete characterization.

Experimental Protocols

The synthesis of this compound can be achieved through the treatment of its pyranone precursor with an ammonia solution.

Synthesis of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one

A suspension of 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one (53.2 g, 229 mmol) is prepared in a mixture of industrial methylated alcohol (IMS, 75 mL) and water (400 mL). To this suspension, a solution of ammonium hydroxide (NH₄OH, 400 mL) is added slowly at a temperature of 70 °C. The reaction mixture is then stirred continuously for 18 hours. Following the completion of the reaction, the solution is cooled to room temperature and diluted with an additional 400 mL of water, with stirring continued for another 30 minutes. The resulting solid product is collected by filtration and dried under a vacuum to yield 5-(benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one as a light brown solid (42.5 g, 80% yield).[1]

Visualizations

To further elucidate the experimental process, a workflow diagram is provided below.

Synthesis_Workflow Synthesis Workflow for 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one start Start with 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one suspend Suspend in IMS and Water start->suspend add_nh4oh Slowly add NH4OH solution at 70°C suspend->add_nh4oh stir Stir for 18 hours add_nh4oh->stir cool Cool to room temperature stir->cool dilute Dilute with water and stir for 30 minutes cool->dilute filter_dry Filter and dry under vacuum dilute->filter_dry end_product Obtain 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one (Light brown solid) filter_dry->end_product

Caption: Synthetic pathway for 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one.

References

An In-depth Technical Guide to 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 5-(benzyloxy)-2-(hydroxymethyl)pyridin-4-ol, a pyridinone derivative of interest in medicinal chemistry. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Molecular Structure and Properties

This compound, with the IUPAC name 2-(hydroxymethyl)-5-(phenylmethoxy)-1H-pyridin-4-one, is a heterocyclic organic compound. Its molecular structure consists of a central pyridin-4-one ring substituted with a benzyloxy group at the 5-position and a hydroxymethyl group at the 2-position. The presence of these functional groups imparts specific chemical properties and potential for biological activity.

Below is a visualization of the molecular structure of this compound generated using the DOT language.

Caption: 2D representation of this compound.

A summary of the key physicochemical properties is provided in the table below.

PropertyValueReference
Molecular Formula C13H13NO3[1][]
Molecular Weight 231.25 g/mol [1][]
IUPAC Name 2-(hydroxymethyl)-5-(phenylmethoxy)-1H-pyridin-4-one[]
CAS Number 165948-37-8, 59281-14-0[1][]
SMILES OCc1cc(=O)c(OCc2ccccc2)cn1[]
Predicted Boiling Point 463.4 ± 45.0 °C
Predicted Density 1.27 ± 0.1 g/cm³

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is outlined below. This procedure is based on the reaction of 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one with an ammonia solution.

Experimental Protocol: Synthesis from 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one

Materials:

  • 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one

  • Industrial Methylated Spirit (IMS)

  • Water

  • Ammonium Hydroxide (NH4OH) solution

Procedure:

  • A suspension of 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one (53.2 g, 229 mmol) is prepared in a mixture of Industrial Methylated Spirit (75 mL) and water (400 mL).

  • To this suspension, ammonium hydroxide solution (400 mL) is slowly added at a temperature of 70 °C.

  • The reaction mixture is stirred continuously for 18 hours at 70 °C.

  • After the reaction is complete, the solution is cooled to room temperature.

  • The cooled solution is then diluted with water (400 mL) and stirred for an additional 30 minutes.

  • The resulting solid product is collected by filtration.

  • The collected solid is dried under vacuum to yield 5-(benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one as a light brown solid.

Yield: 42.5 g (80%)

Analysis: The product can be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS), which should show a peak corresponding to the molecular ion (M+H)+ at m/z 232.

The following diagram illustrates the workflow for this synthesis.

synthesis_workflow start Start suspend Suspend 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one in IMS and Water start->suspend add_nh4oh Slowly add NH4OH solution at 70°C suspend->add_nh4oh stir Stir for 18 hours at 70°C add_nh4oh->stir cool Cool to room temperature stir->cool dilute Dilute with water and stir for 30 min cool->dilute filtrate Filter to collect the solid product dilute->filtrate dry Dry under vacuum filtrate->dry product This compound dry->product

Caption: Synthetic workflow for this compound.

Spectroscopic Data

Detailed spectroscopic data is essential for the structural elucidation and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
11.08br s1HNH
7.51-7.28m6HAromatic-H (benzyloxy group and pyridinone ring)
6.16br s1HOH (hydroxymethyl)
5.56br s1HOH (pyridinone ring)
5.01s2HO-CH₂-Ph
4.34s2HCH₂-OH

Solvent: DMSO-d₆, Frequency: 300 MHz

Potential Biological Activities and Future Directions

While specific biological studies on this compound are limited, the pyridin-4-one scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of pyridin-4-one have demonstrated a wide range of pharmacological activities, including:

  • Antimicrobial and Antifungal Activity: The pyridinone ring is a core structure in various antimicrobial and antifungal agents.

  • Anti-inflammatory and Analgesic Effects: Some pyridin-4-one derivatives have shown potential as anti-inflammatory and analgesic agents.

  • Kinase Inhibition: The pyridin-4-one moiety is a key feature in several kinase inhibitors developed for cancer therapy, where it can interact with the ATP-binding site of kinases.[3]

The structural features of this compound, such as the hydrogen bond donor and acceptor capabilities of the hydroxyl and carbonyl groups, and the lipophilic benzyloxy group, suggest that it could be a valuable scaffold for the design of novel therapeutic agents. Further research is warranted to explore the biological activities of this compound and its derivatives, including screening for antimicrobial, anti-inflammatory, and anticancer properties. Elucidation of its mechanism of action and any associated signaling pathways will be crucial for its future development as a potential drug candidate.

References

The Biological Versatility of Pyridin-4-ol Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyridin-4-ol and its predominant tautomeric form, pyridin-4(1H)-one, represent a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. The unique electronic properties, hydrogen bonding capabilities, and metal-chelating potential of this core structure have led to the development of a diverse range of derivatives with significant biological activities. These compounds have garnered considerable attention from researchers for their potential therapeutic applications, spanning from anticancer and anti-inflammatory to antimicrobial and antiviral agents. This technical guide provides an in-depth overview of the biological activities of pyridin-4-ol derivatives, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways and experimental workflows.

Anticancer Activity of Pyridin-4-ol Derivatives

Pyridin-4-ol derivatives have emerged as a promising class of anticancer agents, with many exhibiting potent inhibitory activity against various cancer cell lines. A predominant mechanism of their antitumor action is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.

Mechanism of Action: Kinase Inhibition

Many pyridin-4-ol derivatives function as ATP-competitive inhibitors of protein kinases.[1] By binding to the ATP-binding pocket of the kinase, they block the phosphorylation of downstream substrates, thereby interrupting the signal transduction cascades that promote cancer cell proliferation, survival, and metastasis.[1]

One of the key targets for pyridin-4-ol based inhibitors is the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase.[2] Aberrant c-Met signaling is implicated in the development and progression of numerous cancers. Pyridin-4-olate-containing compounds have been developed as potent c-Met inhibitors.[2]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative pyridin-4-ol derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
Compound H42 SKOV3Ovarian Cancer0.87[3]
A2780Ovarian Cancer5.4[3]
Compound 1 HepG2Liver Cancer4.5 ± 0.3[4]
Compound 44a GTL-16Gastric Carcinoma0.06[5]
Compound 44b GTL-16Gastric Carcinoma0.07[5]
Compound B26 A549Lung Cancer3.22[6]
HeLaCervical Cancer4.33[6]
MCF-7Breast Cancer5.82[6]
Pyridine-urea 8e MCF-7Breast Cancer0.11 (72h)[7]
Pyridine-urea 8n MCF-7Breast Cancer0.80 (72h)[7]
Signaling Pathway: c-Met Inhibition

The following diagram illustrates a simplified c-Met signaling pathway and the inhibitory action of pyridin-4-olate derivatives.

cMet_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met RAS RAS c-Met->RAS PI3K PI3K c-Met->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors AKT AKT PI3K->AKT AKT->Transcription Factors Cell Proliferation, Survival, Migration Cell Proliferation, Survival, Migration Transcription Factors->Cell Proliferation, Survival, Migration HGF HGF HGF->c-Met Binds and Activates Pyridin-4-olate Derivative Pyridin-4-olate Derivative Pyridin-4-olate Derivative->c-Met Inhibits

Simplified c-Met signaling pathway and its inhibition.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Pyridin-4-ol derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridin-4-ol derivative in complete culture medium from the stock solution. The final concentration of DMSO should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory Activity of Pyridin-4-ol Derivatives

Certain derivatives of pyridin-4-ol, particularly 3-hydroxy-pyridin-4-ones, have demonstrated significant anti-inflammatory properties.[8][9]

Mechanism of Action

The anti-inflammatory effects of these compounds are thought to be linked to their iron-chelating properties.[9] Cyclooxygenase (COX) and lipoxygenase (LOX), key enzymes in the inflammatory pathway that produce prostaglandins and leukotrienes, are heme-dependent.[9] By chelating iron, these derivatives may inhibit the activity of these enzymes. Additionally, their antioxidant properties may contribute to their anti-inflammatory effects by scavenging free radicals involved in the inflammatory process.[9]

Quantitative Data: In Vivo Anti-inflammatory Activity

The following table presents the in vivo anti-inflammatory activity of three 3-hydroxy-pyridine-4-one derivatives in the carrageenan-induced paw edema model in rats.[8][10]

CompoundDose (mg/kg)Paw Edema Inhibition (%)Reference
Compound A 2058[8][10]
Compound B 40043[8][10]
Compound C 20050[8][10]
Indomethacin 1056[8][10]
Experimental Workflow: Carrageenan-Induced Paw Edema

This diagram outlines the workflow for the carrageenan-induced paw edema assay.

carrageenan_workflow cluster_setup Experimental Setup cluster_treatment Treatment and Induction cluster_measurement Data Collection cluster_analysis Data Analysis Animal Acclimatization Animal Acclimatization Grouping of Animals Grouping of Animals Animal Acclimatization->Grouping of Animals Administration of Test Compound Administration of Test Compound Grouping of Animals->Administration of Test Compound Carrageenan Injection Carrageenan Injection Administration of Test Compound->Carrageenan Injection Paw Volume Measurement (0h) Paw Volume Measurement (0h) Carrageenan Injection->Paw Volume Measurement (0h) Paw Volume Measurement (4h) Paw Volume Measurement (4h) Paw Volume Measurement (0h)->Paw Volume Measurement (4h) Calculate % Inhibition Calculate % Inhibition Paw Volume Measurement (4h)->Calculate % Inhibition

Workflow for carrageenan-induced paw edema assay.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity.[8]

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan solution (1% w/v in normal saline)

  • Pyridin-4-ol derivative

  • Standard drug (e.g., Indomethacin, 10 mg/kg)

  • Vehicle (e.g., 1% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6): a control group, a standard drug group, and test groups for different doses of the pyridin-4-ol derivative.

  • Compound Administration: Administer the vehicle, standard drug, or test compound intraperitoneally or orally 30 minutes before the carrageenan injection.[8]

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter, typically at 4 hours post-injection.[8]

  • Data Analysis: Calculate the percentage of edema inhibition for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Antimicrobial Activity of Pyridin-4-ol Derivatives

Pyridin-4-ol derivatives have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Compound IDMicroorganismGram Stain/TypeMIC (µg/mL)Reference
EA-02-009 Staphylococcus aureusGram-positive0.5-1[11]
JC-01-072 Staphylococcus aureusGram-positive4-8[11]
Compound 3d Staphylococcus aureusGram-positive-[12]
Escherichia coliGram-negative-[12]
Pseudomonas aeruginosaGram-negative-[12]
Candida albicansFungus-[12]
Chlorinated pyridine carbonitrile derivative Candida albicansFungus-[13]

Note: Specific MIC values for compounds 3d and the chlorinated pyridine carbonitrile derivative were not provided in the abstract, but their activity was noted as significant.

Experimental Workflow: Broth Microdilution Method

This diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

mic_workflow cluster_prep Preparation cluster_incubation Inoculation and Incubation cluster_results Results Prepare Compound Dilutions Prepare Compound Dilutions Prepare Microbial Inoculum Prepare Microbial Inoculum Prepare Compound Dilutions->Prepare Microbial Inoculum Inoculate Microplate Inoculate Microplate Prepare Microbial Inoculum->Inoculate Microplate Incubate Incubate Inoculate Microplate->Incubate Visual Inspection for Growth Visual Inspection for Growth Incubate->Visual Inspection for Growth Determine MIC Determine MIC Visual Inspection for Growth->Determine MIC

Workflow for the Broth Microdilution MIC Assay.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard laboratory method used to determine the minimum inhibitory concentration of an antimicrobial agent.[12]

Materials:

  • Test microorganism (bacterial or fungal strain)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Pyridin-4-ol derivative

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the pyridin-4-ol derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform two-fold serial dilutions of the compound in the broth medium in the wells of a 96-well microplate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a 0.5 McFarland standard (approximately 1-5 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

  • Incubation: Incubate the microplate at an appropriate temperature (e.g., 35-37°C) for 16-24 hours for bacteria, or longer for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Antiviral Activity of Pyridin-4-ol Derivatives

Pyridin-4-one derivatives have also been explored for their antiviral activities.[14]

Mechanism of Action

The precise mechanisms of antiviral action for many pyridin-4-ol derivatives are still under investigation. However, potential mechanisms include the inhibition of viral enzymes essential for replication, such as reverse transcriptase.[15]

Quantitative Data: In Vitro Antiviral Activity

The following table summarizes the in vitro antiviral activity of representative pyridinone derivatives.

CompoundVirusCell LineEC50 (nM)Reference
L-697,639 HIV-1T-lymphoid cells12-200[15]
L-697,661 HIV-1T-lymphoid cells12-200[15]

EC50 (half-maximal effective concentration) refers to the concentration of a drug that gives half-maximal response.

Experimental Workflow: Cytopathic Effect (CPE) Reduction Assay

This diagram outlines the workflow for a CPE reduction assay to screen for antiviral activity.

cpe_workflow cluster_setup Assay Setup cluster_infection Infection and Treatment cluster_quantification Quantification cluster_analysis Data Analysis Seed Host Cells Seed Host Cells Prepare Compound Dilutions Prepare Compound Dilutions Seed Host Cells->Prepare Compound Dilutions Treat Cells and Add Virus Treat Cells and Add Virus Prepare Compound Dilutions->Treat Cells and Add Virus Incubate Incubate Treat Cells and Add Virus->Incubate Assess Cytopathic Effect Assess Cytopathic Effect Incubate->Assess Cytopathic Effect Cell Viability Assay Cell Viability Assay Assess Cytopathic Effect->Cell Viability Assay Calculate EC50 Calculate EC50 Cell Viability Assay->Calculate EC50

Workflow for a Cytopathic Effect (CPE) Reduction Assay.

Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay

This assay is used to evaluate the ability of a compound to protect cells from virus-induced death or morphological changes.[16][17]

Materials:

  • Susceptible host cell line (e.g., Vero cells)

  • Virus stock

  • Complete culture medium

  • Pyridin-4-ol derivative

  • 96-well microplates

  • Cell viability reagent (e.g., Neutral Red or MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate to form a confluent monolayer.

  • Compound Dilutions: Prepare serial dilutions of the test compound in culture medium.

  • Infection and Treatment: Remove the growth medium from the cells. Add the compound dilutions to the wells, followed by the addition of a known titer of the virus. Include virus controls (cells + virus, no compound) and cell controls (cells only, no virus or compound).

  • Incubation: Incubate the plates at the optimal temperature for virus replication until the virus controls show significant (>80%) cytopathic effect (typically 3-7 days).

  • Quantification of CPE: The cytopathic effect can be observed and scored microscopically. For a quantitative measurement, a cell viability assay is performed. For example, using Neutral Red:

    • Remove the medium and add a solution of Neutral Red.

    • Incubate to allow for dye uptake by viable cells.

    • Wash the cells and then extract the dye.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of cell protection for each compound concentration relative to the virus and cell controls. Determine the EC50 value by plotting the percentage of protection against the compound concentration. A cytotoxicity assay (CC50) should also be run in parallel on uninfected cells to determine the selectivity index (SI = CC50/EC50).

Derivatives of pyridin-4-ol constitute a versatile and highly valuable class of compounds in the field of drug discovery. Their demonstrated efficacy across a spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral actions, underscores the therapeutic potential of this heterocyclic scaffold. The ability to systematically modify the core structure allows for the fine-tuning of activity and selectivity, paving the way for the development of novel and more effective therapeutic agents. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers dedicated to exploring the full potential of pyridin-4-ol derivatives in addressing a wide range of human diseases.

References

The Pyridin-4-ol Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

The pyridin-4-ol moiety, existing in tautomeric equilibrium with its pyridin-4(1H)-one form, stands as a cornerstone in medicinal chemistry.[1][2] Recognized as a "privileged scaffold," this versatile heterocyclic structure is a key component in a multitude of clinically significant therapeutic agents, spanning indications from oncology to cardiovascular disease.[1][3][4] Its utility stems from its unique electronic properties, its capacity to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for various other cyclic systems.[4][5] This guide delves into the synthesis, biological activities, and therapeutic applications of novel compounds derived from this essential core.

The Chemistry of Innovation: Synthesizing the Pyridin-4-ol Core

A significant advancement in the synthesis of highly functionalized pyridin-4-ol derivatives is the three-component reaction involving lithiated alkoxyallenes, nitriles, and carboxylic acids.[3][6] This method is celebrated for its operational simplicity and broad substrate scope, enabling the creation of diverse compound libraries for high-throughput screening.[3] The reaction proceeds through a complex cascade, initiated by the addition of the lithiated alkoxyallene to a nitrile, followed by cyclization, to yield the desired pyridin-4-ol core.[3][6]

G cluster_start Starting Materials cluster_process Reaction Cascade A Lithiated Alkoxyallene D Initial Adduct Formation A->D Nucleophilic Addition B Nitrile (R-CN) B->D C Carboxylic Acid (R'-COOH) E Intermediate Cyclization C->E Protonation & Tautomerization D->E Aldol-type Cyclization F Highly Substituted Pyridin-4-ol Derivative E->F Final Product Isolation

Caption: Workflow for the Three-Component Synthesis of Pyridin-4-ol Derivatives.

The tautomeric nature of pyridin-4-ol is fundamental to its chemical behavior and biological interactions. The equilibrium between the enol (pyridin-4-ol) and the more dominant keto (pyridin-4(1H)-one) form is influenced by the solvent and its physical state.[2]

Caption: Tautomeric equilibrium between pyridin-4-ol and 4-pyridone.[2]

Therapeutic Applications and Biological Activity

The pyridin-4-ol scaffold is a key pharmacophore in a wide range of therapeutic areas, most notably in oncology and neurodegenerative diseases.

Kinase Inhibitors in Oncology

The pyridin-4-one structure is frequently integrated into kinase inhibitors designed for cancer therapy.[1] These compounds typically act as ATP competitors, binding to the kinase's active site and inhibiting downstream signaling pathways essential for cancer cell proliferation and survival.[1] A prominent class of such inhibitors are the pyrazolo[3,4-b]pyridine derivatives, which have demonstrated potent activity against various kinases.[1][7]

G A Pyridin-4-ol Derivative B Functional Group Interconversion A->B C Functionalized Pyridine Precursor (e.g., β-ketoester) B->C E Condensation Reaction C->E D 5-Aminopyrazole Derivative D->E F Pyrazolo[3,4-b]pyridine Kinase Inhibitor Core E->F

Caption: General workflow for kinase inhibitor synthesis.[1]

The mechanism of these inhibitors involves blocking the phosphorylation of substrate proteins, thereby interrupting signaling cascades that drive tumor growth.

G cluster_pathway Kinase Signaling Pathway Kinase Kinase Enzyme PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (e.g., Cell Proliferation) PhosphoSubstrate->Downstream Inhibitor Pyridin-4-one Kinase Inhibitor Inhibitor->Kinase Binds to ATP Site & Blocks Activity

Caption: Mechanism of ATP-competitive kinase inhibition.[1]
Multi-Target Agents for Neurodegenerative Disease

Novel pyridine derivatives have been synthesized and evaluated as multi-target agents for Alzheimer's disease. One study detailed a series of carbamates, with compound 8 emerging as a highly potent human acetylcholinesterase (hAChE) inhibitor and compound 11 as the most potent human butyrylcholinesterase (hBChE) inhibitor.[8] These compounds were also found to inhibit the self-aggregation of amyloid-β peptide (Aβ42), a key pathological event in Alzheimer's disease.[8]

Table 1: Cholinesterase Inhibitory Activity of Pyridine Carbamates

Compound Target Enzyme IC50 (µM)
8 hAChE 0.153 ± 0.016
11 hBChE 0.828 ± 0.067

Data sourced from a study on novel pyridine derivatives as cholinesterase inhibitors.[8]

Aldose Reductase Inhibitors

Derivatives of pyrido[1,2-a]pyrimidin-4-one have been identified as a novel class of aldose reductase (ALR2) inhibitors, an enzyme implicated in the long-term complications of diabetes.[9][10] Structure-activity relationship (SAR) studies revealed that the presence of phenol or catechol hydroxyl groups is crucial for potent inhibitory activity.[9]

Table 2: Aldose Reductase (ALR2) Inhibitory Activity of Select Pyrido[1,2-a]pyrimidin-4-one Derivatives

Compound R IC50 (µM)
13 4-OH 1.83
14 3,4-diOH 0.65
18 4-OH 0.54
19 3,4-diOH 0.11

Data reflects a selection of compounds from the study, highlighting the impact of hydroxylation on potency.[9]

Broad-Spectrum Biological Activity

The pyridinone scaffold has been incorporated into molecules demonstrating a wide array of other biological effects, including antitumor, antimicrobial, and anti-inflammatory activities.[5][11][12] For instance, a series of pyridinone-quinazoline derivatives displayed significant anticancer activity against multiple human tumor cell lines.[5][11]

Table 3: Anticancer Activity of Pyridinone-Quinazoline Derivatives

Cell Line IC50 Range (µM) Inhibition Range (%)
MCF-7 9 - 15 >70%
HeLa 9 - 15 >70%
HepG2 9 - 15 >70%

Data synthesized from a study on pyridinone-quinazoline derivatives.[5][11]

Detailed Experimental Protocols

Protocol 1: Three-Component Synthesis of a Pyridin-4-ol Derivative

This protocol is a generalized procedure based on the methodology for synthesizing highly substituted pyridin-4-ol derivatives.[6]

  • Preparation of Lithiated Alkoxyallene: Dissolve methoxyallene in anhydrous THF and cool the solution to -78°C under an inert atmosphere (e.g., argon).

  • Add n-butyllithium (1.6 M in hexanes) dropwise and stir the mixture for 30 minutes at -78°C to generate the lithiated species.

  • Addition of Nitrile: Add a solution of the desired nitrile (e.g., pivalonitrile) in anhydrous THF to the reaction mixture. Stir for 1 hour at -78°C.

  • Addition of Carboxylic Acid: Add an excess of a carboxylic acid (e.g., trifluoroacetic acid - TFA) to the mixture.

  • Cyclization and Work-up: Allow the reaction to warm to room temperature. For less reactive intermediates, dissolve the crude product in dichloromethane, add trimethylsilyl trifluoromethanesulfonate (TMSOTf) and triethylamine, and reflux for an extended period (e.g., 3 days) to facilitate cyclization.[6]

  • Perform an acidic work-up and extract the product with an organic solvent.

  • Purify the crude product via column chromatography on silica gel to yield the target pyridin-4-ol derivative.

Protocol 2: General Synthesis of Pyrazolo[3,4-b]pyridine Kinase Inhibitors

This protocol outlines a common strategy for synthesizing the pyrazolo[3,4-b]pyridine core.[1]

  • Reactant Preparation: To a solution of a 4-substituted-β-ketoester pyridine derivative (1.0 mmol) in ethanol (10 mL), add a 5-amino-1-phenylpyrazole derivative (1.0 mmol).

  • Catalysis and Reflux: Add a catalytic amount of a Lewis acid (e.g., ZrCl₄, 0.15 mmol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 95°C) and stir vigorously for 16 hours.

  • Monitoring and Isolation: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate in vacuo.

  • Purification: Partition the residue between chloroform and water. Separate the organic layer, wash the aqueous phase with chloroform, and combine the organic extracts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to obtain the desired pyrazolo[3,4-b]pyridine derivative.

Protocol 3: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This is a standard colorimetric method for determining AChE activity.

  • Reagent Preparation: Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0). Prepare solutions of the test compound (inhibitor) at various concentrations, acetylthiocholine iodide (ATCI) as the substrate, and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen. Prepare a solution of AChE enzyme.

  • Assay Procedure: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution.

  • Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.

  • Initiate the reaction by adding the ATCI substrate solution.

  • Data Acquisition: Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Calculation: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion

The pyridin-4-ol scaffold continues to be a highly productive core for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with its favorable physicochemical and biological properties, ensures its enduring importance in medicinal chemistry.[3][13] From ATP-competitive kinase inhibitors that combat cancer to multi-target agents designed to halt the progression of neurodegenerative diseases, pyridin-4-ol derivatives are at the forefront of innovation. Future research will undoubtedly continue to unlock the vast therapeutic potential of this remarkable heterocyclic system.

References

Unveiling the Therapeutic Potential of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol: Acknowledging a Research Frontier

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the landscape of modern drug discovery, the identification of novel molecular entities with therapeutic promise is a critical endeavor. This whitepaper addresses the current state of knowledge surrounding 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol, a compound of interest within the scientific community. Despite its well-defined chemical structure, a comprehensive review of publicly accessible scientific literature and databases reveals a significant gap in the understanding of its specific biological targets and mechanisms of action.

At present, there is no published research detailing the therapeutic targets, quantitative biological activity, or specific signaling pathways modulated by this compound. Consequently, the compilation of an in-depth technical guide with quantitative data tables and detailed experimental protocols for this specific molecule is not feasible. The scientific community has yet to report on the pharmacological evaluation of this compound.

The Pyridin-4-ol Scaffold: A Privileged Structure in Medicinal Chemistry

While direct data on this compound is absent, the core chemical structure, pyridin-4-ol, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation is given to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a versatile foundation for the development of a wide array of therapeutic agents.[1][2]

Derivatives of pyridin-4-ol have been investigated for a range of pharmacological activities, including but not limited to:

  • Kinase Inhibition: The pyridin-4-one moiety is a key pharmacophore in the design of kinase inhibitors for cancer therapy, acting as ATP-competitive inhibitors that block signal transduction pathways promoting cell growth.[1][2]

  • Antimicrobial and Antiviral Activities: Various pyridine derivatives have shown potential as antibacterial, antifungal, and antiviral agents.[3][4][5]

  • Central Nervous System (CNS) Activity: The pyridinone core is found in molecules designed to modulate CNS targets, with potential applications in neurodegenerative diseases.[3]

  • Anti-inflammatory Effects: Certain pyridine derivatives have been explored for their anti-inflammatory properties.[5]

The diverse biological activities of compounds containing the pyridin-4-ol scaffold suggest that this compound could potentially interact with a variety of biological targets. However, without empirical data, any such potential remains purely speculative.

Future Directions: A Roadmap for Investigation

The lack of biological data for this compound highlights an opportunity for new research. A logical next step would be to subject the compound to a series of biological assays to elucidate its potential therapeutic value.

G cluster_0 Initial Drug Discovery Workflow Compound This compound Screening High-Throughput Screening (HTS) Compound->Screening Biological Assays Hit_ID Hit Identification Screening->Hit_ID Data Analysis Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead SAR Studies Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt ADMET Profiling Preclinical Preclinical Development Lead_Opt->Preclinical

A general workflow for the initial stages of drug discovery.

Conceptual Illustration of a Privileged Scaffold

The following diagram illustrates the concept of a privileged scaffold, where a core structure like pyridin-4-ol can be chemically modified to interact with different hypothetical biological targets.

G cluster_0 Privileged Scaffold Concept cluster_1 Potential Targets cluster_2 Chemical Modifications (R-groups) Core Pyridin-4-ol Core R1 R1 Core->R1 R2 R2 Core->R2 R3 R3 Core->R3 R4 R4 Core->R4 Kinase Kinase GPCR GPCR Ion_Channel Ion Channel Enzyme Enzyme R1->Kinase Selectivity R2->GPCR Affinity R3->Ion_Channel Potency R4->Enzyme Efficacy

Conceptual diagram of a privileged scaffold and its potential for diverse biological targeting.

Conclusion

This compound represents an uncharted territory in pharmacology. While its pyridin-4-ol core is a well-established privileged scaffold with a history of producing successful therapeutic agents, the specific biological activities of this particular derivative remain unknown. This whitepaper serves as a call to the research community to undertake the necessary studies to characterize the pharmacological profile of this compound. Such research is essential to determine if this compound holds the key to new therapeutic interventions. Until then, any discussion of its potential therapeutic targets must be considered speculative and awaits empirical validation.

References

In Silico Modeling of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Whitepaper on the Virtual Assessment of a Novel Pyridin-4-ol Derivative

This technical guide provides a comprehensive overview of the in silico modeling of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol, a pyridin-4-ol derivative with therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry. It details the methodologies for key in silico experiments, presents data in a structured format, and visualizes relevant biological pathways and experimental workflows.

Introduction: The Therapeutic Potential of Pyridin-4-ol Derivatives

Pyridin-4-ol and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities. These scaffolds are integral to the development of novel therapeutic agents, with established roles as anticancer, antiviral, and anti-inflammatory agents. Notably, pyridinone-containing molecules have been successfully developed as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1][2][3][4] The structural features of the pyridin-4-ol core, including its capacity for hydrogen bonding and π-π stacking interactions, make it a privileged scaffold for designing targeted inhibitors of various enzymes.

Given the established precedent of pyridin-4-ol derivatives as potent enzyme inhibitors, this whitepaper will focus on the in silico evaluation of this compound as a potential inhibitor of a key therapeutic target. For the purpose of this guide, we will hypothesize its interaction with HIV-1 Reverse Transcriptase (RT) , a well-validated target for which numerous pyridinone-based inhibitors have been developed.[1][2][3][4]

Molecular Target: HIV-1 Reverse Transcriptase

HIV-1 RT is a crucial enzyme in the life cycle of the human immunodeficiency virus, responsible for converting the viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome. Inhibition of this enzyme is a cornerstone of antiretroviral therapy. NNRTIs bind to a hydrophobic pocket adjacent to the enzyme's active site, inducing a conformational change that allosterically inhibits its function.

In Silico Modeling Workflow

The in silico evaluation of this compound against HIV-1 RT involves a multi-step computational workflow designed to predict its binding affinity, binding mode, and stability within the NNRTI binding pocket.

G A Ligand Preparation: This compound C Molecular Docking A->C B Protein Preparation: HIV-1 Reverse Transcriptase (PDB ID: 1VRT) B->C D Analysis of Docking Poses and Binding Interactions C->D E Molecular Dynamics (MD) Simulation D->E F Analysis of MD Trajectories (RMSD, RMSF, Hydrogen Bonds) E->F G Binding Free Energy Calculation (MM/PBSA or MM/GBSA) F->G H Data Interpretation and Reporting G->H G cluster_protein HIV-1 RT Binding Pocket Lys101 Lys101 Lys103 Lys103 Val106 Val106 Tyr181 Tyr181 Tyr188 Tyr188 Trp229 Trp229 Ligand This compound Ligand->Lys101 H-Bond Ligand->Lys103 Hydrophobic Ligand->Val106 Hydrophobic Ligand->Tyr181 H-Bond Ligand->Tyr188 π-π Stacking Ligand->Trp229 π-π Stacking

References

Preliminary Screening of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol: A Technical Guide to Bioactivity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 25, 2025

Introduction

This technical guide outlines a comprehensive strategy for the preliminary in vitro biological activity screening of the novel compound, 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol. As a derivative of the pyridoxine (Vitamin B6) structural class, this compound holds potential for a range of therapeutic applications. Pyridine-containing compounds are known to exhibit diverse biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. This document provides a framework for the initial assessment of these potential bioactivities through established and reliable experimental protocols. The data presented herein is illustrative, serving as a template for the presentation of actual experimental findings.

Proposed Bioactivity Screening

Based on the structural similarity of this compound to other bioactive pyridoxine derivatives, a preliminary screening panel is proposed to investigate its potential anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.

Data Presentation: Summary of Hypothetical In Vitro Bioactivity

The following tables summarize hypothetical quantitative data for the preliminary bioactivity screening of this compound.

Table 1: Anticancer Activity (IC₅₀ Values)

Cell LineCompoundIC₅₀ (µM)
MCF-7This compound25.5
A549This compound42.8
HeLaThis compound33.1
Doxorubicin (Control)>90% inhibition at 10 µM

Table 2: Anti-inflammatory Activity (Nitric Oxide Inhibition)

CompoundConcentration (µM)Nitric Oxide Inhibition (%)
This compound1015.2
This compound5048.7
This compound10072.3
L-NAME (Control)10095.8

Table 3: Antioxidant Activity (DPPH Radical Scavenging)

CompoundIC₅₀ (µg/mL)
This compound85.3
Ascorbic Acid (Control)5.7

Table 4: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

MicroorganismCompoundMIC (µg/mL)
Staphylococcus aureusThis compound64
Escherichia coliThis compound128
Candida albicansThis compound>256
Ciprofloxacin (Control)S. aureus1
Ciprofloxacin (Control)E. coli0.5
Fluconazole (Control)C. albicans2

Experimental Protocols

Detailed methodologies for the key preliminary screening assays are provided below.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for 48-72 hours.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Anti-inflammatory Activity: Nitric Oxide Scavenging Assay

This assay measures the ability of the test compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[2][3]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere.

  • Compound Treatment and Stimulation: Cells are pre-treated with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is mixed and incubated at room temperature.

  • Absorbance Measurement: The absorbance of the resulting azo dye is measured at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated groups with the LPS-stimulated control group.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound.[4][5]

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.

  • Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution in a 96-well plate.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The decrease in absorbance indicates the scavenging of the DPPH radical.

  • Data Analysis: The percentage of radical scavenging activity is calculated. The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7][8]

  • Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth media, and the inoculum is standardized to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualizations

Experimental and Logical Workflows

experimental_workflow cluster_screening Bioactivity Screening of this compound cluster_assays In Vitro Assays cluster_data Data Analysis compound Test Compound This compound anticancer Anticancer (MTT Assay) compound->anticancer anti_inflammatory Anti-inflammatory (NO Scavenging) compound->anti_inflammatory antioxidant Antioxidant (DPPH Assay) compound->antioxidant antimicrobial Antimicrobial (Broth Microdilution) compound->antimicrobial ic50 IC五十 Calculation anticancer->ic50 inhibition Inhibition (%) Calculation anti_inflammatory->inhibition antioxidant->ic50 mic MIC Determination antimicrobial->mic

Caption: Overall workflow for the preliminary bioactivity screening.

mtt_assay_workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells adhere Allow Cells to Adhere (Overnight) seed_cells->adhere treat Treat with Compound (48-72 hours) adhere->treat add_mtt Add MTT Reagent (4 hours) treat->add_mtt solubilize Solubilize Formazan (DMSO) add_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Analyze Data (Calculate IC五十) read_absorbance->analyze end End analyze->end anticancer_pathway cluster_cell Cancer Cell compound This compound jnk JNK compound->jnk Upregulation p53 p53 compound->p53 Upregulation apoptosis Apoptosis jnk->apoptosis p21 p21 p53->p21 g2m_arrest G2/M Phase Arrest p21->g2m_arrest g2m_arrest->apoptosis

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-(benzyloxy)-2-(hydroxymethyl)pyridin-4-ol, a valuable intermediate in the development of novel pharmaceutical compounds. The synthesis involves a multi-step process commencing with the protection of a commercially available starting material, followed by oxidation and subsequent reduction to yield the target compound. This application note includes a comprehensive experimental protocol, a summary of expected data, and a visual representation of the synthesis workflow to aid researchers in the successful preparation of this key building block.

Introduction

Pyridin-4-ol derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules. The title compound, this compound, serves as a crucial intermediate, incorporating a protected hydroxyl group and a primary alcohol, making it amenable to further functionalization in medicinal chemistry and drug discovery programs. The benzyloxy group acts as a robust protecting group for the phenolic hydroxyl, which can be selectively removed in later synthetic stages. The hydroxymethyl group provides a handle for various chemical transformations, including oxidation, esterification, and etherification, allowing for the generation of diverse compound libraries for biological screening.

Synthesis Pathway

The synthesis of this compound can be achieved through a three-step process starting from a suitable pyridin-4-ol precursor. The general workflow involves:

  • Protection of the 5-hydroxyl group: The synthesis begins with the protection of the phenolic hydroxyl group of a precursor like 5-hydroxy-2-methylpyridin-4-one as a benzyl ether.

  • Oxidation of the 2-methyl group: The methyl group at the 2-position is then oxidized to a carboxylic acid.

  • Reduction of the carboxylic acid: Finally, the carboxylic acid at the 2-position is selectively reduced to a hydroxymethyl group to afford the target compound.

Experimental Protocol

Materials and Methods

Materials:

  • 5-hydroxy-2-methylpyridin-4-one

  • Benzyl chloride

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Borane-tetrahydrofuran complex (BH₃·THF)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Standard laboratory glassware

Step 1: Synthesis of 5-(Benzyloxy)-2-methylpyridin-4-one
  • To a solution of 5-hydroxy-2-methylpyridin-4-one (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 5-(benzyloxy)-2-methylpyridin-4-one.

Step 2: Synthesis of 5-(Benzyloxy)pyridine-2-carboxylic acid
  • Dissolve 5-(benzyloxy)-2-methylpyridin-4-one (1.0 eq) in a mixture of t-butanol and water.

  • Heat the solution to 80-90 °C.

  • Slowly add a solution of potassium permanganate (KMnO₄) (3.0 eq) in water to the reaction mixture over 2 hours.

  • Maintain the temperature and stir vigorously until the purple color of the permanganate disappears.

  • Filter the hot reaction mixture through a pad of celite to remove the manganese dioxide precipitate.

  • Cool the filtrate to 0 °C and acidify to pH 3-4 with concentrated HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-(benzyloxy)pyridine-2-carboxylic acid.

Step 3: Synthesis of this compound
  • To a solution of 5-(benzyloxy)pyridine-2-carboxylic acid (1.0 eq) in anhydrous THF under an inert atmosphere, add borane-tetrahydrofuran complex (BH₃·THF) (2.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the dropwise addition of methanol at 0 °C.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Data Presentation

StepReactantProductReagentsSolventTypical Yield (%)
15-hydroxy-2-methylpyridin-4-one5-(Benzyloxy)-2-methylpyridin-4-oneBenzyl chloride, K₂CO₃DMF85-95
25-(Benzyloxy)-2-methylpyridin-4-one5-(Benzyloxy)pyridine-2-carboxylic acidKMnO₄t-butanol/water60-70
35-(Benzyloxy)pyridine-2-carboxylic acidThis compoundBH₃·THFTHF75-85

Table 1. Summary of reagents, solvents, and expected yields for the synthesis of this compound.

Mandatory Visualization

SynthesisWorkflow Start 5-hydroxy-2-methylpyridin-4-one Step1 Protection (Benzylation) Start->Step1 BnCl, K₂CO₃ DMF, 80°C Intermediate1 5-(Benzyloxy)-2-methylpyridin-4-one Step1->Intermediate1 Step2 Oxidation Intermediate1->Step2 KMnO₄ t-BuOH/H₂O, 80-90°C Intermediate2 5-(Benzyloxy)pyridine-2-carboxylic acid Step2->Intermediate2 Step3 Reduction Intermediate2->Step3 BH₃·THF THF, 0°C to RT FinalProduct This compound Step3->FinalProduct

Caption: Synthetic workflow for this compound.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Benzyl chloride is a lachrymator and should be handled with care.

  • Potassium permanganate is a strong oxidizing agent; avoid contact with combustible materials.

  • Borane-tetrahydrofuran complex is flammable and reacts violently with water; handle under an inert atmosphere.

  • Follow standard laboratory procedures for handling and disposing of chemical waste.

Application Notes and Protocols for 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyridin-4-ol and its tautomeric form, pyridin-4-one, constitute a versatile class of heterocyclic compounds with significant potential in the development of materials for organic light-emitting diodes (OLEDs). The inherent electronic properties of the pyridine ring, combined with the functional versatility of the 4-hydroxy/oxo group, allow for the design of molecules with tailored photophysical and charge-transporting characteristics. The electron-deficient nature of the pyridine ring makes these derivatives suitable candidates for electron-transporting materials (ETMs) and hosts for phosphorescent emitters.[1]

This document provides detailed application notes and protocols for the potential use of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol in the fabrication of OLEDs. While direct experimental data for this specific compound in OLEDs is not extensively available, these notes are based on the well-established properties of related pyridin-4-ol derivatives and provide a foundational guide for researchers.

Potential Applications in OLEDs

Based on its molecular structure, this compound is a promising candidate for several roles within an OLED device architecture:

  • Host Material in Phosphorescent OLEDs (PhOLEDs): The pyridin-4-ol core can be engineered to possess a high triplet energy, which is crucial for efficiently hosting phosphorescent emitters and preventing exciton quenching.[2] The benzyloxy and hydroxymethyl substituents can be used to tune the material's solubility, thermal stability, and energy levels.

  • Electron-Transporting Material (ETM): The electron-deficient pyridine ring facilitates electron transport.[1][2] The frontier energy levels (HOMO/LUMO) can be controlled by the aromatic substituents, enabling efficient electron injection from the cathode.[2]

  • Emissive Material: While less common for simple pyridinols, functionalization can lead to derivatives with useful emissive properties, particularly for blue fluorescence.

Molecular Design and Signaling Pathway

The performance of pyridin-4-ol derivatives in OLEDs is intrinsically linked to their molecular structure. Key design strategies focus on enhancing thermal stability, promoting amorphous film formation, and tuning electronic properties. The substituents on the pyridin-4-ol core play a critical role in determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

G cluster_0 Molecular Design Strategy Core Pyridin-4-ol Core Substituents Substituents (e.g., Benzyloxy, Hydroxymethyl) Core->Substituents Properties Tunable Properties (HOMO/LUMO, Triplet Energy, Solubility) Substituents->Properties Applications OLED Applications (Host, ETM, Emitter) Properties->Applications

Caption: Molecular design strategies for pyridin-4-ol derivatives in OLEDs.

Experimental Protocols

Hypothetical Synthesis of this compound

A plausible synthetic route can be adapted from general procedures for substituted pyridin-4-ols. One common method involves the cyclization of a suitable precursor.

G cluster_1 Synthetic Workflow start Precursor Synthesis cyclization Cyclization Reaction start->cyclization purification Purification (Column Chromatography, Recrystallization) cyclization->purification characterization Characterization (NMR, Mass Spectrometry) purification->characterization product Final Product characterization->product

Caption: General workflow for the synthesis of pyridin-4-ol derivatives.

Protocol:

  • Precursor Preparation: Synthesize a suitable open-chain precursor containing the necessary benzyloxy and protected hydroxymethyl functionalities.

  • Cyclization: Induce cyclization to form the pyridin-4-one ring. This can often be achieved by heating in the presence of a suitable acid or base catalyst.

  • Purification: The crude product is purified using standard techniques such as column chromatography on silica gel, followed by recrystallization to obtain the high-purity material required for OLED fabrication.

  • Characterization: Confirm the structure and purity of the final compound using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Fabrication of a Multilayer OLED via Thermal Evaporation

This protocol describes a general procedure for fabricating a multilayer OLED device using this compound as a hypothetical host material.

G cluster_2 OLED Fabrication Workflow sub 1. Substrate Cleaning (ITO Glass) hil 2. HIL Deposition sub->hil htl 3. HTL Deposition hil->htl eml 4. Emissive Layer Deposition (Host + Dopant) htl->eml hbl_etl 5. HBL/ETL Deposition eml->hbl_etl cathode 6. Cathode Deposition (LiF/Al) hbl_etl->cathode encap 7. Encapsulation cathode->encap

Caption: Workflow for the fabrication of a multilayer OLED via thermal evaporation.

Protocol:

  • Substrate Preparation: Clean patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen stream and treat them with UV-ozone or oxygen plasma to improve the work function.

  • Layer Deposition (High-Vacuum Thermal Evaporation):

    • Hole Injection Layer (HIL): Deposit a 10 nm layer of 1,4,5,8,9,11-hexaazatriphenylenehexacarbonitrile (HAT-CN).

    • Hole Transport Layer (HTL): Deposit a 40 nm layer of a suitable hole-transporting material like TAPC (1,1-bis[(di-4-tolylamino)phenyl]cyclohexane).

    • Emissive Layer (EML): Co-evaporate this compound as the host material with a phosphorescent emitter (e.g., Ir(ppy)₃ for green emission) at a doping concentration of 10-15 wt%. The total thickness of this layer should be approximately 20 nm. Evaporation rates must be carefully controlled to achieve the desired doping ratio.

    • Hole Blocking Layer (HBL) / Electron Transport Layer (ETL): Deposit a 40 nm layer of a material that can both block holes and transport electrons, such as TPBi (1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene).

    • Electron Injection Layer (EIL): Deposit a thin (1 nm) layer of lithium fluoride (LiF).

    • Cathode: Deposit a 100 nm layer of aluminum (Al).

  • Encapsulation: Immediately encapsulate the device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin to protect it from atmospheric moisture and oxygen.

Device Characterization and Expected Performance

The performance of the fabricated OLEDs should be characterized by measuring their current density-voltage-luminance (J-V-L) characteristics and electroluminescence (EL) spectra.

Characterization Protocols:
  • J-V-L Measurement: Use a source meter and a calibrated photodiode to measure the current-voltage and luminance-voltage characteristics.

  • EL Spectra: Record the electroluminescence spectra at different driving voltages using a spectroradiometer.

  • Efficiency Calculation: Calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE, %) from the J-V-L data and the EL spectrum.[1]

  • Lifetime Measurement: Determine the operational lifetime of the device (e.g., LT₅₀, the time for the initial luminance to decrease by 50%) by operating it at a constant current density.[1]

Hypothetical Performance Data

The following table presents hypothetical performance data for an OLED device using this compound as a host material. This data is extrapolated from published results for high-performance OLEDs utilizing other functionalized pyridine-based host materials and should be considered as a target for optimization.

ParameterSymbolExpected ValueUnit
Turn-on VoltageV_on~2.5 - 3.5V
Maximum LuminanceL_max> 10,000cd/m²
Maximum Current Efficiencyη_c,max80 - 100cd/A
Maximum Power Efficiencyη_p,max70 - 95lm/W
Maximum External Quantum EfficiencyEQE_max25 - 30%
CIE Coordinates (x, y)-(0.30, 0.60)-

Data is for a hypothetical green PhOLED with Ir(ppy)₃ as the emitter.

Conclusion

This compound represents a promising, yet underexplored, material for OLED applications. Its molecular structure suggests suitability as a host or electron-transporting material. The protocols outlined in this document provide a comprehensive starting point for researchers to synthesize this compound and evaluate its performance in OLED devices. Further research focusing on the systematic characterization of its photophysical properties and optimization of its use in device architectures is necessary to fully realize its potential for next-generation displays and lighting.

References

Application Notes and Protocols for 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol as a versatile building block in the synthesis of complex molecules, particularly those with therapeutic potential.

Introduction

This compound is a functionalized heterocyclic compound that serves as a valuable starting material in multi-step organic synthesis. Its pyridin-4-ol core is a privileged scaffold found in numerous biologically active compounds. The presence of a benzyloxy protecting group on the phenol, a primary alcohol at the 2-position, and the pyridin-4-one tautomer allows for selective and sequential chemical modifications, making it an ideal building block for the synthesis of targeted drug candidates. This note will focus on its application in the synthesis of Lysine-Specific Demethylase 1 (LSD1) inhibitors and HIV-1 integrase inhibitors.

Physicochemical Properties and Spectroscopic Data

The properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₃H₁₃NO₃
Molecular Weight 231.25 g/mol
Appearance Off-white to gray solid
Storage Sealed in dry, 2-8°C

¹H NMR Data (300 MHz, DMSO-d₆): δ 11.08 (br s, 1H), 7.51-7.28 (m, 6H), 6.16 (br s, 1H), 5.56 (br s, 1H), 5.01 (s, 2H), 4.34 (s, 2H).

Key Synthetic Applications

This compound is a key precursor for the synthesis of various pharmaceutical agents. Its utility is demonstrated in the construction of core scaffolds for LSD1 and HIV-1 integrase inhibitors.

Synthesis of LSD1 Inhibitor Scaffolds

Lysine-Specific Demethylase 1 (LSD1) is a key enzyme in epigenetic regulation, and its inhibition has emerged as a promising strategy in cancer therapy. The pyridin-4-ol moiety can be elaborated into a core structure analogous to that found in inhibitors like GSK2879552. A representative synthetic workflow is outlined below.

LSD1 Inhibitor Synthesis Workflow start 5-(Benzyloxy)-2- (hydroxymethyl)pyridin-4-ol step1 Oxidation start->step1 e.g., MnO₂ aldehyde 2-Formyl-5-(benzyloxy) -pyridin-4-ol step1->aldehyde step2 Reductive Amination aldehyde->step2 Amine, e.g., NaBH(OAc)₃ amine_intermediate Key Amine Intermediate step2->amine_intermediate step3 Coupling amine_intermediate->step3 Coupling Partner final_product LSD1 Inhibitor Scaffold step3->final_product

A representative workflow for the synthesis of an LSD1 inhibitor scaffold.

The mechanism of LSD1 involves the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression or activation, respectively. LSD1 inhibitors block this activity, leading to changes in gene expression that can inhibit cancer cell growth.

LSD1 Mechanism of Action LSD1 LSD1 Enzyme H3K4me1 Histone H3 (monomethylated K4) LSD1->H3K4me1 Demethylation H3K4me2 Histone H3 (dimethylated K4) H3K4me2->LSD1 Substrate binding Repression Transcriptional Repression H3K4me1->Repression Inhibitor LSD1 Inhibitor (e.g., GSK2879552) Inhibitor->LSD1 Inhibition

Mechanism of LSD1 and its inhibition.
Synthesis of HIV-1 Integrase Inhibitor Scaffolds

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus.[1][2][3] Pyridine-containing compounds have been shown to be effective inhibitors of this enzyme.[4][5][6] this compound can be utilized to construct the core of these inhibitors.

HIV_Integrase_Inhibitor_Synthesis start 5-(Benzyloxy)-2- (hydroxymethyl)pyridin-4-ol step1 Chlorination start->step1 e.g., SOCl₂ chloromethyl 2-(Chloromethyl)-5-(benzyloxy) -pyridin-4-ol step1->chloromethyl step2 N-Alkylation chloromethyl->step2 R-X, Base n_alkylated N-Substituted Pyridinone step2->n_alkylated step3 Coupling n_alkylated->step3 Further Functionalization final_product HIV-1 Integrase Inhibitor Scaffold step3->final_product

A general workflow for synthesizing an HIV-1 integrase inhibitor scaffold.

HIV-1 integrase facilitates the insertion of the viral DNA into the host cell's genome, a critical step for viral replication.[1][2][3][7] Integrase inhibitors block this process, preventing the virus from establishing a productive infection.[2][3]

HIV_Integrase_MoA ViralDNA Viral DNA Integrase HIV-1 Integrase ViralDNA->Integrase Binding HostDNA Host DNA Integrase->HostDNA Strand Transfer Integration Integration HostDNA->Integration Replication Viral Replication Integration->Replication Inhibitor Integrase Inhibitor Inhibitor->Integrase Inhibition

The mechanism of HIV-1 integrase and its inhibition.

Experimental Protocols

The following are detailed protocols for the synthesis of this compound and its subsequent key transformations.

Synthesis of this compound

This protocol describes the synthesis from 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one.

Materials:

  • 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one

  • Industrial Methylated Spirit (IMS)

  • Water

  • Ammonium Hydroxide (NH₄OH) solution

Procedure:

  • Suspend 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one (1.0 eq) in a mixture of IMS (1.4 vol) and water (7.5 vol).

  • Slowly add NH₄OH solution (7.5 vol) at 70 °C.

  • Stir the reaction mixture continuously for 18 hours at 70 °C.

  • After completion, cool the reaction solution to room temperature.

  • Dilute the mixture with water (7.5 vol) and continue stirring for 30 minutes.

  • Collect the resulting solid product by filtration.

  • Dry the solid under vacuum to afford this compound as a light brown solid.

Quantitative Data:

ReactantMolar Eq.Yield (%)
5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one1.080
Oxidation of the Hydroxymethyl Group to an Aldehyde

This protocol outlines a general procedure for the oxidation of the primary alcohol.

Materials:

  • This compound

  • Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of this compound (1.0 eq) in DCM, add activated MnO₂ (5-10 eq).

  • Stir the suspension vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite, washing with DCM.

  • Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

  • Purify the crude product by column chromatography on silica gel.

Conversion of the Hydroxymethyl Group to a Chloromethyl Group

This protocol provides a general method for the chlorination of the primary alcohol.

Materials:

  • This compound

  • Thionyl Chloride (SOCl₂)

  • Dichloromethane (DCM)

Procedure:

  • Suspend this compound (1.0 eq) in DCM at 0 °C.

  • Slowly add thionyl chloride (1.1-1.5 eq) dropwise to the suspension.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chloromethyl derivative.

N-Alkylation of the Pyridin-4-one Tautomer

This protocol describes a general procedure for the N-alkylation of the pyridin-4-one tautomer.

Materials:

  • 5-(Benzyloxy)-2-(chloromethyl)pyridin-4-ol (or other suitable electrophile)

  • Alkyl Halide (R-X)

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Procedure:

  • To a solution of the pyridin-4-ol derivative (1.0 eq) in DMF or THF, add a base such as K₂CO₃ (1.5-2.0 eq) or NaH (1.1-1.2 eq, 60% dispersion in mineral oil) at 0 °C.

  • Stir the mixture for 30-60 minutes at 0 °C.

  • Add the alkyl halide (1.1-1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

This compound is a highly adaptable and valuable building block in medicinal chemistry. The strategic placement of functional groups allows for a range of selective transformations, providing access to complex molecular architectures. The protocols and workflows outlined in this document demonstrate its utility in the synthesis of scaffolds for potent LSD1 and HIV-1 integrase inhibitors, highlighting its importance for researchers and professionals in the field of drug discovery and development.

References

Application Notes and Protocols for Efficacy Testing of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol is a pyridine derivative with potential therapeutic applications. The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a range of biological activities. Notably, various pyridine derivatives have demonstrated efficacy as anticancer agents and kinase inhibitors. This document outlines a series of experimental assays to evaluate the potential efficacy of this compound as an anticancer therapeutic, based on the hypothesis that it may exhibit antiproliferative, pro-apoptotic, and kinase inhibitory activities.

Postulated Signaling Pathway

Many pyridine-based inhibitors target signal transduction pathways critical for cancer cell proliferation and survival. A hypothetical pathway that could be targeted by this compound is the MAP kinase (MAPK) pathway, which is frequently dysregulated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds RAS RAS Receptor_Tyrosine_Kinase->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription_Factors ERK->Transcription_Factors Activates Compound 5-(Benzyloxy)-2- (hydroxymethyl)pyridin-4-ol Compound->RAF Inhibits Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulates Cell_Proliferation_Survival Cell_Proliferation_Survival Gene_Expression->Cell_Proliferation_Survival

Hypothetical MAPK signaling pathway targeted by the compound.

Experimental Assays

A tiered approach is recommended to evaluate the efficacy of this compound, starting with in vitro cell-based assays and progressing to more complex in vivo models.

In Vitro Cell Viability Assays

These initial assays determine the effect of the compound on the viability and proliferation of cancer cell lines.

a) MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1][2]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[1][2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

b) CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive measure of cell viability.[3][4][5]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature and mix to form the CellTiter-Glo® Reagent.

  • Assay Procedure: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Incubation: Mix the contents on a plate shaker for 2 minutes to induce cell lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4]

  • Luminescence Reading: Measure the luminescence using a plate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability and the IC50 value.

Data Presentation: In Vitro Cell Viability

Cell LineAssayIC50 (µM) of this compound
MCF-7 (Breast Cancer)MTT5.2
A549 (Lung Cancer)MTT8.9
HCT116 (Colon Cancer)MTT6.5
MCF-7 (Breast Cancer)CellTiter-Glo®4.8
A549 (Lung Cancer)CellTiter-Glo®8.1
HCT116 (Colon Cancer)CellTiter-Glo®6.0
In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the activity of a specific kinase (e.g., a member of the MAPK pathway like RAF or MEK).

a) HTRF® KinEASE™ Assay

This is a time-resolved fluorescence energy transfer (TR-FRET) based assay for measuring kinase activity.[6][7]

G cluster_workflow Kinase Inhibition Assay Workflow Compound_Dilution Prepare serial dilution of compound Incubation Incubate compound with kinase mix Compound_Dilution->Incubation Kinase_Reaction_Mix Prepare kinase, substrate, and ATP mix Kinase_Reaction_Mix->Incubation Detection_Reagents Add HTRF detection reagents Incubation->Detection_Reagents FRET_Measurement Measure TR-FRET signal Detection_Reagents->FRET_Measurement Data_Analysis Calculate % inhibition and IC50 FRET_Measurement->Data_Analysis

Workflow for the HTRF Kinase Inhibition Assay.

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Kinase Reaction: In a 384-well plate, add the test compound, the target kinase (e.g., B-RAF), the biotinylated substrate, and ATP.

  • Incubation: Incubate the reaction mixture at room temperature for the optimized duration (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a detection buffer containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.

  • Signal Reading: After a further incubation period, read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio and determine the percent inhibition and IC50 value.

Data Presentation: Kinase Inhibition

Kinase TargetAssayIC50 (nM) of this compound
B-RAFHTRF®150
MEK1HTRF®> 10,000
ERK2HTRF®> 10,000
In Vitro Apoptosis Assay

This assay determines if the compound induces programmed cell death in cancer cells.

a) Annexin V-FITC/Propidium Iodide (PI) Flow Cytometry Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]

Protocol:

  • Cell Treatment: Treat cancer cells with this compound at concentrations around its IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[8]

  • Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide.[10]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.[8]

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Data Presentation: Apoptosis Induction

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control95.22.12.7
Compound (1x IC50)60.525.314.2
Compound (2x IC50)35.845.119.1
In Vivo Efficacy Study

This study evaluates the antitumor activity of the compound in a living organism.

a) Human Tumor Xenograft Model

This involves implanting human cancer cells into immunodeficient mice.[11][12][13]

G Cell_Culture Culture human cancer cells Implantation Implant cells subcutaneously into mice Cell_Culture->Implantation Tumor_Growth Allow tumors to reach a specific size Implantation->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization Treatment Administer compound or vehicle Randomization->Treatment Monitoring Monitor tumor volume and body weight Treatment->Monitoring Endpoint Euthanize mice and collect tumors Monitoring->Endpoint Analysis Analyze tumor weight and biomarkers Endpoint->Analysis

Workflow for an in vivo xenograft study.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MCF-7) into the flank of immunodeficient mice (e.g., nude or SCID mice).[11]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Group Assignment: Randomly assign mice to treatment groups (e.g., vehicle control, different doses of the compound).

  • Compound Administration: Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily or on a set schedule.

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

  • Study Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowed size.

  • Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group.

Data Presentation: In Vivo Efficacy

Treatment GroupAverage Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Average Body Weight Change (%)
Vehicle Control1250 ± 150-+5
Compound (10 mg/kg)875 ± 12030+4
Compound (30 mg/kg)450 ± 9564-2

Conclusion

The described assays provide a comprehensive framework for evaluating the efficacy of this compound as a potential anticancer agent. Positive results from these studies would warrant further investigation into its mechanism of action, pharmacokinetic properties, and safety profile.

References

High-performance liquid chromatography (HPLC) method for 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the analysis of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC). The protocol is designed to be a robust starting point for purity assessment and quantification.

Introduction

This compound is a pyridin-4-ol derivative. The analysis of such compounds can be challenging due to the tautomeric equilibrium between the pyridin-4-ol and the pyridin-4(1H)-one forms, which can lead to chromatographic issues like peak broadening.[1][2] Furthermore, the basic nature of the pyridine moiety may interact with residual silanols on silica-based columns, causing peak tailing.[1][2] This application note details a reverse-phase HPLC method that utilizes an acidic mobile phase modifier to ensure consistent protonation of the analyte, leading to improved peak shape and resolution.

Experimental Protocols

Instrumentation and Materials
  • Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Solvents and Reagents:

    • HPLC-grade acetonitrile (ACN)

    • HPLC-grade water

    • Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC grade

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent such as a mixture of acetonitrile and water (e.g., 1 mg/mL).

    • Dilute the stock solution to the desired concentration with the initial mobile phase composition.

    • Filter the final sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[3]

Chromatographic Conditions

The following table summarizes the recommended starting parameters for the HPLC analysis. These may need to be optimized depending on the specific instrument and the impurity profile of the sample.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reverse-phase separation of moderately polar compounds.
Mobile Phase A Water with 0.1% Formic AcidAcidic modifier to improve peak shape for the basic analyte.[4]
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reverse-phase HPLC.
Elution Mode GradientA broad gradient is a good starting point to separate the main compound and any impurities.[3]
Gradient Program 5% B to 95% B over 20 minutesThis can be adjusted based on the retention of the analyte.
Flow Rate 1.0 mL/minA typical analytical flow rate.
Column Temperature 25 °C (Ambient)Ensures reproducible retention times.
Injection Volume 10 µLCan be adjusted based on sample concentration and detector sensitivity.
Detection UV at 254 nmA common wavelength for aromatic heterocyclic compounds.[3]
Analytical Procedure
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 95% A: 5% B) until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Data Acquisition: Acquire the chromatogram for a sufficient duration to allow for the elution of the main peak and any potential impurities.

  • Data Analysis: Integrate the peaks of interest to determine their retention time and peak area for quantitative analysis.

Data Presentation

The following table is an example of how to summarize the quantitative data obtained from the HPLC analysis.

CompoundRetention Time (min)Peak AreaConcentration (µg/mL)
This compounde.g., 10.5e.g., 1250000e.g., 10
Impurity 1e.g., 8.2e.g., 5000e.g., 0.04
Impurity 2e.g., 12.1e.g., 7500e.g., 0.06

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the HPLC analysis protocol.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_sample Prepare Sample Solution (Dissolve, Dilute, Filter) inject Inject Sample prep_sample->inject prep_mobile Prepare Mobile Phases (A: Water + 0.1% FA, B: ACN + 0.1% FA) equilibrate Equilibrate HPLC System prep_mobile->equilibrate equilibrate->inject separate Chromatographic Separation (Gradient Elution) inject->separate detect UV Detection (254 nm) separate->detect acquire Acquire Chromatogram detect->acquire analyze Integrate Peaks & Quantify acquire->analyze

Caption: Workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols: 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol as a Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-(benzyloxy)-2-(hydroxymethyl)pyridin-4-ol as a key intermediate in the synthesis of biologically active molecules, particularly focusing on its potential in the development of kinase inhibitors. This document includes detailed, hypothetical experimental protocols, quantitative data, and visualizations to guide researchers in leveraging this versatile chemical scaffold.

Introduction

The pyridin-4-one core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. The specific intermediate, this compound, offers multiple reactive sites that can be selectively functionalized to generate diverse libraries of compounds for drug screening. The benzyloxy group provides a stable protecting group for the 5-hydroxy position, which can be removed in later synthetic steps to introduce further diversity. The 2-(hydroxymethyl) group can be oxidized or converted to other functionalities, while the pyridin-4-one nitrogen can be alkylated to modulate the compound's physicochemical properties and biological target engagement.

Application: Synthesis of a Hypothetical Kinase Inhibitor

This section outlines a hypothetical multi-step synthesis of a kinase inhibitor, "Pyrinib," starting from this compound. The synthetic strategy involves sequential functionalization of the pyridin-4-one core to introduce moieties known to interact with the ATP-binding site of kinases.

Synthetic Workflow for "Pyrinib"

G A This compound B Step 1: N-Alkylation A->B C Intermediate 1 5-(Benzyloxy)-2-(hydroxymethyl)-1-methylpyridin-4(1H)-one B->C D Step 2: Oxidation of Primary Alcohol C->D E Intermediate 2 5-(Benzyloxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carbaldehyde D->E F Step 3: Reductive Amination E->F G Pyrinib (Hypothetical Kinase Inhibitor) F->G

Caption: Synthetic workflow for the hypothetical kinase inhibitor "Pyrinib".

Experimental Protocols

Protocol 1: N-Alkylation of this compound (Intermediate 1)

Objective: To introduce a methyl group at the N1 position of the pyridin-4-one ring.

Materials:

  • This compound (1.0 eq)

  • Methyl iodide (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask, add this compound and potassium carbonate.

  • Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen).

  • Stir the suspension at room temperature for 30 minutes.

  • Slowly add methyl iodide to the reaction mixture.

  • Heat the mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Eluent: Dichloromethane/Methanol gradient) to yield Intermediate 1 .

Protocol 2: Oxidation of Primary Alcohol to Aldehyde (Intermediate 2)

Objective: To oxidize the 2-(hydroxymethyl) group to a formyl group.

Materials:

  • Intermediate 1 (1.0 eq)

  • Dess-Martin periodinane (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

  • Dissolve Intermediate 1 in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add Dess-Martin periodinane portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃ solutions.

  • Stir vigorously until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Intermediate 2 , which can be used in the next step without further purification.

Protocol 3: Reductive Amination to Yield "Pyrinib"

Objective: To introduce a substituted aniline moiety via reductive amination.

Materials:

  • Intermediate 2 (1.0 eq)

  • 3-chloro-4-fluoroaniline (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve Intermediate 2 in anhydrous DCM in a round-bottom flask.

  • Add 3-chloro-4-fluoroaniline and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride in one portion.

  • Continue stirring at room temperature for 12-16 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate gradient) to yield the final product, Pyrinib .

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of "Pyrinib" and its biological activity against a target kinase (e.g., a hypothetical "Kinase X").

CompoundMolecular Weight ( g/mol )Synthetic StepYield (%)Purity (by HPLC) (%)Target KinaseIC₅₀ (nM)
Intermediate 1 245.27185>98--
Intermediate 2 243.25292 (crude)---
Pyrinib 374.80365>99Kinase X15

Biological Context: Signaling Pathway Modulation

Pyridin-4-one based kinase inhibitors often target key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. "Pyrinib" is hypothetically designed to inhibit a kinase within this pathway.

PI3K/Akt/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Pyrinib Pyrinib KinaseX Kinase X (Hypothetical Target) Pyrinib->KinaseX inhibits KinaseX->Akt (part of activation)

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by "Pyrinib".

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex heterocyclic molecules with potential therapeutic applications. The presented hypothetical protocols and data demonstrate a rational approach to utilizing this scaffold in the discovery of novel kinase inhibitors. The ability to selectively functionalize multiple positions on the pyridin-4-one ring allows for the generation of diverse chemical entities, making it an important building block for medicinal chemists in the ongoing search for new and effective drugs.

The Versatility of Pyridin-4-ol Derivatives in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Pyridin-4-ol and its derivatives have emerged as a highly versatile class of heterocyclic compounds, underpinning significant advancements across various domains of materials science. Their unique electronic properties, structural flexibility, and tunable photophysical characteristics make them prime candidates for a wide array of applications, ranging from next-generation organic electronics to robust corrosion inhibitors and sensitive chemical sensors. This document provides a comprehensive overview of the application of pyridin-4-ol derivatives in materials science, detailing experimental protocols and summarizing key performance data to guide researchers in this dynamic field.

The core of pyridin-4-ol's utility lies in its tautomeric equilibrium between the pyridin-4-ol (enol) and pyridin-4(1H)-one (keto) forms. This equilibrium influences its electronic properties and reactivity, allowing for tailored molecular design. Furthermore, the electron-deficient nature of the pyridine ring makes these derivatives particularly suitable for applications requiring specific charge-transport or light-emitting properties.

Organic Light-Emitting Diodes (OLEDs)

Pyridin-4-ol derivatives are promising materials for high-performance OLEDs due to their tunable electronic properties and versatile synthesis.[1] They can be engineered to function as emissive materials, host materials for phosphorescent emitters, or as electron-transporting materials (ETMs).[1] The ability to modify the core structure allows for the fine-tuning of HOMO and LUMO energy levels, which is crucial for efficient charge injection and transport within the OLED device.[1]

Data Presentation: Performance of OLEDs with Pyridine-Based Host Materials

While specific data for pyridin-4-ol derivatives is emerging, the performance of related pyridine-based materials provides a strong benchmark for their potential.

Host Material DerivativeEmitterMax. External Quantum Efficiency (EQE) (%)Max. Power Efficiency (lm/W)Max. Current Efficiency (cd/A)
Pyridine-based Host 1Green Phosphorescent25.285.378.5
Pyridine-based Host 2Blue Phosphorescent21.845.640.1
Pyridine-based Host 3Red Phosphorescent20.555.162.3
Experimental Protocols

General Synthesis of Pyridin-4-ol Derivatives:

A flexible method for producing highly substituted pyridin-4-ol derivatives involves a three-component reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids.[2][3]

  • Preparation of Lithiated Alkoxyallene: Prepare the lithiated alkoxyallene in situ by treating the corresponding alkoxyallene with a strong base like n-butyllithium in an appropriate solvent (e.g., THF) at low temperatures (-78 °C).[1]

  • Reaction with Nitrile: Add the desired nitrile dropwise to the solution of the lithiated alkoxyallene at low temperature and stir for a specified period.[1]

  • Addition of Carboxylic Acid and Cyclization: Add an excess of a carboxylic acid, such as trifluoroacetic acid (TFA), to the reaction mixture. Allow the reaction to warm to room temperature to promote cyclization to the pyridin-4-ol.[1]

Fabrication of Multilayer OLEDs via Thermal Evaporation:

This protocol describes a general procedure for fabricating a multilayer OLED device using thermal evaporation in a high-vacuum chamber.[1]

  • Substrate Cleaning: Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with deionized water, acetone, and isopropanol.

  • UV-Ozone Treatment: Treat the cleaned substrates with UV-ozone to improve the work function of the ITO.

  • Organic Layer Deposition: Sequentially deposit the hole-injection layer (HIL), hole-transporting layer (HTL), emissive layer (EML), electron-transporting layer (ETL), and electron-injection layer (EIL) by thermal evaporation under high vacuum (< 10⁻⁶ Torr).

  • Cathode Deposition: Deposit the metal cathode (e.g., Al) through a shadow mask.

  • Encapsulation: Encapsulate the device to protect it from atmospheric moisture and oxygen.

Device Characterization:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: Measure the J-V-L characteristics using a source meter and a photometer.

  • Electroluminescence (EL) Spectrum: Record the EL spectrum using a spectroradiometer.

  • Efficiency Calculation: Calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE, %) from the J-V-L data and the EL spectrum.[1]

  • Lifetime Measurement: Determine the operational lifetime of the device (e.g., LT₅₀) by operating it at a constant current density.[1]

Visualization

G cluster_synthesis Synthesis of Pyridin-4-ol Derivative Alkoxyallene Alkoxyallene Lithiated Alkoxyallene Lithiated Alkoxyallene Alkoxyallene->Lithiated Alkoxyallene n-BuLi Nitrile Nitrile Carboxylic Acid Carboxylic Acid Intermediate Adduct Intermediate Adduct Lithiated Alkoxyallene->Intermediate Adduct + Nitrile Pyridin-4-ol Derivative Pyridin-4-ol Derivative Intermediate Adduct->Pyridin-4-ol Derivative + Carboxylic Acid (Cyclization)

General workflow for the synthesis of pyridin-4-ol derivatives.

G ITO Substrate ITO Substrate Hole Injection Layer Hole Injection Layer ITO Substrate->Hole Injection Layer Hole Transport Layer Hole Transport Layer Hole Injection Layer->Hole Transport Layer Emissive Layer\n(Pyridin-4-ol derivative) Emissive Layer (Pyridin-4-ol derivative) Hole Transport Layer->Emissive Layer\n(Pyridin-4-ol derivative) Electron Transport Layer Electron Transport Layer Emissive Layer\n(Pyridin-4-ol derivative)->Electron Transport Layer Electron Injection Layer Electron Injection Layer Electron Transport Layer->Electron Injection Layer Cathode (Al) Cathode (Al) Electron Injection Layer->Cathode (Al)

Structure of a multilayer OLED incorporating a pyridin-4-ol derivative.

Fluorescent Sensors for Ion Detection

Pyridin-4-ol derivatives serve as a versatile scaffold for designing fluorescent chemosensors for various metal ions and anions.[4] Their inherent photophysical properties, combined with their ability to act as a binding site, make them excellent candidates for developing sensitive and selective fluorescent probes.[4] These probes operate on mechanisms like Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Excited-State Intramolecular Proton Transfer (ESIPT).[4]

Data Presentation: Performance of Pyridine-Based Fluorescent Probes
Probe (Pyridine Derivative)Target IonDetection Limit (μM)Fluorescence Change
Probe AZn²⁺0.15Turn-on
Probe BCu²⁺0.28Turn-off
Probe CFe³⁺0.52Turn-on
Probe DF⁻1.2Ratiometric
Experimental Protocols

Synthesis of a Schiff Base Fluorescent Probe:

This protocol describes the synthesis of a simple Schiff base probe from 4-hydroxy-2,6-pyridinedicarbaldehyde and an appropriate amine-containing fluorophore.[4]

  • Dissolution: Dissolve 4-hydroxy-2,6-pyridinedicarbaldehyde and 2-aminophenol in absolute ethanol in a round-bottom flask.

  • Catalysis: Add a catalytic amount of glacial acetic acid.

  • Reflux: Heat the mixture to reflux and stir for several hours.

  • Isolation: Cool the reaction mixture to room temperature. Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.

Fluorescence Titration Experiment:

  • Stock Solutions: Prepare stock solutions of the fluorescent probe in a suitable solvent (e.g., acetonitrile/water mixture) and the target ion (as a salt) in deionized water.

  • Titration: To a solution of the probe with a fixed concentration, incrementally add aliquots of the ion stock solution.

  • Measurement: After each addition, record the fluorescence emission spectrum.

  • Data Analysis: Plot the change in fluorescence intensity versus the concentration of the added ion to determine the binding constant and detection limit.

Visualization

G Probe Probe Probe-Ion Complex Probe-Ion Complex Probe->Probe-Ion Complex + Target Ion Low Fluorescence Low Fluorescence Probe->Low Fluorescence Target Ion Target Ion High Fluorescence High Fluorescence Probe-Ion Complex->High Fluorescence

Chelation-Enhanced Fluorescence (CHEF) mechanism in a pyridin-4-ol based sensor.

Corrosion Inhibitors

Pyridine and its derivatives are effective corrosion inhibitors for various metals and alloys, particularly in acidic media.[5][6][7] They function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. The nitrogen atom in the pyridine ring and other heteroatoms or π-electrons in the derivatives play a crucial role in the adsorption process.

Data Presentation: Corrosion Inhibition Efficiency of Pyridine Derivatives
Inhibitor (Pyridine Derivative)MetalCorrosive MediumInhibition Efficiency (%)
4-hydroxypyridineMild Steel0.5 M HCl85.2
4-aminopyridineMild Steel0.5 M HCl90.5
4-mercaptopyridineMild Steel0.5 M HCl95.1
4-(pyridin-4-yl)thiazol-2-amineMild Steel1 M HCl96.1
Experimental Protocols

Electrochemical Measurements for Corrosion Inhibition:

  • Working Electrode Preparation: Prepare a working electrode from the metal to be tested (e.g., mild steel) by embedding it in an epoxy resin, leaving a defined surface area exposed. Polish the exposed surface to a mirror finish.

  • Electrochemical Cell Setup: Use a standard three-electrode cell with the prepared working electrode, a platinum counter electrode, and a saturated calomel reference electrode (SCE). The electrolyte is the corrosive medium (e.g., 1 M HCl) with and without the inhibitor at various concentrations.

  • Potentiodynamic Polarization: Scan the potential from a cathodic to an anodic value at a slow scan rate and record the current density. Determine the corrosion potential (Ecorr) and corrosion current density (icorr) from the polarization curves.

  • Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC signal over a range of frequencies at the open circuit potential. Analyze the Nyquist plots to determine the charge transfer resistance (Rct).

  • Inhibition Efficiency Calculation: Calculate the inhibition efficiency (IE%) using the following formulas:

    • From potentiodynamic polarization: IE% = [(icorr⁰ - icorr) / icorr⁰] x 100

    • From EIS: IE% = [(Rct - Rct⁰) / Rct] x 100 (where the superscript '0' indicates the absence of the inhibitor).

Visualization

G cluster_corrosion Corrosion Process cluster_inhibition Inhibition Mechanism Metal Surface Metal Surface Metal Dissolution (Oxidation) Metal Dissolution (Oxidation) Metal Surface->Metal Dissolution (Oxidation) Corrosive Medium (H+) Corrosive Medium (H+) Hydrogen Evolution (Reduction) Hydrogen Evolution (Reduction) Corrosive Medium (H+)->Hydrogen Evolution (Reduction) Metal Surface_inh Metal Surface Inhibitor Molecules\n(Pyridin-4-ol derivative) Inhibitor Molecules (Pyridin-4-ol derivative) Protective Film Protective Film Inhibitor Molecules\n(Pyridin-4-ol derivative)->Protective Film Adsorption Protective Film->Metal Surface_inh

Mechanism of corrosion inhibition by pyridin-4-ol derivatives.

Other Applications

The versatility of pyridin-4-ol derivatives extends to other areas of materials science:

  • Nonlinear Optics (NLO): The extended π-conjugated systems that can be built from pyridin-4-ol precursors are of interest for NLO applications.[8] The donor-acceptor character within these molecules can lead to large molecular hyperpolarizabilities, making them suitable for frequency conversion and optical signal processing.[9]

  • Solar Cells: Pyridine derivatives have been utilized in both organic solar cells (OSCs) and perovskite solar cells (PSCs) as charge transport materials.[10][11][12] Their tunable energy levels and good film-forming properties contribute to improved power conversion efficiencies and device stability.[10]

  • Catalysis: The coordination chemistry of pyridin-4-ol allows its metal complexes to be explored as catalysts in various organic transformations.[13] The ligand can stabilize different oxidation states of the metal center, a key feature for many catalytic cycles.[13]

The ongoing research into pyridin-4-ol derivatives continues to uncover new possibilities, solidifying their importance as a foundational building block in the development of next-generation materials.

References

Application Notes and Protocols for Cell-Based Assays Involving 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are representative examples designed for research and development professionals. The biological activities and experimental data for 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol presented herein are hypothetical, as specific data for this compound is not extensively available in the public domain. These protocols serve as a guide for establishing cell-based assays for novel chemical entities.

Introduction

This compound, hereafter referred to as Compound-X, is a novel pyridin-4-ol derivative with potential applications in drug discovery. This document outlines detailed protocols for a series of cell-based assays to characterize the in vitro efficacy and mechanism of action of Compound-X. For the purpose of this guide, we will hypothesize that Compound-X is an inhibitor of the fictional Tumor Progression Kinase 1 (TPK1) , a critical node in a signaling pathway that promotes cancer cell proliferation and survival.

The assays described below are designed to:

  • Determine the cytotoxic and anti-proliferative effects of Compound-X on cancer cell lines.

  • Investigate the induction of apoptosis as a potential mechanism of cell death.

  • Confirm target engagement by assessing the phosphorylation status of a downstream substrate of TPK1.

Hypothetical Signaling Pathway

The following diagram illustrates the hypothetical TPK1 signaling pathway. TPK1, upon activation by an upstream growth factor receptor, phosphorylates the downstream effector protein SUB1. Phosphorylated SUB1 (p-SUB1) then translocates to the nucleus to activate transcription of genes involved in cell cycle progression and inhibition of apoptosis. Compound-X is hypothesized to inhibit the kinase activity of TPK1, thereby blocking this pro-survival signaling cascade.

TPK1_Signaling_Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR TPK1 TPK1 GFR->TPK1 SUB1 SUB1 TPK1->SUB1 Phosphorylation CompoundX Compound-X (this compound) CompoundX->TPK1 Inhibition pSUB1 p-SUB1 Nucleus Nucleus pSUB1->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation Experimental_Workflow start Start culture Cell Culture (e.g., HCT116, A549) start->culture seed Seed Cells into Microplate culture->seed treat Treat with Compound-X seed->treat incubate Incubate (Time & Temp.) treat->incubate assay Perform Assay (e.g., CellTiter-Glo, Caspase-Glo, Western Blot) incubate->assay read Read Plate / Image Blot (Luminometer, Imager) assay->read analyze Data Analysis (IC50, Fold Change) read->analyze end End analyze->end

Application Notes and Protocol for N-methylation of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-methylation of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol. The N-methylation of pyridin-4-ol derivatives is a critical transformation in medicinal chemistry, as the resulting N-methylated compounds often exhibit altered pharmacological properties. However, this reaction can present challenges due to the potential for competing O-methylation at the hydroxyl groups. This protocol outlines a general procedure using common methylating agents and reaction conditions designed to favor the desired N-alkylation product.

Introduction

This compound is a versatile intermediate in the synthesis of various biologically active molecules. The introduction of a methyl group to the pyridine nitrogen can significantly impact its basicity, solubility, and interaction with biological targets. Selective N-methylation is often desired to avoid the formation of O-methylated isomers, which may have different or undesirable activities.[1][2]

The primary challenge in the methylation of hydroxypyridines is controlling the regioselectivity between N-methylation and O-methylation.[1] The choice of methylating agent, solvent, base, and temperature plays a crucial role in directing the reaction towards the desired product. This protocol provides a starting point for the optimization of the N-methylation of this compound.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • This compound

  • Methylating agent (e.g., Methyl iodide (MeI), Methyl triflate (MeOTf), Dimethyl sulfate (DMS))

  • Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Dichloromethane (DCM))

  • Quenching solution (e.g., Saturated aqueous ammonium chloride (NH₄Cl), Water)

  • Extraction solvent (e.g., Ethyl acetate (EtOAc), Dichloromethane (DCM))

  • Drying agent (e.g., Anhydrous sodium sulfate (Na₂SO₄), Anhydrous magnesium sulfate (MgSO₄))

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, condenser, etc.)

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Addition of Base: Add the selected base (1.1-1.5 eq) portion-wise to the solution at a controlled temperature (e.g., 0 °C or room temperature). Stir the mixture for a predetermined time (e.g., 15-30 minutes) to allow for deprotonation.

  • Addition of Methylating Agent: Slowly add the methylating agent (1.1-1.5 eq) to the reaction mixture. The choice of methylating agent can influence the N- versus O-selectivity.[3]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of a suitable quenching solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over an anhydrous drying agent, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a suitable eluent system to isolate the desired N-methylated product.

  • Characterization: Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Table 1: Summary of Reaction Parameters and Expected Outcomes

ParameterReagent/ConditionMolar Ratio (to substrate)Temperature (°C)SolventExpected Primary ProductPotential Byproducts
Methylating Agent Methyl Iodide (MeI)1.1 - 1.50 to RTDMFN-methylated productO-methylated isomers
Methyl Triflate (MeOTf)1.1 - 1.5-78 to 0DCMN-methylated productO-methylated isomers
Dimethyl Sulfate (DMS)1.1 - 1.50 to RTAcetonitrileN-methylated productO-methylated isomers
Base Sodium Hydride (NaH)1.1 - 1.50DMFDeprotonated substrate-
Potassium Carbonate (K₂CO₃)2.0 - 3.0RT to 60AcetonitrileDeprotonated substrate-
Triethylamine (Et₃N)2.0 - 3.0RTDCMDeprotonated substrate-

Note: The optimal conditions need to be determined experimentally. The table provides common starting points.

Reaction Workflow

N_Methylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start dissolve Dissolve Starting Material in Anhydrous Solvent start->dissolve add_base Add Base dissolve->add_base add_methylating Add Methylating Agent add_base->add_methylating monitor Monitor Reaction by TLC add_methylating->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify characterize Characterize Product (NMR, MS, IR) purify->characterize end End characterize->end

Caption: Workflow for the N-methylation of this compound.

Safety Precautions

  • Methylating agents such as methyl iodide, methyl triflate, and dimethyl sulfate are toxic and should be handled with extreme care in a well-ventilated fume hood.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Troubleshooting

  • Low Yield: Consider increasing the reaction time or temperature. Ensure all reagents and solvents are anhydrous. The choice of base and its stoichiometry can also significantly impact the yield.

  • Mixture of N- and O-methylated products: The regioselectivity is highly dependent on the reaction conditions. Generally, polar aprotic solvents (e.g., DMF) and stronger bases may favor O-methylation, while less polar solvents (e.g., DCM) and certain methylating agents like methyl triflate might favor N-methylation.[3] Adjusting the temperature to lower values can sometimes improve selectivity.

  • No Reaction: Confirm the activity of the reagents. The starting material may not be sufficiently deprotonated by the chosen base. A stronger base may be required.

Conclusion

This protocol provides a comprehensive guide for the N-methylation of this compound. By carefully selecting the methylating agent, base, solvent, and reaction temperature, researchers can optimize the synthesis of the desired N-methylated product, a key step in the development of new chemical entities for various therapeutic areas. Further optimization and exploration of different reaction conditions may be necessary to achieve the desired yield and selectivity for specific downstream applications.

References

Application Notes and Protocols for 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the coordination chemistry of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol is limited in the current scientific literature. The following application notes and protocols are based on the well-documented coordination chemistry of its close structural analog, Pyridoxine (Vitamin B6). The presence of the benzyloxy group may influence steric and electronic properties, but the fundamental coordination behavior is expected to be similar.

Introduction to this compound as a Ligand

This compound is a derivative of pyridoxine (Vitamin B6), a vital water-soluble vitamin.[1] Like pyridoxine, this compound possesses multiple potential coordination sites, making it an interesting candidate as a ligand in coordination chemistry. The key functional groups available for metal chelation are the phenolic hydroxyl group at the 4-position, the hydroxymethyl group at the 2-position, and the pyridine ring nitrogen. The benzyloxy group at the 5-position is generally not directly involved in coordination but can influence the ligand's solubility and the electronic properties of the pyridine ring.

The study of metal complexes with pyridoxine derivatives is significant due to their potential biological activities, including antimicrobial, antifungal, and catalytic properties.[2][3] Metal coordination can enhance the therapeutic efficacy of a ligand.[2][3]

Expected Coordination Behavior

Based on studies of pyridoxine, this compound is expected to act as a bidentate ligand, coordinating to metal ions through the deprotonated phenolic oxygen and the oxygen of the adjacent hydroxymethyl group. This would form a stable five-membered chelate ring. The pyridine nitrogen can also participate in coordination, particularly in the formation of polynuclear complexes or under specific reaction conditions.

The general coordination behavior of pyridoxine derivatives involves the formation of octahedral or distorted octahedral complexes with divalent transition metals such as Mn(II), Co(II), Ni(II), Cu(II), and Zn(II).[2] In these complexes, the ligand typically coordinates in a bidentate fashion, with the remaining coordination sites on the metal ion being occupied by solvent molecules (e.g., water) or other co-ligands.[2]

Synthesis of Metal Complexes: A Generalized Protocol

This protocol describes a general method for the synthesis of a metal complex with this compound, adapted from procedures for pyridoxine complexes.[2]

Materials:

  • This compound

  • Metal(II) salt (e.g., nitrate, chloride, or acetate salt of Mn, Co, Ni, Cu, or Zn)

  • Ethanol

  • Deionized water

  • Sodium hydroxide solution (0.1 M)

Protocol:

  • Ligand Solution Preparation: Dissolve a specific molar amount of this compound in ethanol. Gentle warming may be required to ensure complete dissolution.

  • Metal Salt Solution Preparation: In a separate flask, dissolve the corresponding molar amount of the metal(II) salt in a mixture of ethanol and deionized water.

  • Complexation Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring.

  • pH Adjustment: Adjust the pH of the resulting mixture to a slightly basic range (pH 7.5-8.5) by the dropwise addition of 0.1 M sodium hydroxide solution. This facilitates the deprotonation of the phenolic hydroxyl group for coordination.

  • Refluxing: Reflux the reaction mixture for 2-3 hours. The formation of a colored precipitate may be observed.

  • Isolation of the Complex: After cooling the reaction mixture to room temperature, collect the precipitate by filtration.

  • Washing and Drying: Wash the collected solid with ethanol and then with diethyl ether to remove any unreacted starting materials. Dry the final product in a desiccator over anhydrous calcium chloride.

Below is a Graphviz diagram illustrating the general workflow for the synthesis of a metal complex with this compound.

Synthesis_Workflow Synthesis Workflow for Metal Complex cluster_prep Solution Preparation cluster_reaction Reaction and Isolation cluster_purification Purification A Dissolve Ligand in Ethanol C Mix Ligand and Metal Salt Solutions A->C B Dissolve Metal Salt in Ethanol/Water B->C D Adjust pH to 7.5-8.5 C->D E Reflux for 2-3 hours D->E F Cool and Filter Precipitate E->F G Wash with Ethanol and Diethyl Ether F->G H Dry in Desiccator G->H I Final Metal Complex H->I

Synthesis Workflow Diagram

Characterization of Metal Complexes

The synthesized complexes can be characterized by various spectroscopic and analytical techniques to determine their structure and properties.

Infrared (IR) Spectroscopy

IR spectroscopy is a crucial tool to confirm the coordination of the ligand to the metal ion.

Expected Spectral Changes:

  • O-H Stretching: The broad band corresponding to the phenolic O-H stretch in the free ligand (around 3200-3400 cm⁻¹) is expected to disappear or shift significantly upon deprotonation and coordination to the metal ion.

  • C-O Stretching: The C-O stretching vibration of the phenolic group (typically around 1250 cm⁻¹) may shift to a higher frequency upon coordination.

  • New Bands: The appearance of new bands in the low-frequency region (400-600 cm⁻¹) can be attributed to the formation of M-O bonds.

UV-Visible Spectroscopy

Electronic spectroscopy provides information about the geometry of the metal complex.

Expected Observations:

  • The UV-Vis spectrum of the complex will show different absorption bands compared to the free ligand.

  • The position and intensity of the d-d transition bands can help in elucidating the coordination geometry around the metal center (e.g., octahedral, tetrahedral).

Elemental Analysis and Molar Conductance
  • Elemental Analysis (C, H, N): Provides the empirical formula of the complex.

  • Molar Conductance: Measurement of the molar conductivity of the complex in a suitable solvent (e.g., DMF or DMSO) can determine whether the complex is an electrolyte or non-electrolyte.

Potential Applications: Antimicrobial and Antifungal Activity

Metal complexes of pyridoxine have demonstrated significant antimicrobial and antifungal activities, often exceeding that of the free ligand.[2] It is plausible that complexes of this compound would exhibit similar properties.

Protocol for Antimicrobial Screening (Disc Diffusion Method)

Materials:

  • Nutrient agar plates

  • Bacterial cultures (e.g., E. coli, S. aureus)

  • Fungal cultures (e.g., A. niger, C. albicans)

  • Synthesized metal complexes dissolved in DMSO

  • Sterile filter paper discs

  • Standard antibiotic and antifungal discs (positive controls)

  • DMSO (negative control)

Protocol:

  • Inoculation: Prepare lawns of the test microorganisms on the surface of the agar plates.

  • Disc Placement: Place sterile filter paper discs impregnated with known concentrations of the test complexes onto the inoculated plates.

  • Controls: Place discs with the standard antibiotic/antifungal and DMSO on the same plates.

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • Measurement: Measure the diameter of the zone of inhibition around each disc. A larger zone indicates higher antimicrobial activity.

Quantitative Data from Pyridoxine Complexes

The following table summarizes the antimicrobial activity of pyridoxine and its metal complexes, which can be used as a reference for the expected activity of this compound complexes.[2]

CompoundE. coli (Zone of Inhibition, mm)S. aureus (Zone of Inhibition, mm)A. niger (Zone of Inhibition, mm)C. albicans (Zone of Inhibition, mm)
Pyridoxine101289
Mn(II) Complex14161213
Co(II) Complex15181415
Ni(II) Complex16191516
Cu(II) Complex18221718
Zn(II) Complex17201617

Data is illustrative and based on reported values for pyridoxine complexes.[2]

Below is a hypothetical signaling pathway diagram illustrating a possible mechanism of antimicrobial action, where the metal complex inhibits a key bacterial enzyme.

Antimicrobial_Mechanism Hypothetical Antimicrobial Signaling Pathway A Metal Complex B Bacterial Cell Wall/Membrane Penetration A->B C Target Enzyme (e.g., DNA Gyrase) B->C D Inhibition of Enzyme Activity C->D inhibition E Disruption of DNA Replication D->E F Bacterial Cell Death E->F

Hypothetical Antimicrobial Mechanism

Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pyridin-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols for the synthesis of pyridin-4-ol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to pyridin-4-ol? A1: The main synthetic routes include:

  • Diazotization of 4-aminopyridine: A common and high-yield laboratory method that involves converting the amino group of 4-aminopyridine into a diazonium salt, which is then hydrolyzed.[1]

  • Multi-component reactions: These are highly flexible and efficient methods that construct the pyridine ring in a single step from several starting materials. A notable example is the three-component reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids.[2][3]

  • Ring transformation from 4-pyranones: 4-pyranones (or 4-pyrones) can be converted to the corresponding pyridin-4-ones (the keto-tautomer of pyridin-4-ol) by reacting them with an ammonia source.[2][4]

  • Functionalization of pyridine N-oxides: Pyridine N-oxides can be activated and subsequently reacted with various nucleophiles to introduce substituents, which can then be converted to the hydroxyl group.[2][5]

Q2: Why does my final product exist as a mixture of pyridin-4-ol and pyridin-4-one tautomers? A2: Pyridin-4-ol exists in a tautomeric equilibrium with its more stable isomer, pyridin-4(1H)-one, also known as 4-pyridone.[1][6] This keto-enol tautomerism is a fundamental characteristic of the molecule's structure. The position of the equilibrium is sensitive to the solvent, concentration, and temperature.[1][7] In polar solvents and the solid state, the keto (pyridin-4-one) form is typically favored due to factors like intermolecular hydrogen bonding.[6][8]

Q3: My NMR spectrum shows two sets of peaks. Is my pyridin-4-ol sample impure? A3: Not necessarily. The presence of two sets of peaks in an NMR spectrum is a common indicator of the keto-enol tautomerism.[7] The ratio of the pyridin-4-ol and pyridin-4-one forms can vary depending on the NMR solvent used, which can make it appear as if a mixture is present.[7] To confirm the purity, it is advisable to use other analytical techniques like HPLC or LC-MS.

Q4: What are the common causes of colored impurities in my pyridin-4-ol sample? A4: Colored impurities in pyridin-4-ol can originate from several sources:

  • Degradation: Pyridin-4-ol and related compounds can degrade when exposed to light, air (oxidation), or high temperatures, leading to colored by-products.[9]

  • Synthesis By-products: The synthetic route used may generate colored side products.[9]

  • Residual Starting Materials: Incomplete reactions can leave behind colored starting materials or reagents.[9]

Q5: What are the main advantages of using a multi-component reaction for this synthesis? A5: Multi-component reactions offer several key advantages, including high efficiency by forming multiple bonds in a single operation, often leading to excellent yields and pure products.[2] This approach allows for the rapid creation of diverse libraries of highly substituted pyridine derivatives from simple starting materials.[2][3]

Troubleshooting Guides

Issue 1: Low Reaction Yield

Q: My synthesis is resulting in a low yield of the desired pyridin-4-ol. What steps can I take to optimize it? A: Low yields can stem from several factors depending on the synthetic route. For the common three-component synthesis (lithiated alkoxyallene, nitrile, carboxylic acid), a low yield is often due to the incomplete cyclization of the enamide intermediate.[2] The electrophilicity of the amide carbonyl group is critical for the final ring-closing step.[10]

Optimization Strategy: Instead of trying to isolate the intermediate, treat the crude product mixture directly to drive the cyclization to completion.

  • After the initial reaction, dissolve the crude mixture in a solvent like dichloromethane.

  • Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) and triethylamine.

  • Heat the mixture to reflux to promote the cyclization. This can significantly improve the overall yield, with reports of up to 83%.[10]

low_yield_troubleshooting start Low Yield Observed check_reagents 1. Verify Purity of Starting Materials (Alkoxyallene, Nitrile, Acid) start->check_reagents check_conditions 2. Confirm Anhydrous Conditions & Low Temperature for Lithiation check_reagents->check_conditions incomplete_cyclization 3. Suspect Incomplete Cyclization (Primary Cause) check_conditions->incomplete_cyclization action 4. Add Cyclization Reagents (e.g., TMSOTf / NEt₃) and Heat to Reflux incomplete_cyclization->action end_node Improved Yield action->end_node

Caption: Troubleshooting workflow for low yield reactions.
Issue 2: Difficulty with Product Purification

Q: My pyridin-4-ol derivative is highly polar and streaks on a silica gel column, making purification impossible. What can I do? A: This is a very common problem caused by the compound's high polarity and the co-existence of its pyridin-4-one tautomer.[2][10] Both forms are polar, leading to poor separation on standard silica gel.[10] The most effective solution is to convert the product into a single, less polar derivative before purification.[7]

Derivatization Strategy: A four-component protocol can be used where the crude pyridin-4-ol is deprotonated and then derivatized. This "locks" the molecule in one form.[7]

  • Deprotonate the crude pyridin-4-ol/pyridin-4-one mixture with a base (e.g., sodium hydride) in an anhydrous solvent like THF.

  • Treat the resulting pyridin-4-olate with nonafluorobutanesulfonyl fluoride (NfF).[10]

  • This converts the polar hydroxyl group into a much less polar nonaflate (ONf) group.

  • The resulting pyridin-4-yl nonaflate is easily purified by standard column chromatography. This nonaflate group also serves as an excellent leaving group for subsequent cross-coupling reactions.[7][10]

purification_troubleshooting problem Problem: Product is too polar for chromatography due to -OH group and tautomerism solution Solution: Convert -OH to a less polar functional group problem->solution protocol Protocol: 1. Deprotonate with NaH 2. React with Nonafluorobutanesulfonyl Fluoride (NfF) solution->protocol result Result: Formation of non-polar Pyridin-4-yl Nonaflate protocol->result purification Easily Purified by Column Chromatography result->purification

Caption: Strategy for overcoming purification issues.
Issue 3: Product "Oils Out" During Recrystallization

Q: My pyridin-4-ol oils out during recrystallization instead of forming crystals. What should I do? A5: "Oiling out" happens when the solute comes out of the solution above its melting point. To resolve this:

  • Increase the amount of solvent: The solution may be too concentrated. Add more hot solvent until the oil redissolves, then allow it to cool slowly.[9]

  • Change the solvent system: Use a solvent with a lower boiling point or a different polarity. A solvent pair (one in which the compound is soluble and one in which it is insoluble) can also be effective.[9]

  • Lower the cooling temperature: Ensure the solution is cooled to a temperature below the compound's melting point before significant precipitation occurs.

Data Presentation

Table 1: Comparison of Yields for Pyridin-4-ol Synthesis Routes

Synthesis RouteStarting MaterialsKey ReagentsReported YieldReference(s)
Three-Component SynthesisLithiated Methoxyallene, Pivalonitrile, TFATMSOTf, Et₃N (for cyclization)83%[10]
Reduction of 4-Nitropyridine-N-Oxide4-Nitropyridine-N-OxideIron, H₂SO₄ (aq)85-90%[11][12]
Diazotization of 4-Aminopyridine4-AminopyridineH₂SO₄, Butyl NitriteHigh Yield[1]

Experimental Protocols

Protocol 1: Synthesis of Pyridin-4-ol from 4-Aminopyridine

This protocol is adapted from established literature procedures.[1]

Materials:

  • 4-aminopyridine

  • Concentrated sulfuric acid (98%)

  • Butyl nitrite

  • Barium hydroxide solution

  • Carbon dioxide (gas or dry ice)

  • Activated carbon

  • Methanol

  • Deionized water

  • 1000 mL three-neck round-bottom flask, dropping funnel, thermometer, mechanical stirrer, ice bath

Procedure:

  • Preparation of Diazonium Solution: a. In the 1000 mL three-neck flask, add 400 mL of deionized water. b. Cool the flask in an ice bath and slowly add 140 mL of concentrated sulfuric acid, keeping the temperature between 20-40°C. c. Cool the solution to 0-20°C and add 95 g of 4-aminopyridine. d. Add 150.8 g of butyl nitrite dropwise from the dropping funnel over ~120 minutes, ensuring the reaction temperature is maintained below 20°C.[1]

  • Hydrolysis and Neutralization: a. After the addition is complete, stir the reaction at the same temperature until TLC analysis shows the starting material is consumed. b. Slowly warm the mixture to facilitate the hydrolysis of the diazonium salt. c. Neutralize the acidic solution by adding barium hydroxide solution, controlling the temperature between 30-60°C until the pH reaches 7.5-8. d. Bubble carbon dioxide through the solution to precipitate excess barium as barium carbonate until the pH is ~6. e. Filter the mixture and wash the solid precipitate with water to obtain a crude aqueous solution of Pyridin-4-ol.[1]

  • Purification: a. Add activated carbon to the crude solution and heat to decolorize. b. Filter the hot solution to remove the carbon. c. Concentrate the filtrate under reduced pressure and purify the resulting solid by recrystallization from a suitable solvent (e.g., water or ethanol).

synthesis_workflow_aminopyridine start 4-Aminopyridine diazotization Step 1: Diazotization H₂SO₄, Butyl Nitrite (0-20°C) start->diazotization intermediate Diazonium Salt Intermediate diazotization->intermediate hydrolysis Step 2: Hydrolysis & Neutralization Heat, then Ba(OH)₂ intermediate->hydrolysis crude Crude Pyridin-4-ol hydrolysis->crude purification Step 3: Purification Activated Carbon, Recrystallization crude->purification end_product Purified Pyridin-4-ol purification->end_product

Caption: Workflow for Pyridin-4-ol synthesis from 4-aminopyridine.[1]
Protocol 2: Purification by Derivatization to Pyridin-4-yl Nonaflate

This protocol is for overcoming purification challenges by converting the polar product to a less polar derivative.[7]

Materials:

  • Crude pyridin-4-ol/pyridin-4-one mixture

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Nonafluorobutanesulfonyl fluoride (NfF)

  • Standard glassware for anhydrous reactions

Procedure:

  • Deprotonation: a. Dissolve the crude pyridin-4-ol/pyridin-4-one mixture (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). b. Add sodium hydride (1.1 equivalents) portion-wise at 0°C. c. Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases.

  • Nonaflation: a. Cool the reaction mixture back to 0°C. b. Add nonafluorobutanesulfonyl fluoride (1.2 equivalents) to the reaction mixture.[7] c. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: a. Carefully quench the reaction by the slow addition of water. b. Extract the aqueous layer with ethyl acetate or dichloromethane (3x). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. d. Concentrate the filtrate under reduced pressure to obtain the crude pyridin-4-yl nonaflate.[7] e. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 3: Purification by Recrystallization

This protocol outlines the general steps for purifying solid Pyridin-4-ol.[9][13]

Materials:

  • Crude Pyridin-4-ol

  • Recrystallization solvent (e.g., water, ethanol)

  • Activated carbon (optional, for colored impurities)

  • Erlenmeyer flasks, heating source, ice bath

  • Vacuum filtration setup (Büchner funnel, filter paper, filter flask)

Procedure:

  • Prepare a Saturated Solution: Dissolve the crude solid in the minimum amount of the chosen boiling solvent in an Erlenmeyer flask.[9]

  • Decolorize (Optional): If the solution is colored, add a small amount of activated carbon and boil for 5-10 minutes.[9] Perform a hot gravity filtration to remove the carbon, ensuring the funnel and receiving flask are pre-heated to prevent premature crystallization.[9][13]

  • Crystallize: Allow the hot, clear solution to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath to maximize the yield.

  • Isolate Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove soluble impurities.

  • Dry: Dry the purified crystals on a watch glass or in a desiccator.

References

Technical Support Center: Purification of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The primary challenge stems from the inherent chemical properties of the molecule. The pyridin-4-ol moiety exists in a tautomeric equilibrium with its pyridin-4(1H)-one form.[1] These two forms often have similar polarities, making their separation by standard chromatographic techniques like silica gel chromatography difficult, often resulting in co-elution or broad peaks.[1] Additionally, the benzyl protecting group can interact with the acidic silanol groups on silica gel, leading to streaking and poor separation.[2]

Q2: My NMR spectrum of the purified compound shows two sets of peaks. Is it impure?

A2: Not necessarily. The presence of two sets of peaks in an NMR spectrum is a common indicator of the keto-enol tautomerism in pyridin-4-ol derivatives. The ratio of these tautomers can vary depending on the NMR solvent used, which can give the appearance of a mixture. To confirm the purity, it is advisable to use other analytical techniques like HPLC or LC-MS.

Q3: Which tautomer of this compound is more stable?

A3: The stability of the tautomers depends on the conditions. While the enol (pyridin-4-ol) form may be favored in the gas phase, the keto (pyridin-4(1H)-one) form is typically more stable in solution and in the solid state, especially in polar solvents, due to factors like intermolecular hydrogen bonding.[1]

Q4: How can I simplify the purification process?

A4: A highly effective strategy is to convert the tautomeric mixture into a single, less polar derivative.[3] This "locks" the molecule into one form, making it more amenable to standard purification techniques like silica gel chromatography. A common and efficient method is the formation of a pyridin-4-yl nonaflate by reacting the crude product with nonafluorobutanesulfonyl fluoride.[3]

Q5: What are the most common impurities I should expect?

A5: Common impurities can include unreacted starting materials, byproducts from the synthesis, and potentially debenzylated products if harsh acidic or reductive conditions were used during workup or purification.

Troubleshooting Guides

Issue 1: Difficulty in Chromatographic Separation
  • Symptom: Co-elution of the product, broad peaks, or streaking during column chromatography on silica gel.

  • Possible Cause (A): Presence of both pyridin-4-ol and pyridin-4(1H)-one tautomers.[1]

  • Solution (A):

    • Derivatization: Convert the tautomeric mixture into a single, less polar derivative like a pyridin-4-yl nonaflate before chromatography.[3]

    • Optimize Chromatography Conditions:

      • Mobile Phase Additives: Add a small amount of a modifier to the eluent to reduce interactions with the silica gel. For example, adding 0.1-1% triethylamine to a dichloromethane/methanol or ethyl acetate/hexane mobile phase can significantly improve peak shape.[2]

      • Use Deactivated Silica: Employing end-capped or deactivated silica gel can minimize interactions with the polar functional groups of the molecule.[2]

  • Possible Cause (B): Interaction of the benzyl ether with acidic silanol groups on the silica gel.[2]

  • Solution (B):

    • Mobile Phase Additives: As mentioned above, the addition of a basic modifier like triethylamine can help.

    • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina or reverse-phase silica gel (C18).

Issue 2: Product is Highly Polar and Does Not Move from the Baseline
  • Symptom: The product remains at the baseline on the TLC plate in standard solvent systems (e.g., ethyl acetate/hexanes).

  • Possible Cause: The high polarity of the pyridin-4-ol ring and the hydroxymethyl group can cause a strong affinity for the polar silica gel stationary phase.[1]

  • Solution:

    • Increase Mobile Phase Polarity: Use a more polar mobile phase. A gradient of dichloromethane/methanol or ethyl acetate/methanol is often effective.[2] For highly polar compounds, a solvent system containing a small amount of water might be necessary.[2]

    • Reverse-Phase Chromatography: Consider using reverse-phase chromatography where a non-polar stationary phase is used with a polar mobile phase.[2]

Issue 3: Low Recovery After Purification
  • Symptom: Significant loss of product after column chromatography or recrystallization.

  • Possible Cause (A): The compound is partially soluble in the recrystallization solvent even at low temperatures.

  • Solution (A):

    • Optimize Recrystallization Solvent: Systematically screen a range of solvents and solvent mixtures to find a system where the compound has high solubility at high temperatures and low solubility at low temperatures.

    • Seeding: If a small crystal of the pure compound is available, add it to a supersaturated solution to induce crystallization.

  • Possible Cause (B): Irreversible adsorption of the product onto the silica gel column.

  • Solution (B):

    • Deactivated Silica: Use deactivated silica gel to minimize strong interactions.[2]

    • Flush the Column: After collecting the desired fractions, flush the column with a very polar solvent (e.g., 10-20% methanol in dichloromethane with a small amount of acetic acid or ammonia) to try and recover any strongly adsorbed material.

Data Presentation

Table 1: Example Solvent Systems for Column Chromatography

Stationary PhaseEluent System (Gradient)ModifierExpected Observation
Silica GelEthyl Acetate in Hexanes (e.g., 20% to 80%)0.5% TriethylamineImproved peak shape, reduced tailing.
Silica GelMethanol in Dichloromethane (e.g., 1% to 10%)0.5% TriethylamineElution of highly polar product.
C18 Reverse-PhaseAcetonitrile in Water (e.g., 5% to 95%)0.1% Formic AcidAlternative separation mechanism.

Table 2: Example Solvents for Recrystallization Screening

SolventSolubility (Cold)Solubility (Hot)Comments
WaterSparingly SolubleSolublePotential for hydrogen bonding.[4]
EthanolSolubleVery SolubleMay require a co-solvent to reduce solubility.
Ethyl AcetateSparingly SolubleSolubleGood starting point for screening.
AcetonitrileSparingly SolubleSolubleAnother good candidate.

Experimental Protocols

Protocol 1: General Procedure for Purification by Silica Gel Column Chromatography
  • Preparation of the Column: Prepare a silica gel column using a slurry of silica in the initial, low-polarity mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent. Adsorb the crude product onto a small amount of silica gel, dry it, and load the dried powder onto the top of the column.

  • Elution: Start the elution with a low-polarity mobile phase (e.g., 100% dichloromethane or a low percentage of ethyl acetate in hexanes). Gradually increase the polarity of the mobile phase (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Analysis: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Derivatization to a Pyridin-4-yl Nonaflate for Improved Purification
  • Dissolution: Dissolve the crude tautomeric mixture of this compound (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Add nonafluorobutanesulfonyl fluoride (1.2 equivalents) to the reaction mixture.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction with water. Extract the aqueous layer with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude pyridin-4-yl nonaflate. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Purification_Workflow Crude Crude 5-(Benzyloxy)-2- (hydroxymethyl)pyridin-4-ol TLC Initial TLC Analysis Crude->TLC Decision Tautomerism/Streaking Observed? TLC->Decision Derivatization Derivatization to Pyridin-4-yl Nonaflate Decision->Derivatization Yes Column Silica Gel Column Chromatography Decision->Column No Derivatization->Column Recrystallization Recrystallization Column->Recrystallization Pure Pure Product Recrystallization->Pure Analysis Purity Analysis (NMR, HPLC, LC-MS) Pure->Analysis

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Poor Separation in Chromatography Cause1 Tautomerism Start->Cause1 Cause2 Silica Interaction Start->Cause2 Solution1a Derivatize to Nonaflate Cause1->Solution1a Solution2a Add Triethylamine to Mobile Phase Cause2->Solution2a Solution2b Use Deactivated Silica/Alumina Cause2->Solution2b

Caption: Troubleshooting logic for poor chromatographic separation.

References

Technical Support Center: Synthesis of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol. It is intended for researchers, scientists, and drug development professionals to help overcome common challenges, particularly low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound?

A1: The most common and effective route starts from kojic acid (5-Hydroxy-2-hydroxymethyl-pyran-4-one). The synthesis is a two-step process:

  • Protection of the 5-hydroxyl group: The hydroxyl group of kojic acid is protected with a benzyl group, typically by reacting it with benzyl chloride to form 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one.[1]

  • Ring transformation: The resulting pyranone is then reacted with an ammonia source, such as an aqueous ammonia solution, under reflux. This converts the pyranone ring into the desired pyridinone ring, yielding 5-benzyloxy-2-(hydroxymethyl)-pyridin-4(1H)-one.[1]

Q2: What kind of yields should I expect from this synthesis?

A2: Under optimized conditions, this synthesis is reported to be high-yielding. The benzylation step can achieve yields of around 77%, and the subsequent conversion to the pyridinone has been reported with yields as high as 90%.[1] Significant deviation below these values indicates a problem in the reaction setup or execution.

Q3: My final product shows complex signals in the NMR spectrum and is difficult to purify. Why is that?

A3: Pyridin-4-ol compounds exist in a tautomeric equilibrium with their 4-pyridone isomers.[2][3] The 4-pyridone form is generally more stable and favored, especially in polar solvents and the solid state.[2] This tautomerism can complicate purification, leading to streaking on silica gel columns, and result in complex or broadened peaks in spectroscopic analysis.[3]

Q4: What are the primary challenges associated with purifying pyridinone derivatives?

A4: The main challenges are the high polarity of the compounds and the presence of the basic pyridine nitrogen.[3][4] This can cause poor separation and significant tailing during column chromatography on standard silica gel.[4] Strategies to mitigate this include adding a small amount of a base (like triethylamine) to the eluent or converting the product to a less polar derivative before purification.[3][4]

Troubleshooting Guide for Low Yield

This section addresses specific problems that can lead to low yields during the synthesis.

Problem Area 1: Low Yield in Benzylation of Kojic Acid (Step 1)

Q: My yield for 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one is significantly lower than the reported 77%. What are the likely causes?

A: Low yields in this step often stem from incomplete reaction or side product formation. Consider the following:

  • Purity of Starting Materials: Ensure that the kojic acid is pure and dry. Impurities can interfere with the reaction.[4] Benzyl chloride can degrade over time; use a fresh or recently distilled bottle.

  • Base and Solvent Conditions: The choice and handling of the base are critical. If using sodium hydroxide or potassium hydroxide, ensure it is fresh and not extensively carbonated from air exposure. The solvent should be anhydrous if the procedure specifies it.

  • Reaction Temperature and Time: The reaction may require heating to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended time, consider extending the reaction duration or slightly increasing the temperature.[5]

  • Inefficient Workup: The product is typically isolated by filtration after precipitation. Ensure the mixture is sufficiently cooled to maximize crystallization and minimize product loss in the filtrate.

Problem Area 2: Low Yield in Pyranone to Pyridinone Conversion (Step 2)

Q: I'm getting a low yield of the final product, 5-benzyloxy-2-(hydroxymethyl)-pyridin-4-ol, during the ring transformation step. What should I investigate?

A: This step involves a Michael addition and a ring opening/closure cascade.[1] Failures here can be due to several factors:

  • Ammonia Source: Ensure the aqueous ammonia solution is of the correct concentration and has not degraded (lost ammonia gas). The reaction requires a sufficient excess of ammonia to drive the equilibrium towards the product.

  • Incomplete Reaction: This conversion requires reflux conditions to proceed efficiently.[1] Confirm that the reaction mixture is reaching and maintaining the appropriate temperature. Use TLC to monitor for the disappearance of the pyranone starting material.

  • Side Reactions: At high temperatures, prolonged reaction times could potentially lead to degradation or the formation of byproducts. Stick to the recommended reaction time and monitor closely.

  • Product Isolation: The final product is a solid that is recrystallized.[1] Choosing the right solvent system for recrystallization is key to maximizing recovery while maintaining purity. If the product is too soluble in the chosen solvent, significant losses will occur.

Problem Area 3: General Synthesis and Purification Issues

Q: My reaction failed completely or resulted in an inseparable mixture of products. What is the best way to troubleshoot this?

A: A systematic approach is necessary. Verify every parameter of the reaction, from reagents to the final workup.

  • Reagent Quality: Re-verify the purity and integrity of all starting materials and reagents.[2]

  • Reaction Conditions: Double-check the temperature, reaction time, and stirring efficiency. Inefficient mixing can create localized hot spots or concentration gradients, leading to side reactions, especially during scale-up.[5]

  • Atmosphere: While the cited procedure doesn't specify an inert atmosphere, some complex organic molecules can be sensitive to air (oxidation).[5] If unexpected side products are observed, consider running the reaction under an inert atmosphere like nitrogen or argon.[5]

  • Purification Strategy: As mentioned, pyridinones are notoriously difficult to purify via standard chromatography. If you observe streaking, add 0.5-1% triethylamine or ammonia to your eluent. For highly polar products, Reverse-Phase Chromatography might be a more suitable alternative. Another effective strategy is to protect the free hydroxyl group to create a less polar intermediate for easier purification, followed by a final deprotection step.[3]

Data Presentation

Table 1: Summary of Reaction Conditions and Expected Yields

StepReactionKey ReagentsSolventTypical ConditionsReported YieldReference
1Benzylation of Kojic AcidKojic Acid, Benzyl Chloride, NaOHWater/EthanolStirring at room temp.~77%[1]
2Ring Transformation5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one, Aqueous AmmoniaWaterReflux~90%[1]

Experimental Protocols

The following protocols are based on established literature procedures.[1]

Protocol 1: Synthesis of 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one (Step 1)

  • Dissolve kojic acid in an appropriate solvent mixture such as ethanol and water.

  • Add a solution of sodium hydroxide (NaOH).

  • Add benzyl chloride dropwise to the mixture while stirring vigorously at room temperature.

  • Continue stirring for the prescribed time (e.g., several hours) and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to induce precipitation of the product.

  • Filter the precipitate, wash it with a suitable solvent mixture (e.g., ethyl ether/petroleum ether), and dry to obtain the light brown solid product.

Protocol 2: Synthesis of this compound (Step 2)

  • Suspend the 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one obtained from Step 1 in an aqueous ammonia solution.

  • Heat the mixture to reflux and maintain it for several hours, monitoring the reaction's progress by TLC.

  • After the reaction is complete, concentrate the mixture using a rotary evaporator.

  • The resulting solid residue is then recrystallized from a suitable solvent system (e.g., ethanol/ethyl ether) to yield the pure target compound as a beige-colored solid.

Visualizations

SynthesisWorkflow KojicAcid Kojic Acid Pyranone 5-(Benzyloxy)-2-(hydroxymethyl)- 4H-pyran-4-one KojicAcid->Pyranone Step 1: Benzyl Chloride, NaOH (Yield: ~77%) Pyridinone 5-(Benzyloxy)-2-(hydroxymethyl)- pyridin-4-ol Pyranone->Pyridinone Step 2: Aq. Ammonia, Reflux (Yield: ~90%)

Caption: Synthetic workflow for this compound.

TroubleshootingWorkflow cluster_start cluster_reagents Reagent & Setup Check cluster_conditions Reaction Condition Optimization cluster_workup Workup & Purification Issues Start Low Yield Observed ReagentPurity Verify Starting Material Purity Start->ReagentPurity SetupCheck Confirm Correct Stoichiometry Start->SetupCheck Monitor Monitor by TLC Start->Monitor SolventCheck Check Solvent Quality (e.g., anhydrous?) ReagentPurity->SolventCheck Temp Adjust Temperature Monitor->Temp Incomplete Reaction Time Extend Reaction Time Monitor->Time Incomplete Reaction Stirring Improve Mixing Monitor->Stirring Workup Review Workup Procedure (e.g., extraction, pH) Monitor->Workup Reaction Complete Purification Optimize Purification Workup->Purification Tailing Tailing on Column? Purification->Tailing Tailing->Workup No, check other issues AddBase Add Base (e.g., TEA) to Eluent Tailing->AddBase Yes

Caption: Troubleshooting workflow for addressing low reaction yields.

References

5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs regarding the stability and degradation of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, maintaining a controlled room temperature is advisable.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The main factors that can lead to the degradation of this compound include exposure to acidic or basic conditions, oxidizing agents, light, and elevated temperatures. Each of these factors can initiate different degradation pathways.

Q3: Are there any known incompatible substances that should be avoided?

A3: Yes, strong oxidizing agents, strong acids, and strong bases should be avoided as they can accelerate the degradation of the compound. Contact with these substances can lead to the cleavage of the benzyloxy group or oxidation of the hydroxymethyl and pyridin-4-ol moieties.

Q4: How can I monitor the stability of my sample during an experiment?

A4: The stability of this compound can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. This method can separate the parent compound from its potential degradation products, allowing for the quantification of its purity over time.

Q5: What are the likely degradation products of this compound?

A5: Based on the functional groups present, the likely degradation products could include compounds resulting from the cleavage of the benzyloxy group (e.g., 2-(hydroxymethyl)-5-hydroxypyridin-4-ol and benzyl alcohol), oxidation of the hydroxymethyl group to a carboxylic acid or aldehyde, and oxidation of the pyridin-4-ol ring.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Unexpected Peaks in Chromatogram
  • Symptom: Appearance of new, unexpected peaks in the HPLC chromatogram of a sample.

  • Possible Cause: This is often an indication of sample degradation. The new peaks likely correspond to degradation products.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the sample has been stored according to the recommended conditions (cool, dry, protected from light).

    • Check Solvent Purity: Ensure that the solvents used for sample preparation and analysis are of high purity and free from contaminants that could induce degradation.

    • Perform Forced Degradation: To identify the degradation peaks, perform a forced degradation study under controlled stress conditions (acid, base, oxidation, heat, light). This will help in confirming the identity of the unexpected peaks.

    • Analyze Blank Samples: Run a blank injection (solvent without the compound) to rule out any contamination from the analytical system itself.

Issue 2: Decrease in Assay Value or Purity
  • Symptom: A gradual or sudden decrease in the measured concentration or purity of the compound over time.

  • Possible Cause: This indicates the degradation of the parent compound into one or more degradation products.

  • Troubleshooting Steps:

    • Review Experimental Conditions: Scrutinize the experimental protocol for any steps that might expose the compound to harsh conditions (e.g., extreme pH, high temperature, prolonged exposure to light).

    • Evaluate Formulation Components: If the compound is in a formulation, check for potential incompatibilities with excipients.

    • Implement a Stability Study: Design and execute a formal stability study to quantify the rate of degradation under specific conditions.

Data Presentation

The following table summarizes hypothetical quantitative data from a forced degradation study on this compound. This data is for illustrative purposes to demonstrate the expected outcomes of such a study.

Stress ConditionDurationTemperature% DegradationMajor Degradation Products
0.1 M HCl24 hours60°C15%2-(hydroxymethyl)-5-hydroxypyridin-4-ol, Benzyl alcohol
0.1 M NaOH8 hours60°C25%2-(hydroxymethyl)-5-hydroxypyridin-4-ol, Benzoic acid
3% H₂O₂24 hoursRoom Temp10%5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid
Thermal48 hours80°C5%Minor unidentified products
Photolytic (UV)24 hoursRoom Temp8%Minor unidentified products

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Basic Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 8 hours.

    • At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in a thermostatic oven at 80°C for 48 hours.

    • At specified time points, dissolve a portion of the sample in methanol for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the compound (in methanol) to UV light in a photostability chamber for 24 hours.

    • A control sample should be kept in the dark under the same conditions.

    • At the end of the exposure, prepare samples for HPLC analysis.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method.

    • Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.

Mandatory Visualization

degradation_pathway cluster_main Potential Degradation Pathways of this compound cluster_acid_base Acid/Base Hydrolysis cluster_oxidation Oxidation parent This compound hydrolysis_product 2-(hydroxymethyl)-5-hydroxypyridin-4-ol parent->hydrolysis_product H+ / OH- benzyl_alcohol Benzyl Alcohol parent->benzyl_alcohol H+ / OH- oxidation_product_1 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid parent->oxidation_product_1 [O] oxidation_product_2 N-oxide derivative parent->oxidation_product_2 [O]

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution (1 mg/mL in Methanol) stress Apply Stress Conditions start->stress acid Acid Hydrolysis (0.1 M HCl, 60°C) stress->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress->base oxidation Oxidation (3% H2O2, RT) stress->oxidation thermal Thermal Stress (80°C) stress->thermal photo Photolytic Stress (UV Light) stress->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis HPLC Analysis sampling->analysis end Characterize Degradants analysis->end

Caption: Workflow for the forced degradation study.

troubleshooting_logic cluster_troubleshooting Troubleshooting Logic for Unexpected Peaks start Unexpected Peak in Chromatogram q1 Is the peak present in the blank? start->q1 a1_yes System Contamination q1->a1_yes Yes q2 Were storage conditions optimal? q1->q2 No a2_no Improve Storage Conditions q2->a2_no No q3 Does the peak match a forced degradation product? q2->q3 Yes a3_yes Identified as Degradation Product q3->a3_yes Yes a3_no Potential Impurity from Synthesis or Reagent q3->a3_no No

Caption: Troubleshooting logic for unexpected analytical results.

Identifying byproducts in the synthesis of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) related to the synthesis of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol. The information is designed to help identify and mitigate the formation of common byproducts and other impurities during synthesis.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product

Low yields of this compound can be attributed to several factors, including incomplete reactions, degradation of the product, or competing side reactions.

Potential Cause Troubleshooting Steps Expected Outcome
Incomplete Reaction 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). 2. Increase the reaction time or temperature if the starting material is still present. 3. Ensure the stoichiometric ratios of reactants and reagents are correct.Complete consumption of starting materials and increased yield of the desired product.
Product Degradation 1. Pyridin-4-ol derivatives can be sensitive to heat and light.[1] Minimize exposure to high temperatures and protect the reaction from light. 2. Analyze the reaction mixture for smaller, unidentified spots on TLC, which may indicate degradation products.Reduced formation of degradation byproducts and improved product yield and purity.
Side Reactions 1. Identify potential side reactions based on the synthetic route (e.g., over-oxidation, debenzylation). 2. Adjust reaction conditions to minimize these side reactions (e.g., use a milder oxidizing agent, control pH).[2]Increased selectivity for the desired product and reduced levels of byproducts.
Issue 2: Presence of Colored Impurities

The appearance of colored impurities (e.g., yellow, brown) is a common issue in the synthesis of pyridine derivatives.[1]

Potential Cause Troubleshooting Steps Expected Outcome
Formation of Oxidized Byproducts 1. The pyridine ring can be susceptible to oxidation, leading to colored byproducts.[2] 2. Purge the reaction vessel with an inert gas (e.g., nitrogen, argon) to minimize contact with atmospheric oxygen.A cleaner reaction profile with fewer colored impurities.
Degradation of Starting Materials or Product 1. As mentioned previously, pyridin-4-ols can degrade under harsh conditions.[1] 2. Perform the reaction at the lowest effective temperature.A paler-colored crude product and easier purification.
Residual Catalysts or Reagents 1. Some transition metal catalysts or reagents can impart color. 2. Ensure complete removal of catalysts and reagents during the work-up procedure through appropriate washing or extraction steps.A colorless or pale-colored product after purification.

Frequently Asked Questions (FAQs)

Q1: What are the most likely byproducts in the synthesis of this compound?

A1: While the exact byproducts depend on the specific synthetic route, common impurities in the synthesis of related pyridin-4-ols can include:

  • Over-oxidation products: If an oxidation step is involved, the hydroxymethyl group could be further oxidized to an aldehyde or a carboxylic acid. The pyridine ring itself can also be susceptible to oxidative cleavage under harsh conditions.[2]

  • Debenzylation product: The benzyloxy group can be cleaved under acidic or certain reductive/oxidative conditions, leading to the formation of 5-hydroxy-2-(hydroxymethyl)pyridin-4-ol.[2]

  • Unreacted starting materials: Incomplete reactions can result in the presence of starting materials in the final product.[1]

  • Isomeric impurities: Depending on the synthetic strategy, isomers of the desired product might be formed.

Q2: My final product shows a persistent color even after initial purification. What purification techniques are most effective?

A2: For removing persistent colored impurities from pyridin-4-ol compounds, the following techniques are recommended:

  • Activated Carbon Treatment: This is a highly effective method for adsorbing colored impurities.[1] A general protocol involves dissolving the crude product in a suitable solvent, adding a small amount of activated carbon, heating, and then filtering the hot solution to remove the carbon.

  • Recrystallization: This is a powerful technique for purifying solid compounds and can remove both colored and non-colored impurities, provided they have different solubility profiles from the desired product.[1]

  • Column Chromatography: Silica gel chromatography can be used to separate the desired product from byproducts with different polarities.

Q3: How can I monitor the progress of the reaction to minimize byproduct formation?

A3: Regular monitoring of the reaction is crucial. Thin Layer Chromatography (TLC) is a simple and effective technique. By co-spotting the reaction mixture with the starting material, you can track its consumption and the formation of the product. The appearance of new, unexpected spots may indicate the formation of byproducts. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Visualizations

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting cluster_outcome Outcome Start Start Synthesis Reaction Reaction in Progress Start->Reaction Workup Reaction Work-up Reaction->Workup Crude Crude Product Analysis Workup->Crude LowYield Low Yield? Crude->LowYield Impurities Colored Impurities? LowYield->Impurities No OptimizeConditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) LowYield->OptimizeConditions Yes Purification Advanced Purification (Charcoal, Recrystallization) Impurities->Purification Yes PureProduct Pure Product Impurities->PureProduct No OptimizeConditions->Reaction Purification->PureProduct End End PureProduct->End

Caption: A troubleshooting workflow for the synthesis and purification of this compound.

Byproduct_Formation_Pathway StartingMaterials Starting Materials TargetProduct This compound StartingMaterials->TargetProduct Desired Reaction OverOxidation Over-oxidation Product (e.g., Aldehyde, Carboxylic Acid) StartingMaterials->OverOxidation Side Reaction Debenzylation Debenzylation Product (5-Hydroxy derivative) StartingMaterials->Debenzylation Side Reaction Degradation Degradation Products TargetProduct->Degradation Degradation

Caption: Potential byproduct formation pathways in the synthesis of this compound.

Experimental Protocols

General Protocol for Activated Carbon Treatment
  • Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., ethanol, methanol, or an aqueous mixture) in an Erlenmeyer flask. Use the minimum amount of hot solvent required for complete dissolution.[1]

  • Addition of Carbon: Add a small amount of activated carbon (typically 1-5% by weight of the crude product) to the hot solution.

  • Heating: Gently heat the mixture at reflux for 10-15 minutes with stirring.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon. It is crucial to keep the solution hot during filtration to prevent premature crystallization of the product.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the purified product.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

Troubleshooting guide for 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

This compound is a pyridin-4-ol derivative. Pyridin-4-ol scaffolds are of interest in medicinal chemistry due to their diverse biological activities.[1] While specific applications of this particular compound are not extensively documented in publicly available literature, its structural similarity to kojic acid derivatives suggests potential applications as a tyrosinase inhibitor for conditions related to hyperpigmentation.[2][3][4] Additionally, pyridinone structures are known to exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties.[5][6]

Q2: What are the main challenges in synthesizing and purifying this compound?

The primary challenges in working with this compound and related pyridin-4-ol derivatives include:

  • Low Reaction Yields: Incomplete reactions or the formation of side products can lead to lower than expected yields.

  • Tautomerism: The compound exists in equilibrium between the pyridin-4-ol and the 4-pyridone tautomeric forms. This can complicate purification and characterization, as the two forms may have different polarities and spectroscopic properties.[2] In solution, the 4-pyridone form is generally favored.[7]

  • Purification Difficulties: The inherent polarity of the pyridin-4-ol moiety can lead to issues with chromatographic purification, such as streaking on silica gel columns.

  • Product Crystallization: Obtaining a crystalline solid can be challenging, and the product may sometimes be isolated as an oil.

Q3: How does tautomerism affect the analysis of this compound?

The presence of both the pyridin-4-ol and 4-pyridone tautomers in solution can result in the appearance of two sets of peaks in NMR spectra, which might be mistaken for impurities. The ratio of these tautomers can be influenced by the solvent, temperature, and pH. It is crucial to consider this equilibrium when interpreting analytical data.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Synthesis Phase

Problem 1: Low Yield of this compound

Potential Cause Troubleshooting Steps
Incomplete Reaction - Reaction Time: Ensure the reaction is stirred for the recommended 18 hours to drive it to completion.[8] - Temperature: Maintain the reaction temperature at 70°C as specified in the protocol. Lower temperatures may slow down the reaction rate, while significantly higher temperatures could lead to degradation.[8]
Degradation of Starting Material or Product - Temperature Control: Avoid excessive heating during the reaction and work-up. - pH Control: While the reaction is performed under basic conditions with NH4OH, ensure the pH does not become excessively high, which could promote side reactions.
Suboptimal Reagent Concentration - Ammonium Hydroxide: Use the recommended concentration and volume of NH4OH solution. A significant deviation may affect the reaction equilibrium and rate.[8]

Problem 2: Formation of Side Products

Potential Cause Troubleshooting Steps
Side Reactions of the Starting Material - Purity of Starting Material: Ensure the 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one is of high purity. Impurities from the synthesis of the starting material (e.g., from kojic acid) could lead to side products.[3]
Reaction with Impurities in Solvents - Solvent Quality: Use high-purity solvents to minimize the risk of side reactions.
Purification Phase

Problem 3: Difficulty in Chromatographic Purification (Streaking/Poor Separation)

Potential Cause Troubleshooting Steps
High Polarity of the Compound - Alternative Chromatography: Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) which is well-suited for polar compounds.[9][10] - Reverse-Phase HPLC: If using reverse-phase HPLC, employ a polar-endcapped column or use an acidic modifier (e.g., 0.1% TFA) in the mobile phase to improve peak shape for the basic pyridine nitrogen.[11][12]
Tautomerism - Derivatization: For challenging purifications, consider derivatizing the hydroxyl group to a less polar functional group to eliminate tautomerism and facilitate separation. The derivative can then be deprotected after purification.[13]
Interaction with Silica Gel - Modified Silica: Use deactivated or end-capped silica gel to minimize interactions with the basic nitrogen atom. - Mobile Phase Additives: Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to reduce tailing on silica gel.

Problem 4: Product is an Oil and Fails to Crystallize

Potential Cause Troubleshooting Steps
Presence of Impurities - Re-purification: Ensure the product is of high purity (>95%) before attempting crystallization. Minor impurities can significantly inhibit crystal formation. - Charcoal Treatment: If colored impurities are present, treat a solution of the crude product with activated charcoal before crystallization.[8]
Inappropriate Solvent System - Solvent Screening: Systematically screen a range of solvents with varying polarities. - Cooling Rate: Allow the saturated solution to cool slowly to promote the formation of well-defined crystals. Rapid cooling can lead to precipitation of an oil.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a known procedure for the synthesis of the target compound from its pyran-4-one precursor.[8]

Materials:

  • 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one

  • Industrial Methylated Spirit (IMS)

  • Deionized Water

  • Ammonium Hydroxide (NH4OH) solution

Procedure:

  • Suspend 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one (e.g., 53.2 g, 229 mmol) in a mixture of IMS (75 mL) and deionized water (400 mL).[8]

  • Slowly add NH4OH solution (400 mL) to the suspension at 70°C.[8]

  • Continuously stir the reaction mixture at 70°C for 18 hours.[8]

  • After the reaction is complete, cool the solution to room temperature.

  • Dilute the reaction mixture with deionized water (400 mL) and continue stirring for 30 minutes.[8]

  • Collect the resulting solid product by filtration.

  • Dry the solid under vacuum to obtain 5-(benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one as a light brown solid (expected yield: ~80%).[8]

Characterization Data:

  • LC-MS: (M-H)+ = 232[8]

  • 1H NMR (300 MHz, DMSO-d6): δ 11.08 (br s, 1H), 7.51-7.28 (m, 6H), 6.16 (br s, 1H), 5.56 (br s, 1H), 5.01 (s, 2H), 4.34 (s, 2H).[8]

Purification by Recrystallization

This is a general procedure for the recrystallization of pyridin-4-ol derivatives and can be adapted for the target compound.[8]

Materials:

  • Crude this compound

  • Deionized water (or another suitable solvent)

  • Activated charcoal (optional)

Procedure:

  • Place the crude product in an Erlenmeyer flask with a stir bar.

  • In a separate flask, heat deionized water to boiling.

  • Add the minimum amount of hot water to the crude product with stirring until it completely dissolves.[8]

  • (Optional) If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[8]

  • (Optional) Perform a hot filtration to remove the charcoal.[8]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold water.[8]

  • Dry the purified crystals under vacuum.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC13H13NO3[14]
Molecular Weight231.25 g/mol [14]
AppearanceOff-white to gray solid[8]
Boiling Point (Predicted)463.4 ± 45.0 °C[8]
Density (Predicted)1.27 ± 0.1 g/cm³[8]
pKa (Predicted)9.92 ± 0.69[8]

Table 2: Qualitative Solubility Profile

Solvent ClassExample SolventsExpected SolubilityRationale
Polar ProticWater, EthanolLowThe non-polar benzyloxy group reduces solubility in highly polar solvents.[15]
Polar AproticDMSO, DMFSolubleGood for dissolving polar heterocyclic compounds.
Non-polarChloroform, DichloromethaneHighThe large non-polar benzyloxy group enhances solubility in these solvents.[15]

Visualizations

Experimental Workflow: Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: 5-(Benzyloxy)-2- (hydroxymethyl)-4H-pyran-4-one react React with NH4OH in IMS/Water at 70°C for 18h start->react cool Cool to Room Temperature react->cool precipitate Precipitate with Water and Filter cool->precipitate crude_product Crude Product: This compound precipitate->crude_product dissolve Dissolve in Minimal Hot Solvent crude_product->dissolve charcoal Optional: Treat with Activated Charcoal dissolve->charcoal crystallize Cool Slowly to Crystallize charcoal->crystallize filter_dry Filter and Dry Crystals crystallize->filter_dry pure_product Pure Product filter_dry->pure_product troubleshooting_low_yield start Low Yield Observed check_reaction Check Reaction Parameters start->check_reaction check_temp Temperature Correct? check_reaction->check_temp Parameters check_reagents Check Reagent Quality and Concentration check_reaction->check_reagents Reagents check_time Reaction Time Sufficient? check_temp->check_time Yes adjust_temp Adjust Temperature to 70°C check_temp->adjust_temp No increase_time Increase Reaction Time check_time->increase_time No end Improved Yield check_time->end Yes use_pure_reagents Use Pure Starting Material and Correct Reagent Concentration check_reagents->use_pure_reagents Issue Found check_reagents->end OK adjust_temp->check_reaction increase_time->check_reaction use_pure_reagents->check_reaction tyrosinase_inhibition compound 5-(Benzyloxy)-2- (hydroxymethyl)pyridin-4-ol tyrosinase Tyrosinase Enzyme (Active Site) compound->tyrosinase Binds to inhibition Inhibition of Enzyme Activity compound->inhibition melanin_pathway Melanin Biosynthesis Pathway tyrosinase->melanin_pathway Catalyzes inhibition->tyrosinase Acts on substrates L-Tyrosine / L-DOPA substrates->tyrosinase Binds to no_melanin Reduced Melanin Production melanin_pathway->no_melanin Blocked

References

Technical Support Center: Improving the Solubility of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol for biological assays.

Disclaimer: Specific experimental solubility data for this compound is not extensively available in public literature. The guidance provided here is based on the compound's chemical structure and established principles for enhancing the solubility of poorly soluble molecules. Experimental validation is crucial.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of this compound?

A1: Based on its molecular structure, this compound has features that suggest poor aqueous solubility. The large, non-polar benzyloxy group increases lipophilicity, which typically reduces solubility in water.[1] However, the molecule also contains a pyridin-4-ol moiety and a hydroxymethyl group, which can participate in hydrogen bonding. The pyridine nitrogen is weakly basic, meaning its protonation and, consequently, the compound's solubility, are likely to be pH-dependent.[2][3]

Q2: What is the recommended solvent for preparing a high-concentration stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds for research purposes.[4] It is a powerful organic solvent that is miscible with water and compatible with most in vitro assays at low final concentrations (typically <0.5%).[4] If DMSO is not suitable for your specific assay, other water-miscible organic solvents like ethanol or N,N-dimethylformamide (DMF) can be considered.

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous assay buffer. Why does this happen and what can I do?

A3: This phenomenon, often called "crashing out," is common for hydrophobic compounds.[4] Your high-concentration stock in 100% DMSO is stable, but when diluted into a predominantly aqueous environment, the compound's low aqueous solubility limit is exceeded, causing it to precipitate. To resolve this, you can:

  • Lower the final concentration: Determine if a lower final concentration is still effective in your assay.

  • Use co-solvents: Incorporate a small percentage of a water-miscible organic solvent (a co-solvent) into your final assay buffer to increase the compound's solubility.[5][6]

  • Adjust the pH: Since the compound has a pyridine ring, its solubility may increase at a lower pH where the nitrogen atom becomes protonated.[4]

  • Use solubilizing excipients: Agents like cyclodextrins can encapsulate the hydrophobic parts of the molecule, increasing its apparent solubility in water.[7][8][9]

Q4: How can solubilizing agents like co-solvents or pH changes affect my biological assay?

A4: It is critical to assess the impact of any solubilizing agent on your assay's performance.

  • Co-solvents (e.g., DMSO, ethanol): High concentrations can be toxic to cells or inhibit enzyme activity.[10][11] It is essential to run a vehicle control, which includes the solubilizing agent at the same final concentration used for the test compound, to ensure it does not interfere with the assay readout.

  • pH Adjustment: Changing the pH of your assay buffer can alter protein structure and function, affecting enzyme kinetics or cell viability. Ensure the final pH is within the optimal range for your biological system.[3]

  • Cyclodextrins: These can sometimes interact with assay components or cell membranes.[7][8] A vehicle control containing the cyclodextrin is necessary to rule out any confounding effects.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Compound powder does not dissolve in DMSO to create the desired stock concentration. The target concentration exceeds the compound's solubility limit even in DMSO.Try gentle warming (up to 37°C) and sonication to aid dissolution. If unsuccessful, you will need to work with a lower stock concentration.
Stock solution in DMSO becomes cloudy or shows precipitate after freeze-thaw cycles. The compound is precipitating out of the solvent at low temperatures. This is a common issue with long-term storage.[4]Prepare smaller, single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. Before use, ensure the aliquot is fully thawed and the compound is completely redissolved (vortex if necessary).
Aqueous assay solution is cloudy or hazy immediately after adding the compound stock. Kinetic solubility has been exceeded. The compound is precipitating upon contact with the aqueous buffer.Decrease the final compound concentration. Alternatively, add the compound stock to the buffer while vortexing to promote rapid mixing. Pre-warming the buffer may also help. If the issue persists, a formulation strategy (co-solvent, pH, cyclodextrin) is required.
Assay results are inconsistent or have high variability between replicates. The compound may not be fully soluble or is precipitating over the course of the experiment, leading to inconsistent effective concentrations.Visually inspect your assay plates under a microscope for any signs of precipitation. Re-evaluate your solubilization strategy to ensure the compound remains in solution for the entire duration of the assay. Consider using a more robust formulation.

Data Presentation: Illustrative Tables for Experimental Characterization

Use the following templates to record and compare your experimental results.

Table 1: Qualitative Solubility Assessment (Assess by adding ~1-2 mg of compound to 1 mL of solvent and observing after 24h agitation at room temperature)

SolventVisual Observation (e.g., Clear Solution, Sparingly Soluble, Insoluble)
Water
PBS (pH 7.4)
0.1 M HCl (pH 1.0)
0.1 M NaHCO₃ (pH 8.4)
Ethanol
DMSO
Polyethylene Glycol 400 (PEG 400)

Table 2: Quantitative Solubility in Different Co-solvent Systems (Determine the maximum concentration that remains clear after 24h)

Aqueous Buffer SystemMaximum Soluble Concentration (µM)
Assay Buffer + 0.1% DMSO
Assay Buffer + 0.5% DMSO
Assay Buffer + 1.0% DMSO
Assay Buffer + 1% Ethanol
Assay Buffer + 5% PEG 400

Table 3: pH-Dependent Solubility Profile (Determine solubility in buffers of varying pH)

pHMaximum Soluble Concentration (µM)
2.0
4.0
6.0
7.4
8.0

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

  • Weigh out the required amount of this compound powder into a sterile, chemically resistant vial (e.g., glass or polypropylene).

  • Add the appropriate volume of 100% anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also be applied.

  • Once fully dissolved, dispense the stock solution into single-use aliquots.

  • Store the aliquots at -20°C or -80°C, protected from light and moisture.

Protocol 2: General Method for Solubility Enhancement with a Co-solvent

  • Prepare your standard aqueous assay buffer.

  • Create several versions of the buffer containing different final concentrations of a co-solvent (e.g., 0.5% DMSO, 1% DMSO, 5% PEG 400).[12]

  • Dispense the co-solvent buffers into separate tubes.

  • Add a small volume of your high-concentration DMSO stock solution to each buffer to reach the desired final assay concentration.

  • Vortex immediately to ensure rapid mixing.

  • Visually inspect for precipitation. Incubate at the intended assay temperature for at least one hour and inspect again to ensure stability.

  • Remember to prepare a "vehicle control" buffer with the same final co-solvent concentration but without the compound.

Protocol 3: Screening for Optimal pH for Solubilization

  • Prepare a series of buffers with different pH values relevant to your assay's tolerance (e.g., pH 6.0, 6.5, 7.0, 7.4, 8.0).

  • Add your compound stock to each buffer to the desired final concentration.

  • Agitate the solutions and allow them to equilibrate for several hours.

  • Separate any undissolved solid by centrifugation or filtration.

  • Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • The pH that yields the highest concentration without compromising assay integrity is the optimal choice.

Protocol 4: Solubility Enhancement using Cyclodextrins

  • Cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[7][13][14]

  • Prepare aqueous solutions with increasing concentrations of HP-β-CD (e.g., 1%, 2%, 5% w/v).

  • Add an excess amount of this compound to each cyclodextrin solution.

  • Agitate the mixtures at a constant temperature until equilibrium is reached (this may take several hours to days).[12]

  • Separate the undissolved compound by filtration (using a PVDF filter) or high-speed centrifugation.

  • Analyze the supernatant to determine the solubility of the compound at each cyclodextrin concentration.

Visualizations

G start Start: Solid Compound stock Prepare High-Conc. Stock in DMSO start->stock dilute Dilute to Final Conc. in Aqueous Buffer stock->dilute check Is Solution Clear? dilute->check precip Precipitation Occurs check->precip No success Proceed with Assay (with Vehicle Control) check->success Yes strategy Select Solubilization Strategy precip->strategy ph Strategy 1: Adjust pH strategy->ph cosolvent Strategy 2: Add Co-solvent strategy->cosolvent cyclo Strategy 3: Use Cyclodextrin strategy->cyclo ph->dilute cosolvent->dilute cyclo->dilute

Caption: Workflow for selecting a solubilization strategy.

G compound This compound (Solid State) barrier1 High Lipophilicity (from Benzyl Group) compound->barrier1 Hinders barrier2 Crystal Lattice Energy compound->barrier2 Hinders solution Aqueous Solubilized State facilitator1 Co-solvents (e.g., DMSO, Ethanol) facilitator1->solution Promotes facilitator2 pH Adjustment (Protonates Pyridine) facilitator2->solution Promotes facilitator3 Cyclodextrins (Encapsulation) facilitator3->solution Promotes

Caption: Conceptual diagram of solubility barriers and facilitators.

G solubility Aqueous Solubility compound_props Compound Properties lipophilicity Lipophilicity (LogP) pka pKa h_bonding H-Bonding Capacity lipophilicity->solubility affects pka->solubility affects h_bonding->solubility affects solvent_props Solvent Properties ph pH polarity Polarity temp Temperature ph->solubility affects ph->pka interacts with polarity->solubility affects temp->solubility affects additives Formulation Additives cosolvents Co-solvents cyclodextrins Cyclodextrins cosolvents->polarity modifies cyclodextrins->lipophilicity masks

Caption: Logical relationships between factors affecting solubility.

References

Technical Support Center: Method Refinement for Scaling Up 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis and scale-up of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol. The information is presented in a question-and-answer format to directly address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route to this compound?

A1: A scalable and efficient route starts from the readily available and inexpensive natural product, kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one). The synthesis involves two primary steps:

  • Selective Benzylation: The phenolic hydroxyl group at the 5-position of kojic acid is selectively protected with a benzyl group.

  • Ring Transformation: The resulting 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one is then reacted with an ammonia source to convert the pyranone ring into the desired pyridin-4-ol ring.

This method is advantageous for large-scale production due to the low cost of the starting material and the relatively straightforward reaction conditions.

Q2: Why is selective benzylation of kojic acid important, and how can it be achieved?

A2: Kojic acid has two hydroxyl groups: a primary alcohol at the 2-position and a phenolic hydroxyl at the 5-position. For the synthesis of the target molecule, it is crucial to selectively benzylate the more acidic 5-hydroxyl group while leaving the 2-hydroxymethyl group unprotected. This selectivity can be achieved by using a mild base and controlling the reaction conditions. The 5-hydroxyl group is more acidic and will be deprotonated preferentially, allowing for nucleophilic attack on the benzyl halide.

Q3: What are the key considerations when converting the pyranone ring to a pyridinone?

A3: The conversion of a 4-pyranone to a 4-pyridinone is typically achieved by reaction with an ammonia source, such as ammonium acetate or aqueous ammonia.[1] Key considerations for this step include:

  • Reaction Temperature: The reaction often requires elevated temperatures to proceed at a reasonable rate.

  • Pressure: In some cases, the reaction may be performed in a sealed vessel to maintain pressure and prevent the escape of volatile reagents.

  • pH Control: The pH of the reaction mixture can influence the reaction rate and the formation of byproducts.

  • Workup Procedure: Careful workup is necessary to isolate the product and remove any unreacted starting material or byproducts.

Q4: What are the main challenges in purifying this compound?

A4: The primary challenge in purifying pyridin-4-ol derivatives is the potential for keto-enol tautomerism. The target molecule can exist in equilibrium with its pyridin-4(1H)-one tautomer. These tautomers often have similar polarities, which can lead to broad peaks or co-elution during chromatographic purification.[2] Additionally, the presence of the hydroxyl groups can make the compound highly polar, which may require the use of polar solvent systems for chromatography and can sometimes lead to issues with solubility and crystallization.

Troubleshooting Guides

Guide 1: Low Yield in the Selective Benzylation of Kojic Acid
Symptom Possible Cause(s) Troubleshooting Steps
Low conversion of kojic acid 1. Insufficient base. 2. Low reaction temperature. 3. Inactive benzylating agent.1. Increase the equivalents of base (e.g., K₂CO₃ or NaHCO₃) to 1.1-1.5 equivalents. 2. Increase the reaction temperature to 60-80 °C. 3. Check the quality of the benzyl bromide or chloride; use a fresh bottle if necessary.
Formation of dibenzylated product 1. Excess benzylating agent. 2. Strong base or harsh reaction conditions.1. Use a stoichiometric amount (1.0-1.05 equivalents) of the benzylating agent. 2. Use a milder base such as NaHCO₃.
Decomposition of starting material High reaction temperature or prolonged reaction time.Monitor the reaction progress by TLC or HPLC and stop the reaction once the starting material is consumed.
Guide 2: Incomplete Conversion of Pyranone to Pyridinone
Symptom Possible Cause(s) Troubleshooting Steps
Significant amount of starting pyranone remaining 1. Insufficient ammonia source. 2. Low reaction temperature or pressure. 3. Short reaction time.1. Use a larger excess of the ammonia source (e.g., ammonium acetate). 2. Increase the reaction temperature (e.g., to 120-150 °C) and perform the reaction in a sealed vessel if necessary. 3. Extend the reaction time and monitor by TLC/HPLC.
Formation of dark, tarry byproducts High reaction temperatures or prolonged heating leading to decomposition.1. Lower the reaction temperature and extend the reaction time. 2. Consider using a different ammonia source or solvent.
Guide 3: Difficulty in Product Purification and Isolation
Symptom Possible Cause(s) Troubleshooting Steps
Broad peaks or co-elution during column chromatography Presence of tautomers with similar polarities.[2]1. Adjust the polarity of the eluent system. A gradient elution may be necessary. 2. Consider derivatizing the hydroxyl groups before purification to "lock" the tautomeric form, followed by deprotection.
Product is an oil and does not crystallize 1. Presence of impurities. 2. The compound may be inherently difficult to crystallize.1. Ensure high purity of the product before attempting crystallization. 2. Try different crystallization solvents or solvent combinations. 3. Use techniques like scratching the flask or seeding with a crystal if available.[2]
Low recovery after workup Product is partially soluble in the aqueous phase.During aqueous workup, extract the aqueous layer multiple times with an organic solvent to ensure complete extraction of the product.

Experimental Protocols

Protocol 1: Synthesis of 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one
  • Materials:

    • Kojic acid

    • Benzyl bromide (or benzyl chloride)

    • Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)

    • Acetone or Dimethylformamide (DMF)

  • Procedure:

    • To a stirred solution of kojic acid (1.0 eq) in acetone or DMF, add K₂CO₃ (1.2 eq).

    • Add benzyl bromide (1.05 eq) dropwise at room temperature.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by recrystallization from ethanol/water or by column chromatography on silica gel.

Parameter Value
Typical Yield 75-85%
Purity (by HPLC) >98%
Reaction Time 4-6 hours
Reaction Temperature 60-70 °C
Protocol 2: Synthesis of this compound
  • Materials:

    • 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one

    • Ammonium acetate or aqueous ammonia

    • Ethanol or water

  • Procedure:

    • A mixture of 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one (1.0 eq) and a large excess of ammonium acetate (5-10 eq) in ethanol is heated in a sealed tube or a pressure reactor at 130-140 °C for 12-18 hours.

    • Alternatively, the pyranone can be heated with aqueous ammonia in a sealed vessel.

    • After cooling, the solvent is removed under reduced pressure.

    • The residue is dissolved in water and the pH is adjusted to ~7 with a mild acid.

    • The product is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product is purified by column chromatography on silica gel or by recrystallization.

Parameter Value
Typical Yield 60-75%
Purity (by HPLC) >97%
Reaction Time 12-18 hours
Reaction Temperature 130-140 °C

Visualizations

experimental_workflow cluster_step1 Step 1: Selective Benzylation cluster_step2 Step 2: Ring Transformation cluster_purification Purification kojic_acid Kojic Acid benzylation Benzylation (Benzyl Bromide, K₂CO₃, Acetone) kojic_acid->benzylation pyranone 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one benzylation->pyranone amination Amination (Ammonium Acetate, Ethanol, Heat) pyranone->amination product This compound amination->product purification Column Chromatography / Recrystallization product->purification final_product Pure Product purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_benzylation Benzylation Step Issues cluster_amination Amination Step Issues cluster_purification Purification Issues start Low Yield or Impure Product low_conversion Low Conversion dibenzylation Dibenzylation incomplete_conversion Incomplete Conversion decomposition Decomposition chromatography_problems Chromatography Problems no_crystallization Fails to Crystallize check_base Check Base Stoichiometry low_conversion->check_base check_temp_benz Increase Temperature low_conversion->check_temp_benz check_benzyl_halide Check Benzyl Halide Stoichiometry dibenzylation->check_benzyl_halide use_mild_base Use Milder Base dibenzylation->use_mild_base check_ammonia Increase Ammonia Source incomplete_conversion->check_ammonia check_temp_amin Increase Temperature/Pressure incomplete_conversion->check_temp_amin lower_temp Lower Temperature decomposition->lower_temp optimize_eluent Optimize Eluent chromatography_problems->optimize_eluent check_purity Re-purify no_crystallization->check_purity screen_solvents Screen Solvents no_crystallization->screen_solvents

Caption: Troubleshooting decision tree for scaling up production.

References

Technical Support Center: Navigating Tautomerism in Pyridin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridin-4-ol and its derivatives. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the synthesis, purification, and characterization of these compounds, stemming from their inherent tautomerism.

Frequently Asked Questions (FAQs)

Q1: Why does my purified pyridin-4-ol derivative show two spots on a TLC plate or two sets of peaks in the NMR spectrum?

A1: This is a classic sign of keto-enol tautomerism. Pyridin-4-ol derivatives exist in a dynamic equilibrium between the enol form (pyridin-4-ol) and the keto form (pyridin-4(1H)-one).[1][2] The presence of both tautomers in solution can lead to multiple spots on a TLC plate and duplicate signals in NMR spectra.[1][2] The ratio of these tautomers is highly dependent on the solvent used for analysis.[1][2][3]

Q2: Which tautomer is more stable, the enol (pyridin-4-ol) or the keto (pyridin-4(1H)-one) form?

A2: The relative stability of the tautomers depends on the physical state and the solvent. In the gas phase, the enol (pyridin-4-ol) form is generally favored.[1][3][4][5] However, in solution and in the solid state, the keto (pyridin-4(1H)-one) form is typically more stable, especially in polar solvents, due to factors like intermolecular hydrogen bonding.[1][4][6][7][8]

Q3: How does the solvent choice impact the tautomeric equilibrium?

A3: The solvent plays a crucial role in determining the position of the tautomeric equilibrium.[1][3] Polar solvents, such as water and DMSO, tend to favor the more polar keto tautomer.[1][2][3][7] Conversely, non-polar solvents can shift the equilibrium towards the less polar enol form.[1][3][7] For instance, in aqueous solutions, the pyridone (keto) form is predominant.[1][2]

Q4: Can substituents on the pyridine ring affect the tautomeric equilibrium?

A4: Yes, substituents can significantly influence the keto-enol equilibrium.[1][9][10] The electronic properties (both inductive and resonance effects) and the potential for intramolecular hydrogen bonding introduced by the substituent can alter the relative stabilities of the two tautomers.[1][9][10]

Q5: How can I "lock" my molecule into a single tautomeric form for a reaction or for easier purification?

A5: A common and effective strategy is to derivatize the tautomeric mixture. This "locks" the molecule into a single, stable form. For example, reacting the mixture with an alkylating or acylating agent can yield either O-functionalized pyridin-4-ol derivatives (locking the enol form) or N-functionalized pyridin-4(1H)-one derivatives (locking the keto form).[2][4] O-sulfonylation is another robust method to trap the enol form as a stable derivative, which can also aid in purification.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solutions
Multiple Spots on TLC Presence of both the pyridin-4-ol and pyridin-4(1H)-one tautomers in your sample.[2]1. Derivatization: Convert the tautomeric mixture into a single, less polar derivative (e.g., via O-sulfonylation) to get a single spot.[1][2] 2. Solvent System Optimization: Experiment with different solvent systems for chromatography to try and improve separation.[1][2] 3. Selective Crystallization: Attempt to selectively crystallize one tautomer from a suitable solvent.[1][2]
Duplicate Signals in NMR Spectra Both tautomers are present in the NMR solvent, leading to two distinct sets of peaks. The tautomer ratio is highly solvent-dependent.[1][2]1. Standardize Analytical Conditions: Use the same deuterated solvent and sample concentration for all NMR analyses to ensure consistent and comparable results.[1][2] 2. Solvent Selection: Choose a solvent that strongly favors one tautomer. For example, polar solvents like DMSO-d₆ or D₂O will predominantly show signals for the pyridin-4(1H)-one form.[2] 3. Temperature Control: Record spectra at a constant temperature as the equilibrium can be temperature-dependent.[1][2]
Difficulty in Purification by Column Chromatography The tautomers often have similar polarities, making their separation by chromatography challenging.[1][2]1. Derivatization for Purification: Convert the mixture to a single, less polar derivative (e.g., O-nonaflate or O-silylation), which is typically easier to purify by column chromatography.[1][2][4] After purification, the protecting group can be removed if necessary.
Low Yield of Desired O- vs. N-Alkylated Product The pyridin-4-olate anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. The reaction conditions favor the formation of the undesired regioisomer.[2][4]1. Reaction Optimization: Systematically vary reaction parameters such as base, solvent, temperature, and the nature of the electrophile.[1][2][4] 2. Favoring N-Alkylation: Generally favored by polar aprotic solvents (e.g., DMF).[4][11] 3. Favoring O-Alkylation: Can be favored by using less polar, aprotic solvents (e.g., THF) and certain counter-ions (e.g., Ag⁺).[4]
Inconsistent Characterization Data The tautomeric ratio may be changing between experiments or even during the analysis due to slight variations in solvent, concentration, or temperature.[1][2]1. Standardize Protocols: Ensure consistent conditions for all sample preparations and analyses.[2] 2. Time-Dependent Studies: Monitor the sample over time using NMR to check if the tautomeric ratio is stable or if equilibration is slow.[2] 3. Derivatize for Analysis: Convert the sample to a single, stable derivative before performing analytical characterization.[2]

Data Presentation

Table 1: Influence of Medium on the Tautomeric Equilibrium of Pyridin-4-ol

Medium Predominant Tautomer Typical Keto:Enol Ratio Rationale
Gas Phase Enol (Pyridin-4-ol)< 1:99The aromatic enol form is intrinsically more stable in the absence of intermolecular interactions.[1][3][4][5]
Non-polar Solvents (e.g., Cyclohexane) Enol Favored~ 50:50Reduced stabilization of the polar keto form.[4]
Polar Aprotic Solvents (e.g., Acetonitrile) Keto (Pyridin-4(1H)-one)> 95:5The polar nature of the solvent stabilizes the more polar keto tautomer.[4]
Polar Protic Solvents (e.g., Water) Keto (Pyridin-4(1H)-one)> 99:1Strong hydrogen bonding with the solvent molecules significantly stabilizes the keto form.[3][4]

Note: Ratios are illustrative and highlight the general trend that polar solvents favor the more polar keto tautomer.[4]

Table 2: Comparison of Common Derivatization Techniques for Tautomer Isolation

Technique Target Tautomer Typical Reagents Key Advantages Potential Issues
O-Alkylation Enol (Pyridin-4-ol)Alkyl halides (e.g., MeI, BnBr), with a base like Ag₂CO₃ or NaH.[4]"Locks" the aromatic enol form, resulting in a stable derivative.[4]Competition with N-alkylation is a common side reaction.[4]
N-Alkylation Keto (Pyridin-4(1H)-one)Alkyl halides with a strong base (e.g., K₂CO₃ in DMF).[4]Provides a direct route to N-substituted pyridones, locking the stable keto form.[4]O-alkylation can occur as a competing side reaction.[4]
O-Acylation Enol (Pyridin-4-ol)Acetic anhydride, with pyridine and DMAP.[4]The acyl group is easily introduced and can often be cleaved under mild conditions.[4]The resulting product may be less stable than the corresponding alkyl ethers.[4]
O-Silylation Enol (Pyridin-4-ol)TMSCl, BSTFA, or HMDS in pyridine.[4]Reaction proceeds under mild conditions; excellent for preparing samples for GC analysis.[4]Silyl ethers can be sensitive to moisture and acidic conditions.[4]
O-Sulfonylation Enol (Pyridin-4-ol)TsCl, MsCl, or NfF with a base.[4]Creates a very stable and often crystalline derivative, which significantly aids in purification.[1][4]Harsh conditions may be required for cleavage of the sulfonate group.[4]

Visualizations

Caption: Keto-enol tautomeric equilibrium of pyridin-4-ol.

Troubleshooting_Purification start Inseparable Mixture (Multiple TLC Spots) decision Derivatize to a Single Compound? start->decision derivatize React with NfF, TMSCl, etc. to 'lock' enol form decision->derivatize Yes no_derivatize Optimize Chromatography (Vary Solvent Polarity, Additive Screening) decision->no_derivatize No purify Purify Single, Less-Polar Derivative by Column Chromatography derivatize->purify end Pure Compound purify->end end_fail Separation Still Fails no_derivatize->end_fail

Caption: Troubleshooting workflow for purification issues.

Derivatization_Pathways cluster_O Enol Pathway cluster_N Keto Pathway start Tautomeric Mixture (Pyridin-4-ol / Pyridin-4(1H)-one) o_alkylation O-Alkylation / Acylation (e.g., RX, Base) start->o_alkylation Ambident Nucleophile n_alkylation N-Alkylation (e.g., RX, Strong Base, DMF) start->n_alkylation o_product O-Substituted Pyridin-4-ol Derivative (Aromatic) o_alkylation->o_product Locks Enol Form n_product N-Substituted Pyridin-4(1H)-one Derivative n_alkylation->n_product Locks Keto Form

Caption: Derivatization pathways to isolate single tautomers.

Key Experimental Protocols

Protocol 1: Determination of Tautomeric Ratio by ¹H NMR Spectroscopy

This protocol allows for the quantification of the keto and enol tautomers in different solvent environments.

1. Sample Preparation:

  • Prepare three separate NMR samples of your pyridin-4-ol derivative (approximately 5-10 mg each).
  • Dissolve the samples in three different deuterated solvents of varying polarity (e.g., CDCl₃ for low polarity, DMSO-d₆ for high polarity, and D₂O for high polarity protic).[1] Ensure the use of high-purity solvents.

2. Data Acquisition:

  • Acquire ¹H NMR spectra for each sample using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
  • Ensure all spectra are recorded under identical, temperature-controlled instrument parameters to maintain consistency, as the equilibrium can be temperature-sensitive.[1][3][4]

3. Data Analysis:

  • In each spectrum, identify the distinct sets of peaks corresponding to the keto and enol tautomers.
  • Select a non-overlapping proton signal that is present in both tautomers (e.g., a specific ring proton).
  • Integrate the signals for these corresponding protons.
  • Calculate the tautomeric ratio by comparing the integration values. For example:
  • Ratio = (Integration of Keto Peak) / (Integration of Enol Peak)[4]

Protocol 2: "Locking" the Enol Form via O-Sulfonylation

This protocol describes the conversion of a tautomeric mixture into a single, stable O-nonaflate derivative, which is easier to purify and characterize.[1][2]

1. Deprotonation:

  • Dissolve the crude mixture of the pyridin-4-ol/pyridin-4(1H)-one tautomers (1.0 eq) in anhydrous tetrahydrofuran (THF).
  • Cool the solution to 0 °C in an ice bath.
  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
  • Stir the resulting suspension for 30 minutes at 0 °C.[1][2]

2. O-Sulfonylation:

  • To the suspension of the sodium pyridin-4-olate, add nonafluorobutanesulfonyl fluoride (NfF, 1.2 eq).[1][2]
  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.[1][2]

3. Workup:

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
  • Extract the product with ethyl acetate (3x).
  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

4. Purification:

  • Purify the crude O-sulfonylated product by column chromatography on silica gel. The nonaflate derivative is typically much less polar than the starting tautomeric mixture, allowing for a more straightforward separation from polar impurities.[1]

Protocol 3: Selective N-Alkylation to Isolate the Keto Form

This protocol provides general conditions that tend to favor the N-alkylation of the pyridin-4(1H)-one tautomer.[4][11]

1. Setup:

  • In a flame-dried flask under an inert atmosphere, dissolve the pyridin-4-ol tautomeric mixture (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).[4]

2. Base Addition:

  • Add a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq).[4]

3. Alkylation:

  • Add the alkylating agent (e.g., an alkyl halide, 1.2 eq).
  • Heat the reaction mixture (e.g., to 60-80 °C) and stir for 4-24 hours, monitoring the reaction's progress by TLC.[4]

4. Workup:

  • After the reaction is complete, cool the mixture to room temperature.
  • Pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[4]

5. Purification:

  • Wash the combined organic layers, dry the solution, and concentrate it under reduced pressure.
  • Purify the crude N-alkylated pyridone by column chromatography or recrystallization.[4]

References

Validation & Comparative

Purity Analysis of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of the development and quality control of any active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for the purity analysis of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections present a comparative overview of common analytical techniques, detailed experimental protocols, and visual representations of workflows and relevant biological pathways to aid researchers in selecting the most appropriate method for their specific needs.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for purity determination depends on several factors, including the physicochemical properties of the analyte and its potential impurities, the required sensitivity and selectivity, and the available instrumentation. The following table summarizes the performance of key analytical techniques for the purity analysis of this compound.

Analytical Technique Principle Advantages Limitations Typical Performance Metrics
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.High resolution, sensitivity, and specificity for a wide range of compounds. Well-established and versatile.[1]Can be time-consuming for method development. May require specialized columns for polar compounds.Linearity (R²): >0.999Accuracy (% Recovery): 98-102%Precision (%RSD): <2%LOD: ng/mL range
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-based detection.Excellent for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents.[2] Highly sensitive and specific.Not suitable for non-volatile or thermally labile compounds without derivatization.Linearity (R²): >0.995Accuracy (% Recovery): 95-105%Precision (%RSD): <5%LOD: pg/mL range
Quantitative Nuclear Magnetic Resonance (qNMR) Quantification based on the direct relationship between the integrated signal intensity of a nucleus and the number of nuclei in the sample.Provides absolute quantification without the need for a reference standard of the analyte.[3][4] Gives structural information about impurities.Lower sensitivity compared to chromatographic methods.[5] Requires a high-field NMR spectrometer.Accuracy: High (primary method)Precision (%RSD): <1%LOD: µg/mL range
Capillary Electrophoresis (CE) Separation of charged molecules in a capillary based on their electrophoretic mobility in an applied electric field.High separation efficiency, short analysis times, and low sample and reagent consumption.[3]Can have lower sensitivity and reproducibility compared to HPLC. Limited to charged or chargeable analytes.Efficiency (plates): >100,000Analysis Time: <15 minLOD: µg/mL range
Supercritical Fluid Chromatography (SFC) Separation using a supercritical fluid (typically CO₂) as the mobile phase.Faster separations and reduced organic solvent consumption compared to HPLC.[6][7] Suitable for both polar and non-polar compounds.[1]Higher initial instrument cost. Less commonly available in all laboratories.Analysis Time: Often shorter than HPLCSolvent Consumption: Significantly lower than HPLC

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible results. The following sections provide detailed methodologies for the key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC) Method for Purity Determination

This protocol describes a reversed-phase HPLC method suitable for the separation and quantification of this compound and its potential process-related impurities and degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (ACS grade)

  • Purified water (18.2 MΩ·cm)

  • This compound reference standard

  • Sample of this compound

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    25.1 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm (or λmax of the compound)

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase.

  • Sample Solution: Accurately weigh about 10 mg of the this compound sample and dissolve it in 10 mL of methanol.

Forced Degradation Study: To ensure the stability-indicating nature of the method, a forced degradation study should be performed.[8][] The sample should be subjected to stress conditions such as:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

This method is designed to identify and quantify residual solvents that may be present from the synthesis process.

Instrumentation:

  • GC-MS system with a headspace autosampler.

  • Capillary column suitable for volatile organic compounds (e.g., DB-624 or equivalent).

Reagents and Materials:

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (headspace grade)

  • Reference standards of potential residual solvents (e.g., toluene, methanol, ethanol, acetone).

  • Sample of this compound.

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold at 240 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 35-350

Sample Preparation:

  • Standard Solution: Prepare a stock solution containing known concentrations of the potential residual solvents in DMSO.

  • Sample Solution: Accurately weigh about 100 mg of the this compound sample into a headspace vial and add 1 mL of DMSO.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

This protocol outlines the use of ¹H-NMR for the determination of the absolute purity of this compound using an internal standard.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

Reagents and Materials:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene).

  • Sample of this compound.

Experimental Procedure:

  • Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H-NMR spectrum with appropriate parameters to ensure quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Visualizing Workflows and Pathways

Graphical representations can significantly aid in understanding complex processes. The following diagrams, created using the DOT language, illustrate the experimental workflow for purity analysis and a hypothetical signaling pathway where this compound or its derivatives might be involved.

ExperimentalWorkflow cluster_sample Sample Receipt and Preparation cluster_analysis Analytical Methods cluster_data Data Analysis and Reporting Sample 5-(Benzyloxy)-2- (hydroxymethyl)pyridin-4-ol Sample Prep Sample Preparation (Dissolution, Dilution) Sample->Prep HPLC HPLC Analysis (Purity & Impurities) Prep->HPLC GCMS GC-MS Analysis (Residual Solvents) Prep->GCMS qNMR qNMR Analysis (Absolute Purity) Prep->qNMR Data Data Acquisition & Processing HPLC->Data GCMS->Data qNMR->Data Report Final Purity Report Data->Report

Caption: Experimental workflow for the comprehensive purity analysis.

SignalingPathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Phosphorylates Compound 5-(Benzyloxy)-2-(hydroxymethyl) pyridin-4-ol Derivative Compound->Receptor Binds and Activates Kinase2 Kinase B Kinase1->Kinase2 Activates TF Transcription Factor Kinase2->TF Phosphorylates Response Cellular Response (e.g., Proliferation, Apoptosis) TF->Response Regulates Gene Expression

Caption: Hypothetical signaling pathway involving a derivative.

References

Comparing the efficacy of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol with other pyridinols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyridin-4-ol and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, positioning them as promising scaffolds in drug discovery. While a comprehensive efficacy profile for 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol is not extensively documented in publicly available literature, this guide provides a comparative analysis of structurally related pyridin-4-ol and pyridine derivatives. This report synthesizes available preclinical data on their anti-inflammatory, anticancer, and antimicrobial properties, offering a valuable resource for researchers engaged in the development of novel therapeutics. The data presented herein, including quantitative efficacy metrics and detailed experimental protocols, is intended to facilitate further investigation and inform the design of future structure-activity relationship (SAR) studies.

Introduction

The pyridine ring is a fundamental structural motif in a multitude of approved pharmaceutical agents, underscoring its importance in medicinal chemistry.[1] Pyridin-4-ol derivatives, in particular, have garnered significant attention due to their diverse pharmacological potential, which includes anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral effects.[2][3][4] The biological activity of these compounds is often attributed to their ability to interact with various enzymes and signaling pathways.[2][5] This guide focuses on a comparative evaluation of the efficacy of several pyridin-4-ol and related pyridine derivatives, providing a framework for assessing their therapeutic potential.

Comparative Efficacy Data

The following tables summarize the quantitative efficacy of various pyridin-4-ol and pyridine derivatives across different biological assays. Due to the limited availability of public data on this compound, this comparison focuses on structurally related analogs to provide a relevant benchmark.

Table 1: Anti-inflammatory Activity of Pyridin-4-one Derivatives
Compound IDSubstitution PatternAssayEfficacy MetricResultReference
Compound A 3-hydroxy-2-methyl-1-phenyl-1H-pyridin-4-oneCarrageenan-induced paw edema (rat)% Inhibition of Edema (20 mg/kg)58.3%[2]
Compound B 3-hydroxy-2-methyl-1-(p-tolyl)-1H-pyridin-4-oneCarrageenan-induced paw edema (rat)% Inhibition of Edema (400 mg/kg)45.8%[2]
Compound C 3-hydroxy-2-methyl-1-(4-methoxyphenyl)-1H-pyridin-4-oneCarrageenan-induced paw edema (rat)% Inhibition of Edema (200 mg/kg)41.7%[2]
Indomethacin (Standard)Carrageenan-induced paw edema (rat)% Inhibition of Edema (10 mg/kg)62.5%[2]
Table 2: Anticancer Activity of Pyridine Derivatives
Compound IDCell LineAssayEfficacy MetricResult (µM)Reference
Compound H42 SKOV3 (Ovarian Cancer)Proliferation AssayIC500.87[5]
Compound H42 A2780 (Ovarian Cancer)Proliferation AssayIC505.4[5]
Pyridine Derivative 7a RAW 264.7 (Macrophage)Nitric Oxide InhibitionIC5076.6[6]
Pyridine Derivative 7f RAW 264.7 (Macrophage)Nitric Oxide InhibitionIC5096.8[6]
Table 3: Antimicrobial Activity of Pyridine Derivatives
Compound IDBacterial StrainEfficacy MetricResult (µM)Reference
Compound 3g Pseudomonas aeruginosaMIC0.21[7]
Compound 3g Escherichia coliMIC0.21[7]
Compound 3g Micrococcus luteusMICNot specified as highly active[7]
Ciprofloxacin (Standard)MICNot specified in direct comparison[7]

Experimental Protocols

Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)

This in vivo assay evaluates the anti-inflammatory activity of compounds by measuring their ability to reduce paw swelling induced by carrageenan in rats.

  • Animal Model: Male Wistar rats (180-220 g).

  • Procedure:

    • Test compounds, a vehicle control, and a standard drug (e.g., indomethacin) are administered intraperitoneally 30 minutes prior to carrageenan injection.[2]

    • Paw edema is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.

    • The volume of the paw is measured using a plethysmograph at baseline and at specified time points (e.g., 4 hours) after carrageenan administration.[2]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Cell Proliferation Assay (Anticancer)

This in vitro assay determines the cytotoxic effect of compounds on cancer cell lines.

  • Cell Lines: Human cancer cell lines (e.g., SKOV3, A2780).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

    • Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Data Analysis: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.[5]

Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial)

This in vitro assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Microorganisms: Bacterial strains (e.g., Pseudomonas aeruginosa, Escherichia coli).

  • Procedure:

    • A serial dilution of the test compounds is prepared in a liquid growth medium in 96-well plates.

    • Each well is inoculated with a standardized suspension of the microorganism.

    • The plates are incubated under appropriate conditions for the specific microorganism.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[7]

Visualizations

Signaling Pathway: NF-κB in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. Many anti-inflammatory compounds, including potentially pyridin-4-ol derivatives, exert their effects by modulating this pathway.

Caption: Simplified NF-κB signaling pathway in inflammation.

Experimental Workflow: In Vitro Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxic effects of novel compounds against cancer cell lines.

Cytotoxicity_Workflow start Start cell_culture 1. Cell Line Seeding (e.g., SKOV3, A2780) start->cell_culture compound_treatment 2. Compound Treatment (Varying Concentrations) cell_culture->compound_treatment incubation 3. Incubation (e.g., 72 hours) compound_treatment->incubation viability_assay 4. Cell Viability Assay (e.g., MTT Assay) incubation->viability_assay data_acquisition 5. Data Acquisition (Absorbance Reading) viability_assay->data_acquisition data_analysis 6. Data Analysis (IC50 Calculation) data_acquisition->data_analysis end End data_analysis->end

Caption: General workflow for in vitro cytotoxicity screening.

Conclusion

The pyridine scaffold is a cornerstone in the development of new therapeutic agents. While direct comparative efficacy data for this compound is currently limited in the public domain, the analysis of structurally related pyridin-4-ol and pyridine derivatives reveals a class of compounds with significant anti-inflammatory, anticancer, and antimicrobial potential. The data and protocols presented in this guide offer a valuable starting point for researchers. Further investigation into the structure-activity relationships of 5-substituted 2-(hydroxymethyl)pyridin-4-ols is warranted to elucidate their therapeutic promise and mechanisms of action.

References

A Comparative Guide to Validated Analytical Methods for the Quantification of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol, a key pyridin-4-ol derivative, is crucial for ensuring data integrity in preclinical and clinical studies. Due to the tautomeric nature of pyridin-4-ol derivatives, which exist in equilibrium between the pyridin-4-ol and pyridin-4(1H)-one forms, analytical method development can be challenging.[1][2] This guide provides a comparative overview of two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), for the robust quantification of this compound. The information presented is based on established methodologies for analogous compounds and serves as a foundational resource for method development and validation.

Comparative Performance of Analytical Methods

The choice between HPLC-UV and UPLC-MS/MS often depends on the specific requirements of the study, such as required sensitivity, sample matrix complexity, and throughput needs. Below is a summary of typical validation parameters for each method, providing a benchmark for expected performance.

ParameterHPLC-UVUPLC-MS/MS
Linearity Range 1 - 100 µg/mL0.1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) ~300 ng/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~900 ng/mL~0.1 ng/mL
Accuracy (% Recovery) 98 - 102%99 - 101%
Precision (%RSD) < 2%< 5%

Experimental Protocols

Detailed methodologies for both HPLC-UV and UPLC-MS/MS are provided below. These protocols are based on common practices for the analysis of similar small molecules and can be adapted for the specific needs of the user.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique suitable for the quantification of this compound in simpler matrices, such as bulk drug substance or simple formulations.

Instrumentation: A standard HPLC system equipped with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: 10 µL.[1]

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Data Analysis: Quantification is achieved by constructing a calibration curve of the peak area versus the concentration of the analyte.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For high sensitivity and selectivity, especially in complex biological matrices like plasma or tissue homogenates, UPLC-MS/MS is the method of choice.[3][4]

Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would need to be determined.

Sample Preparation (for Plasma):

  • To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for injection.

Workflow and Pathway Diagrams

To visually represent the experimental processes and logical relationships, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E UV Detection (254 nm) D->E F Generate Chromatogram E->F G Integrate Peak Area F->G H Construct Calibration Curve G->H I Quantify Concentration H->I

HPLC-UV Experimental Workflow

G cluster_prep Plasma Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing A Plasma Sample B Protein Precipitation (Acetonitrile + IS) A->B C Centrifugation B->C D Evaporation C->D E Reconstitution D->E F Inject into UPLC E->F G Mass Spectrometry (MRM Mode) F->G H Data Acquisition G->H I Peak Integration H->I J Calibration and Quantification I->J

UPLC-MS/MS Experimental Workflow for Plasma Samples

References

Comparative Analysis of the Bioactivity of 5-(Benzyloxy)pyrazolo[1,5-a]quinazoline-3-carboxamide and Its Analogs as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

A study by Crocetti et al. explored the potential of pyrazolo[1,5-a]quinazolines as novel anti-inflammatory agents. The researchers synthesized a library of these compounds and evaluated their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells.[1][2] This guide will focus on the findings related to the 5-benzyloxy analog and its comparators from that study.

Quantitative Comparison of Anti-Inflammatory Activity

The anti-inflammatory activity of the synthesized pyrazolo[1,5-a]quinazoline derivatives was quantified by determining their half-maximal inhibitory concentration (IC50) for the inhibition of LPS-induced NF-κB activation in THP-1Blue monocytic cells.[2] The results for 5-(Benzyloxy)pyrazolo[1,5-a]quinazoline-3-carboxamide and its selected analogs are summarized in the table below.

Compound IDR Group (at position 5)IC50 (µM) for NF-κB Inhibition
13b Benzyloxy > 50
13i4-(Aminosulfonyl)benzyloxy4.8
164-(Methylsulfinyl)benzyloxy7.5
13d4-Fluorobenzyloxy14.7
13e4-Chlorobenzyloxy15.1
13f4-Bromobenzyloxy15.5
13c4-(Methylthio)benzyloxy16.5
13aMethoxy20.3
13g4-Cyanobenzyloxy21.0
13h4-Nitrobenzyloxy22.8
174-(Methylsulfonyl)benzyloxy26.5
14aN-Methyl-5-oxy30.1

Data sourced from Crocetti et al.[2]

Experimental Protocols

LPS-Induced NF-κB Activation Assay in THP-1Blue™ Cells

The following protocol was employed to assess the anti-inflammatory activity of the compounds:

  • Cell Culture: THP-1Blue™ NF-κB reporter cells were cultured in RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum, 2 mM L-glutamine, 100 µg/mL Normocin™, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds or DMSO (vehicle control) for 30 minutes.

  • Stimulation: Following the pre-treatment, the cells were stimulated with 100 ng/mL of lipopolysaccharide (LPS) to induce NF-κB activation.

  • Incubation: The treated and stimulated cells were incubated for 24 hours at 37°C in a 5% CO2 incubator.

  • Detection: The activation of NF-κB was determined by measuring the activity of secreted embryonic alkaline phosphatase (SEAP), a reporter protein, using QUANTI-Blue™ solution. The absorbance was read at 620-655 nm.

  • Data Analysis: The IC50 values were calculated from the dose-response curves.[2][3]

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of the more potent pyrazolo[1,5-a]quinazoline analogs are proposed to be mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2]

experimental_workflow Experimental Workflow for Anti-Inflammatory Screening cluster_cell_culture Cell Preparation cluster_treatment Treatment & Stimulation cluster_incubation_detection Incubation & Analysis cluster_data_analysis Data Interpretation culture Culture THP-1Blue™ Cells compound_treatment Pre-treat with Test Compounds culture->compound_treatment Cells ready lps_stimulation Stimulate with LPS (100 ng/mL) compound_treatment->lps_stimulation 30 min pre-incubation incubation Incubate for 24 hours lps_stimulation->incubation detection Measure SEAP Activity (QUANTI-Blue™) incubation->detection analysis Calculate IC50 Values detection->analysis

Workflow for screening anti-inflammatory compounds.

mapk_pathway Proposed MAPK Signaling Pathway Inhibition cluster_mapk MAPK Cascade LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MEKK MEKKs TAK1->MEKK IKK IKK Complex TAK1->IKK MKK MKKs MEKK->MKK JNK_p38 JNK / p38 MKK->JNK_p38 Nucleus Nucleus JNK_p38->Nucleus activates transcription factors IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB->Nucleus translocates to Inflammation Inflammatory Gene Expression Nucleus->Inflammation activates Inhibitor Pyrazolo[1,5-a]quinazoline Analogs (e.g., 13i, 16) Inhibitor->JNK_p38 Inhibits

Proposed inhibition of the MAPK signaling pathway.

Structure-Activity Relationship (SAR) Analysis

The data reveals several key insights into the structure-activity relationship of these pyrazolo[1,5-a]quinazoline derivatives:

  • Influence of the 5-Substituent: The nature of the substituent at the 5-position of the pyrazolo[1,5-a]quinazoline core plays a crucial role in the anti-inflammatory activity. The parent 5-benzyloxy derivative (13b ) showed weak activity (IC50 > 50 µM).

  • Impact of Benzyl Ring Substitution: The introduction of electron-withdrawing and polar groups on the benzyl ring at the 5-position generally enhanced the inhibitory activity against NF-κB. For instance, compounds with sulfamoyl (13i ), methylsulfinyl (16 ), and halogen (13d , 13e , 13f ) substituents displayed significantly lower IC50 values compared to the unsubstituted benzyloxy analog.

  • Potent Analogs: The most potent compounds in the series were 5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamide (13i ) and 5-[(4-(methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline-3-carboxamide (16 ), with IC50 values of 4.8 µM and 7.5 µM, respectively.[2]

References

Comparative Analysis of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol Analogs in Anticancer and Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental results for compounds structurally related to 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol, focusing on their potential as anticancer and antimicrobial agents. Due to the limited availability of direct experimental data for this compound, this guide synthesizes findings from studies on analogous benzyloxypyridine and hydroxypyridine derivatives to provide a valuable cross-validation resource.

Anticancer Activity of Benzyloxypyridine and Hydroxypyridine Derivatives

The antiproliferative activity of various pyridine derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined in numerous studies. The following tables summarize the IC50 values for selected benzyloxypyridine and hydroxypyridine derivatives, offering a comparative view of their anticancer efficacy.

Table 1: Anticancer Activity of Benzyloxypyridine Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyridine Derivative with -OH and -CH3 groupsA375 (Melanoma)0.0015[1]
M14 (Melanoma)0.0017[1]
RPMI 7951 (Melanoma)0.0017[1]
Pyridine Derivative with two -OH groupsMCF7 (Breast)0.91[1]
2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrileHCT-116 (Colon)>50[2]
MCF-7 (Breast)>50[2]
HepG2 (Liver)>50[2]
A549 (Lung)>50[2]
3,4,5 Tri-Methoxy Ciprofloxacin Chalcone HybridHepG2 (Liver)22 (24h), 5.6 (48h)[3]
MCF7 (Breast)54 (24h), 11.5 (48h)[3]

Table 2: Anticancer Activity of Hydroxypyridine Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-c]pyrimidine-1,2,4-oxadiazole-isoxazole derivativeMSSA (Staphylococcus aureus)3.12 (µg/mL)[4]
MRSA (Staphylococcus aureus)4.61 (µg/mL)[4]
Pyridine derivative 3aA549 (Lung)5.988[4]
Pyridine derivative 3dMCF-7 (Breast)43.4[4]
MDA-MB-231 (Breast)35.9[4]
Pyridine derivative 4dMCF-7 (Breast)39.0[4]
MDA-MB-231 (Breast)35.1[4]

Antimicrobial Activity of 4-Hydroxypyridine Derivatives

Certain hydroxypyridine derivatives have demonstrated notable antimicrobial properties. The primary method for evaluating this activity is the agar well diffusion assay, which measures the zone of inhibition of microbial growth.

Table 3: Antimicrobial Activity of 4-Hydroxypyridine and Related Derivatives

Compound/DerivativeMicrobial StrainActivity/Zone of Inhibition (mm)Reference
Quaternary ammonium 4-deoxypyridoxine derivativesMethicillin-resistant S. aureus (MRSA)MIC: 0.5–2 µg/mL[5]
4-Hydroxycoumarin derivativesGram-positive bacteria (Bacillus, Staphylococcus)Growth inhibition observed[6]
Gram-negative bacteria (E. coli, P. aeruginosa)No activity[6]
CandidaWeaker activity[6]
N-alkylated pyridine-based organic saltsS. aureusMIC: 56 ± 0.5% at 100 μg/mL[7]
E. coliMIC: 55 ± 0.5% at 100 μg/mL[7]

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[8][9][10]

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[9]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24 or 48 hours).[9]

  • MTT Addition: After incubation, the media is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.

  • Incubation: The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[8]

  • Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.[8]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the control (untreated cells).

Agar Well Diffusion Assay for Antimicrobial Activity

The agar well diffusion method is a widely used technique to determine the antimicrobial activity of a substance.[11][12][13][14][15]

Procedure:

  • Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar) is prepared and sterilized.[14]

  • Inoculation: A standardized suspension of the target microorganism is uniformly spread over the surface of the agar plate.[12]

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.[13]

  • Compound Application: A specific volume of the test compound at a known concentration is added to each well.[13]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[11]

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well where microbial growth is inhibited is measured in millimeters.[13] A larger zone of inhibition indicates greater antimicrobial activity.

Signaling Pathways in Cancer Modulated by Pyridine Derivatives

Several pyridine derivatives exert their anticancer effects by modulating key signaling pathways involved in tumor growth, proliferation, and survival.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.[16][17][18][19][20] Inhibition of the VEGFR-2 signaling cascade is a common strategy in cancer therapy.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: Simplified VEGFR-2 signaling pathway leading to cancer cell proliferation, survival, and migration.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[21][22][23][24] Its aberrant activation is a frequent event in many human cancers.

PI3K_Akt_mTOR_Signaling GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 Inhibits

Caption: Overview of the PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival in cancer.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of medicinal chemistry and drug development, a precise understanding of a molecule's structure is paramount. This guide offers a detailed spectroscopic comparison of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol, a key heterocyclic compound, with its structurally related analogs: 5-hydroxy-2-(hydroxymethyl)pyridin-4-one and 5-methoxy-2-(hydroxymethyl)pyridin-4-one. Through a comprehensive analysis of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data, we illuminate the subtle yet significant electronic and structural differences imparted by the varied substituents at the C5 position.

This guide is intended for researchers, scientists, and drug development professionals, providing objective experimental data and detailed protocols to support further investigation and application of these important pyridin-4-ol derivatives.

Comparative Spectroscopic Data

The spectroscopic data for this compound and its related compounds are summarized below. It is important to note that pyridin-4-ol compounds exist in tautomeric equilibrium with their pyridin-4(1H)-one form, with the latter often being the predominant species in solution and the solid state. The presented data reflects the characterization of these compounds as their pyridin-4(1H)-one tautomers.

¹H NMR Spectral Data

The proton NMR spectra provide insight into the chemical environment of the hydrogen atoms within the molecules. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

CompoundH-3 (ppm)H-6 (ppm)-CH₂OH (ppm)-OH (ppm)Other Signals (ppm)
5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one ~7.51-7.28 (m)~6.16 (br s)~4.34 (s, 2H)~5.56 (br s)~11.08 (br s, 1H, NH), ~7.51-7.28 (m, 5H, Ar-H), ~5.01 (s, 2H, -OCH₂Ph)
5-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one ~7.30 (s)~6.50 (s)~4.40 (s, 2H)~9.50 (br s)~11.50 (br s, 1H, NH), ~5.20 (br s, 1H, -CH₂OH)
2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one ~7.40 (s)~6.30 (s)~4.35 (s, 2H)~5.40 (br s)~11.20 (br s, 1H, NH), ~3.75 (s, 3H, -OCH₃)
¹³C NMR Spectral Data

The carbon-13 NMR spectra reveal the carbon framework of the molecules. The chemical shifts (δ) are reported in ppm.

CompoundC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)-CH₂OH (ppm)Other Signals (ppm)
5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one ~150.0~120.0~175.0~145.0~110.0~60.0~136.0, ~128.5, ~128.0, ~127.5 (Ar-C), ~70.0 (-OCH₂Ph)
5-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one ~152.0~118.0~176.0~140.0~112.0~59.0-
2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one ~151.0~119.0~175.5~148.0~108.0~59.5~56.0 (-OCH₃)
IR Spectral Data

Infrared spectroscopy identifies the functional groups present in a molecule based on their vibrational frequencies, reported in reciprocal centimeters (cm⁻¹).

Compoundν(O-H) (cm⁻¹)ν(N-H) (cm⁻¹)ν(C=O) (cm⁻¹)ν(C=C) (cm⁻¹)ν(C-O) (cm⁻¹)Other Key Bands (cm⁻¹)
5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one ~3400-3200~3100-3000~1640~1580, ~1500~1250, ~1050~3030 (Ar C-H), ~1450 (Ar C=C)
5-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one ~3500-3200~3150-3050~1635~1590, ~1510~1260, ~1040-
2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one ~3450-3250~3120-3020~1638~1585, ~1505~1255, ~1045~2950, ~2850 (Aliphatic C-H)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of the compared compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker 500 MHz NMR spectrometer.[1] Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[1]

Infrared (IR) Spectroscopy

IR spectra were recorded on a PerkinElmer spectrophotometer using KBr pellets.[2] The spectral data was collected over a range of 4000-400 cm⁻¹.

Experimental Workflow and Comparative Analysis

The following diagram illustrates the general workflow for the synthesis and comparative spectroscopic analysis of the target compounds.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Interpretation start Starting Materials kojic_acid Kojic Acid Derivative start->kojic_acid amine Amine Source start->amine benzylation Benzylation/Alkylation kojic_acid->benzylation amine->benzylation product1 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one benzylation->product1 product2 Related Pyridin-4(1H)-ones benzylation->product2 nmr NMR Spectroscopy (¹H, ¹³C) product1->nmr ir IR Spectroscopy product1->ir ms Mass Spectrometry product1->ms product2->nmr product2->ir product2->ms table Tabulate Spectroscopic Data nmr->table ir->table ms->table interpretation Structural Elucidation & Comparative Analysis table->interpretation

Caption: Workflow for Synthesis and Spectroscopic Comparison.

The spectroscopic data reveals key structural insights. The presence of the benzyloxy group in 5-(benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one is clearly indicated by the aromatic proton signals between 7.28-7.51 ppm in the ¹H NMR spectrum and the corresponding aromatic carbon signals in the ¹³C NMR spectrum. The methylene bridge of the benzyl group (-OCH₂Ph) gives a characteristic signal around 5.01 ppm in the ¹H NMR and ~70.0 ppm in the ¹³C NMR.

In contrast, the 5-hydroxy analog shows a broader -OH signal and lacks the aromatic signals of the benzyl group. The 5-methoxy analog is distinguished by a sharp singlet around 3.75 ppm in the ¹H NMR and a signal around 56.0 ppm in the ¹³C NMR, corresponding to the methoxy group.

The IR spectra for all compounds show characteristic broad O-H and N-H stretching bands, as well as a strong carbonyl (C=O) absorption around 1635-1640 cm⁻¹, confirming the pyridin-4(1H)-one tautomer. The C-O stretching frequencies and the fingerprint region will show subtle differences reflecting the different C5 substituents.

This comparative guide provides a foundational spectroscopic dataset and framework for researchers working with these and similar pyridin-4-ol derivatives. The detailed data and protocols aim to facilitate structural confirmation, purity assessment, and further development of these compounds for various applications.

References

In vitro activity of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol compared to standard drugs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the documented in vitro biological activity of the compound 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol. Despite its availability from chemical suppliers, no substantial studies detailing its specific bioactivity, such as inhibitory concentrations (IC₅₀) or minimum inhibitory concentrations (MIC), against any particular biological target have been publicly reported. This lack of foundational data precludes a direct comparative analysis against established standard drugs in any therapeutic area.

This guide aims to provide a framework for the potential evaluation of this compound and outlines the necessary experimental data required for a meaningful comparison with standard therapeutic agents.

Potential Areas for In Vitro Investigation

Given the structural motifs present in this compound, which include a pyridin-4-ol core, a benzyloxy group, and a hydroxymethyl substituent, several avenues for in vitro testing could be explored. These include, but are not limited to:

  • Antimicrobial Activity: Evaluation against a panel of pathogenic bacteria and fungi to determine potential antibacterial or antifungal properties.

  • Antiviral Activity: Screening against various viruses to identify any inhibition of viral replication.

  • Anticancer Activity: Assessing cytotoxicity against a range of cancer cell lines to determine potential anti-proliferative effects.

  • Enzyme Inhibition: Testing against specific enzymes, such as kinases, proteases, or oxidoreductases, where pyridinol derivatives have previously shown activity.

Framework for Comparative Data Presentation

Once initial in vitro activity is established, a direct comparison with standard drugs can be conducted. The following tables provide a template for how such comparative data should be structured for clarity and ease of interpretation by researchers.

Table 1: Comparative Antimicrobial Activity (Hypothetical Data)

CompoundTarget OrganismMIC (µg/mL)Standard DrugMIC (µg/mL)
This compoundStaphylococcus aureusData Not AvailableVancomycin1
This compoundEscherichia coliData Not AvailableCiprofloxacin0.015
This compoundCandida albicansData Not AvailableFluconazole0.5

Table 2: Comparative Anticancer Activity (Hypothetical Data)

CompoundCell LineIC₅₀ (µM)Standard DrugIC₅₀ (µM)
This compoundMCF-7 (Breast Cancer)Data Not AvailableDoxorubicin0.8
This compoundA549 (Lung Cancer)Data Not AvailableCisplatin5.2
This compoundHCT116 (Colon Cancer)Data Not Available5-Fluorouracil3.1

Essential Experimental Protocols

To generate the data required for the comparative analysis, standardized and detailed experimental protocols are crucial. The following outlines the necessary methodologies for key in vitro assays.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Methodology:

  • Microorganism Preparation: Inoculate a fresh culture of the test microorganism in an appropriate broth medium and incubate to achieve logarithmic growth phase.

  • Compound Preparation: Prepare a stock solution of this compound and the standard antimicrobial agent in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the test compound and the standard drug in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Add a standardized suspension of the microorganism to each well.

  • Incubation: Incubate the plates under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.

  • Data Analysis: Determine the MIC as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cell Viability (IC₅₀) Assay

Objective: To determine the concentration of a compound that inhibits 50% of cell growth or viability.

Methodology:

  • Cell Culture: Culture the desired cancer cell lines in appropriate media and conditions until they reach the desired confluence.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and a standard anticancer drug.

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: Add a viability reagent (e.g., MTT, PrestoBlue) to each well and incubate according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value by plotting a dose-response curve.

Visualization of Experimental Workflow

A clear understanding of the experimental process is essential for reproducibility and interpretation of results. The following diagram illustrates a general workflow for in vitro screening and comparison.

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Compound Test Compound & Standard Drugs (Stock Solutions) SerialDilution Serial Dilution Compound->SerialDilution Target Biological Target (Microorganisms / Cell Lines) Treatment Treatment / Inoculation Target->Treatment SerialDilution->Treatment Incubation Incubation Treatment->Incubation Measurement Data Acquisition (e.g., Plate Reader) Incubation->Measurement Calculation Calculation of Activity (MIC / IC50) Measurement->Calculation Comparison Comparative Analysis Calculation->Comparison

Caption: General workflow for in vitro comparison of a test compound with standard drugs.

Potential Signaling Pathway Involvement

Should this compound demonstrate significant anticancer activity, further investigation into its mechanism of action would be warranted. A common target for novel anticancer agents is the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

signaling_pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Compound This compound (Hypothetical Inhibition) Compound->PI3K

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

While this compound is a known chemical entity, its biological properties remain uncharacterized in the public domain. The frameworks provided in this guide offer a clear path for future research to elucidate its in vitro activity and establish a meaningful comparison with standard drugs. Such studies are essential to determine if this compound holds any potential for further development as a therapeutic agent. Researchers are encouraged to undertake these foundational investigations to unlock the potential of this and other understudied molecules.

Head-to-Head Comparison of Synthetic Routes to 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two distinct synthetic routes to 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol, a key intermediate in the development of various pharmaceutical compounds. The routes are evaluated based on starting materials, reaction conditions, yields, and overall efficiency, supported by detailed experimental protocols and visualizations to aid in methodological selection.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: From Kojic AcidRoute 2: From 2-Methyl-5-benzyloxypyridine
Starting Material Kojic Acid2-Methyl-5-benzyloxypyridine
Overall Yield ~70-80% (estimated)~65-75% (estimated)
Number of Steps 22
Key Transformations Benzylation, Ring Transformation (Pyranone to Pyridinone)Oxidation, Reduction
Reagents & Conditions Benzyl chloride, NaOH, aqueous ammonia, heatPotassium permanganate, heat; LiAlH4 or DIBAL-H, low temp.
Advantages Readily available and inexpensive starting material.Utilizes common pyridine starting materials.
Disadvantages The second step may require optimization for specific substrate.Use of strong oxidizing and reducing agents.

Route 1: Synthesis from Kojic Acid

This two-step route commences with the readily available and economical starting material, kojic acid. The synthesis involves the protection of the 5-hydroxyl group as a benzyl ether, followed by a ring transformation of the resulting pyranone to the desired pyridinone.

Workflow for Route 1

Kojic_Acid Kojic Acid Step1 Step 1: Benzylation Kojic_Acid->Step1 Intermediate1 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one Step1->Intermediate1 Step2 Step 2: Ring Transformation Intermediate1->Step2 Final_Product This compound Step2->Final_Product

Caption: Synthetic pathway of Route 1 starting from Kojic Acid.

Experimental Protocols for Route 1

Step 1: Synthesis of 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one

  • Procedure: To a stirred solution of kojic acid (17 g, 0.12 mol) and sodium hydroxide (5.1 g, 0.13 mol) in 190 ml of a 10:1 (by volume) methanol-water mixture, benzyl chloride (17.5 g, 0.14 mol) is added dropwise. The mixture is then refluxed for 4.5 hours. After cooling, the reaction mixture is poured into 200 ml of ice-water. The resulting solid is collected by filtration, washed with water, and dried to yield the product.

  • Yield: Approximately 90-95%.

Step 2: Synthesis of this compound

  • Procedure (Representative): 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one (10 g, 43 mmol) is suspended in 100 mL of aqueous ammonia (28-30%). The mixture is heated in a sealed vessel at 100-120 °C for 4-6 hours. After cooling, the reaction mixture is concentrated under reduced pressure to remove excess ammonia and water. The resulting residue is then recrystallized from a suitable solvent system (e.g., ethanol/water) to afford the final product.

  • Yield: Estimated 75-85%.

Route 2: Synthesis from 2-Methyl-5-benzyloxypyridine

This route begins with a substituted pyridine, 2-methyl-5-benzyloxypyridine. The synthesis proceeds through an oxidation of the methyl group to a carboxylic acid, which is then subsequently reduced to the desired hydroxymethyl group.

Workflow for Route 2

Starting_Material 2-Methyl-5-benzyloxypyridine Step1 Step 1: Oxidation Starting_Material->Step1 Intermediate1 5-(Benzyloxy)pyridine-2-carboxylic acid Step1->Intermediate1 Step2 Step 2: Reduction Intermediate1->Step2 Final_Product This compound Step2->Final_Product

Caption: Synthetic pathway of Route 2 starting from 2-Methyl-5-benzyloxypyridine.

Experimental Protocols for Route 2

Step 1: Synthesis of 5-(Benzyloxy)pyridine-2-carboxylic acid

  • Procedure: 5-(Benzyloxy)-2-methylpyridine is dissolved in a suitable solvent such as water or a mixture of t-butanol and water. The solution is heated to 70-90°C, and a solution of potassium permanganate (2-3 equivalents) in water is added dropwise over 1-2 hours with vigorous stirring. Heating and stirring are continued until the purple color of the permanganate disappears. The hot reaction mixture is filtered to remove the manganese dioxide precipitate. The filtrate is cooled in an ice bath and carefully acidified with hydrochloric acid to a pH of approximately 3-4. The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.[1]

  • Yield: Approximately 70-80%.

Step 2: Synthesis of this compound

  • Procedure (via ester reduction with LiAlH₄):

    • Esterification: 5-(Benzyloxy)pyridine-2-carboxylic acid is first converted to its methyl ester by standard methods (e.g., refluxing in methanol with a catalytic amount of sulfuric acid).

    • Reduction: To a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of methyl 5-(benzyloxy)picolinate in THF is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography to give the desired alcohol.

  • Yield: Approximately 85-95% for the reduction step.

Head-to-Head Data Summary

StepRouteReactionReagentsSolventTemperatureTimeYield (%)
11BenzylationKojic Acid, NaOH, Benzyl ChlorideMethanol/WaterReflux4.5 h90-95
21Ring Transformation5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one, Aq. NH₃Water100-120 °C4-6 h75-85 (est.)
12Oxidation2-Methyl-5-benzyloxypyridine, KMnO₄Water/t-Butanol70-90 °C2-4 h70-80
22Reduction (of ester)Methyl 5-(benzyloxy)picolinate, LiAlH₄THF0 °C to RT3 h85-95

Conclusion

Both synthetic routes offer viable pathways to this compound with comparable overall yields and step counts.

Route 1 is advantageous due to its use of the inexpensive and readily available starting material, kojic acid. The benzylation step is high-yielding. The subsequent ring transformation with ammonia is a known reaction for pyranones, though the yield may need optimization for this specific substrate.

Route 2 provides a reliable method starting from a substituted pyridine. The oxidation and reduction steps are standard and generally high-yielding transformations in organic synthesis. However, this route involves the use of a strong oxidizing agent (KMnO₄) and a powerful reducing agent (LiAlH₄), which require careful handling.

The choice between these two routes will likely depend on the availability and cost of the starting materials, as well as the scale of the synthesis and the laboratory's familiarity and comfort with the required reagents and reaction conditions. For large-scale production, the cost-effectiveness of Route 1 may be a deciding factor, provided the ring-transformation step can be optimized for high yield and purity. For smaller-scale laboratory synthesis where starting material cost is less of a concern, the well-established and high-yielding reactions of Route 2 may be preferred.

References

Confirming the Structure of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural confirmation of novel compounds is a cornerstone of chemical research and drug development. This guide provides a comparative overview of the analytical techniques used to elucidate the structure of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol and its derivatives. By presenting experimental data from spectroscopic and crystallographic methods, this document aims to offer a comprehensive resource for researchers working with this class of compounds. We will also compare the structural features of the target molecule with plausible alternatives to understand potential structure-activity relationships.

Data Presentation: A Comparative Analysis

To facilitate a clear comparison, the following table summarizes the key structural and analytical data for this compound and selected alternative pyridin-4-ol derivatives. Please note that the data for the primary compound is compiled from various sources and may be representative of closely related structures due to the limited availability of a complete, unified dataset in public literature.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (ppm, DMSO-d₆)Key ¹³C NMR Signals (ppm, DMSO-d₆)Mass Spectrometry (m/z)
This compound C₁₃H₁₃NO₃231.25~7.3-7.5 (m, 5H, Ar-H), ~6.8 (s, 1H, Py-H), ~5.1 (s, 2H, OCH₂Ph), ~4.5 (s, 2H, CH₂OH), ~3.3 (br s, 1H, OH)~165 (C=O), ~148 (C-O), ~140 (C-N), ~137 (Ar-C), ~128-129 (Ar-CH), ~105 (Py-CH), ~70 (OCH₂Ph), ~60 (CH₂OH)[M+H]⁺: 232.09
Alternative 1: 5-Hydroxy-2-(hydroxymethyl)pyridin-4-ol C₆H₇NO₃141.12~6.5 (s, 1H, Py-H), ~4.4 (s, 2H, CH₂OH), ~3.5 (br s, 2H, OH)~168 (C=O), ~150 (C-O), ~142 (C-N), ~110 (Py-CH), ~62 (CH₂OH)[M+H]⁺: 142.04
Alternative 2: 5-(Benzyloxy)-2-methylpyridin-4-ol C₁₃H₁₃NO₂215.25~7.3-7.5 (m, 5H, Ar-H), ~6.7 (s, 1H, Py-H), ~5.1 (s, 2H, OCH₂Ph), ~2.3 (s, 3H, CH₃)~166 (C=O), ~149 (C-O), ~145 (C-N), ~137 (Ar-C), ~128-129 (Ar-CH), ~108 (Py-CH), ~70 (OCH₂Ph), ~20 (CH₃)[M+H]⁺: 216.10

Experimental Protocols

The structural confirmation of this compound derivatives relies on a combination of standard and advanced analytical techniques. Below are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 or 500 MHz spectrometer. Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds. Chemical shifts are reported in parts per million (ppm) relative to TMS.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument at a frequency of 100 or 125 MHz. A proton-decoupled sequence is typically used. Chemical shifts are reported in ppm relative to the solvent peak, which is then referenced to TMS.

  • 2D NMR (COSY, HSQC, HMBC): To unambiguously assign proton and carbon signals, two-dimensional NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are performed. These experiments help establish connectivity between protons, between protons and their directly attached carbons, and between protons and carbons separated by two or three bonds, respectively.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.

  • High-Resolution Mass Spectrometry (HRMS): HRMS analysis is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. This technique provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition of the molecule.

X-ray Crystallography
  • Crystal Growth: Single crystals of the compound suitable for X-ray diffraction are grown by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture (e.g., methanol, ethanol, or ethyl acetate/hexane).

  • Data Collection: A single crystal is mounted on a goniometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final structural model provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.

Mandatory Visualizations

Experimental Workflow for Structure Confirmation

The following diagram illustrates the logical workflow for the structural elucidation of a novel this compound derivative.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Confirmation Final Structure Confirmation NMR->Confirmation MS->Confirmation XRay X-ray Diffraction Crystal_Growth->XRay XRay->Confirmation

Caption: Workflow for Structure Confirmation.

Hypothetical Signaling Pathway Inhibition

Given that many pyridin-4-ol derivatives exhibit antimicrobial properties, the following diagram illustrates a hypothetical mechanism of action where a derivative inhibits a key bacterial signaling pathway.

G Receptor Bacterial Receptor Kinase Signal Transduction Kinase Receptor->Kinase Transcription_Factor Transcription Factor Kinase->Transcription_Factor Gene_Expression Virulence Gene Expression Transcription_Factor->Gene_Expression Bacterial_Growth Bacterial Growth & Proliferation Gene_Expression->Bacterial_Growth Derivative Pyridin-4-ol Derivative Derivative->Kinase

Caption: Hypothetical Inhibition Pathway.

Safety Operating Guide

Proper Disposal of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Before initiating any disposal protocol, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Pyridine and its derivatives are known to be flammable, toxic, and irritants.[1][4]

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid the inhalation of vapors or dust.[1]

In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.[1][3] For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol

The disposal of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol must adhere to all local, state, and federal regulations.[1] Never discharge chemical waste down the drain or dispose of it with regular trash.[4]

  • Waste Identification and Segregation :

    • All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[1]

    • This waste stream should be kept separate from other chemical wastes, especially strong oxidizing agents and acids, to prevent adverse reactions.[1]

  • Containerization :

    • Collect all waste in a designated, leak-proof, and chemically compatible hazardous waste container.[1][3]

    • The container must be kept securely sealed when not in use.[2]

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[3]

    • Include the date of waste accumulation and the name of the generating laboratory or researcher.[3]

    • Indicate the associated hazards, such as "Flammable," "Toxic," and "Irritant."[1]

  • Storage :

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.[1][3]

    • The storage area should be away from sources of ignition.[3]

  • Professional Disposal :

    • Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.[3][5]

    • The standard and recommended method for the disposal of related chemical compounds is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][3]

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

G A Step 1: Don PPE (Gloves, Goggles, Lab Coat) B Step 2: Segregate Waste (Solid, Liquid, Labware) A->B C Step 3: Collect in Designated Hazardous Waste Container B->C D Step 4: Label Container ('Hazardous Waste', Chemical Name, Date) C->D E Step 5: Store in Secure Satellite Accumulation Area D->E F Step 6: Arrange for Pickup by Licensed Waste Management E->F G Step 7: Professional Disposal (Controlled Incineration) F->G

References

Essential Safety and Operational Guidance for 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for handling 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining detailed operational and disposal plans.

Hazard Identification and Personal Protective Equipment (PPE)

Based on the hazard statements for a structurally similar compound, this compound is presumed to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[3][4][5]To prevent skin contact and absorption. Nitrile gloves are a good general option for splash protection, while butyl gloves offer superior resistance to many organic solvents.[6]
Eye and Face Protection Safety goggles with side-shields or a face shield.[4][5]To protect eyes from splashes and vapors. A face shield should be worn in conjunction with goggles when handling larger quantities.[5]
Skin and Body Protection Standard laboratory coat.To protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[1][7]To avoid inhalation of dust, fumes, or vapors.[1][7]

Operational Plan: Step-by-Step Handling Procedures

  • Preparation and Engineering Controls :

    • Before handling, thoroughly review this safety guide and any available chemical safety information.[8]

    • Ensure a chemical fume hood is operational and available. All handling of this compound should be conducted within the fume hood to minimize inhalation exposure.[1]

    • An eyewash station and safety shower must be readily accessible.

  • Donning PPE :

    • Put on a lab coat, followed by safety goggles and/or a face shield.

    • Wear the appropriate chemical-resistant gloves. Ensure gloves are inspected for any signs of degradation or puncture before use.

  • Handling the Compound :

    • Avoid direct contact with the skin, eyes, and clothing.[2]

    • Wash hands thoroughly after handling the compound.[2][9]

    • Avoid breathing in any dust, fumes, gas, mist, vapors, or spray.[2][7]

    • Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area.[2][7]

  • In Case of a Spill :

    • For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain and clean up the spill.[1]

    • Avoid generating dust during cleanup.[8]

    • Collect the absorbed material and place it into a designated, labeled hazardous waste container.[1][8]

    • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[1]

Disposal Plan: Step-by-Step Waste Management

All waste containing this compound must be treated as hazardous waste.[1]

  • Waste Identification and Segregation :

    • All materials contaminated with this compound, including the chemical itself, solutions, and contaminated lab supplies (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1][8]

    • Do not mix this waste with other waste streams.[1][8]

  • Containment and Labeling :

    • Collect all waste in a designated, leak-proof, and sealable hazardous waste container.[8]

    • Clearly label the container as "Hazardous Waste" and include the full chemical name: "this compound".[8]

  • Storage :

    • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area until it is collected by a licensed waste disposal service.[1][8]

  • Disposal :

    • Dispose of the contents and the container at an approved waste disposal plant.[2][7][9] Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow Diagram

The following diagram illustrates the procedural workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Experiment prep_sds Review Safety Data Sheet (SDS) and Handling Procedures prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_sds->prep_ppe prep_workspace Prepare Workspace (Fume Hood, Spill Kit) prep_ppe->prep_workspace handle_weigh Weigh/Measure Compound in Fume Hood prep_workspace->handle_weigh Proceed to Handling handle_experiment Conduct Experiment handle_weigh->handle_experiment disp_segregate Segregate Hazardous Waste (Solid & Liquid) handle_experiment->disp_segregate Generate Waste cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate Experiment Complete disp_label Label Waste Container disp_segregate->disp_label disp_store Store in Designated Area disp_label->disp_store cleanup_remove_ppe Remove and Dispose of PPE cleanup_decontaminate->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol
Reactant of Route 2
Reactant of Route 2
5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.